Product packaging for (R)-Gyramide A Hydrochloride(Cat. No.:CAS No. 1793050-70-0)

(R)-Gyramide A Hydrochloride

Cat. No.: B1148392
CAS No.: 1793050-70-0
M. Wt: 443
InChI Key: LLHBXQVGBTVEDP-FSRHSHDFSA-N
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Description

(R)-Gyramide A is a bacterial DNA gyrase inhibitor that disrupts supercoiling activity with an IC50 value of 3.3 µM. It does not affect the closely related enzyme topoisomerase IV. (R)-Gyramide A demonstrates antibacterial activity against E. coli, P. aeruginosa, and S. enterica (MICs range from 10-80 µM).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28ClFN2O3S B1148392 (R)-Gyramide A Hydrochloride CAS No. 1793050-70-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-methyl-N-[(3R)-1-[(4-propan-2-yloxyphenyl)methyl]pyrrolidin-3-yl]benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O3S.ClH/c1-15(2)27-20-8-5-17(6-9-20)13-24-11-10-19(14-24)23-28(25,26)21-12-18(22)7-4-16(21)3;/h4-9,12,15,19,23H,10-11,13-14H2,1-3H3;1H/t19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHBXQVGBTVEDP-FSRHSHDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCN(C2)CC3=CC=C(C=C3)OC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)N[C@@H]2CCN(C2)CC3=CC=C(C=C3)OC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-Gyramide A Hydrochloride: A Technical Guide on its Mechanism of Action as a Novel DNA Gyrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Gyramide A Hydrochloride is a synthetic antibacterial compound that targets bacterial DNA gyrase, an essential enzyme for DNA replication and maintenance of chromosome topology. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the affected pathways. (R)-Gyramide A acts as a bacteriostatic agent by competitively inhibiting the ATPase activity of DNA gyrase. This inhibition leads to an altered topological state of the bacterial chromosome, characterized by abnormal condensation, which subsequently blocks DNA replication and segregation. The stalled replication forks trigger the bacterial SOS response, ultimately leading to the cessation of cell division. Its unique mechanism, distinct from established gyrase inhibitors like quinolones and aminocoumarins, makes it a valuable tool for research and a potential scaffold for novel antibiotic development.

Core Mechanism of Action

This compound selectively targets and inhibits bacterial DNA gyrase, a type II topoisomerase responsible for introducing negative supercoils into DNA.[1] This activity is crucial for relieving the topological stress that arises during DNA replication and transcription.[1]

The mechanism proceeds through the following key steps:

  • Inhibition of ATPase Activity : (R)-Gyramide A competitively inhibits the ATPase activity of the GyrB subunit of DNA gyrase.[1][2] This prevents the enzyme from utilizing ATP hydrolysis, the energy source required for its supercoiling function.

  • Disruption of DNA Supercoiling : By inhibiting the enzyme's primary function, the compound disrupts the normal process of DNA supercoiling.[3][4] This leads to an accumulation of positive supercoils ahead of the replication fork.[1]

  • Chromosome Condensation and Replication Block : The altered DNA topology results in abnormally localized and condensed chromosomes.[1][2] This aberrant chromosome structure physically obstructs the progression of the DNA replication machinery, halting DNA synthesis.[1]

  • Induction of the SOS Response : The stalled replication forks are recognized as DNA damage, which activates the bacterial SOS response pathway.[1][2] This is a global stress response that, among other things, inhibits cell division.

  • Bacteriostasis : The culmination of these effects—blocked DNA replication and inhibited cell division—results in a bacteriostatic effect, preventing bacterial growth and proliferation.[1]

Notably, (R)-Gyramide A is highly specific for DNA gyrase and does not affect the closely related topoisomerase IV.[1][3] This specificity distinguishes it from many other topoisomerase inhibitors and contributes to its focused mechanism of action.

Signaling Pathways and Logical Relationships

The mechanism of (R)-Gyramide A involves a clear cascade of events, from direct enzyme inhibition to a broad cellular stress response.

GyramideA_Mechanism Gyramide (R)-Gyramide A Gyrase DNA Gyrase (GyrA/GyrB) Gyramide->Gyrase Binds to ATP ATP Hydrolysis Gyramide->ATP Competitively Inhibits Gyrase->ATP Catalyzes Supercoiling Negative Supercoiling ATP->Supercoiling Enables ATP->Supercoiling Inhibition Replication DNA Replication Fork Progression Supercoiling->Replication Allows Chromosome Aberrant Chromosome Condensation Supercoiling->Chromosome Leads to SOS SOS Response Activation Replication->SOS Stalling Induces Division Cell Division SOS->Division Inhibits Chromosome->Replication Blocks

Caption: Mechanism of Action for this compound.

Quantitative Data

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations.

Table 1: In Vitro Enzyme Inhibition

Parameter Target Enzyme Value Reference

| IC₅₀ | DNA Gyrase Supercoiling Activity | 3.3 µM |[3][4][5] |

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)

Bacterial Species MIC Range Reference
Escherichia coli 10 - 80 µM [3]
Pseudomonas aeruginosa 10 - 80 µM [3]

| Salmonella enterica | 10 - 80 µM |[3] |

Key Experimental Protocols

The following protocols describe the standard methodologies used to characterize the mechanism of action of this compound.

DNA Gyrase Supercoiling Assay

This assay assesses the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA substrate by DNA gyrase.

Experimental Workflow

Supercoiling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Prepare reaction mix: - Assay Buffer - Relaxed pBR322 DNA - Water B 2. Aliquot mix into reaction tubes A->B C 3. Add (R)-Gyramide A (or DMSO control) B->C D 4. Add DNA Gyrase to start reaction C->D E 5. Incubate at 37°C for 30-60 min D->E F 6. Stop reaction (e.g., with GSTEB/Chloroform) E->F G 7. Load aqueous phase onto 1% Agarose Gel F->G H 8. Electrophoresis (e.g., 90V for 90 min) G->H I 9. Stain (EtBr), destain, and visualize under UV H->I J 10. Quantify supercoiled vs. relaxed DNA bands I->J

Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Methodology:

  • Reaction Mixture Preparation : On ice, prepare a master mix containing 5x assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA (final concentration ~14 nM), and nuclease-free water.[6][7]

  • Compound Addition : Aliquot the reaction mixture into microcentrifuge tubes. Add varying concentrations of this compound (typically dissolved in DMSO) to the test tubes. Add an equivalent volume of DMSO to the positive (enzyme, no inhibitor) and negative (no enzyme) control tubes.[8]

  • Enzyme Addition and Incubation : Add purified E. coli DNA gyrase (e.g., 5 nM final concentration) to all tubes except the negative control to initiate the reaction.[7] Mix gently and incubate at 37°C for 30-60 minutes.[3]

  • Reaction Termination : Stop the reaction by adding a quench buffer containing EDTA and a loading dye (e.g., 250 mM EDTA, 50% glycerol, bromophenol blue).[6] An optional chloroform/isoamyl alcohol extraction can be performed to remove the protein.

  • Agarose Gel Electrophoresis : Load the samples onto a 1% agarose gel in TAE or TBE buffer.[7]

  • Analysis : Run the gel until adequate separation between supercoiled and relaxed plasmid forms is achieved. Stain the gel with ethidium bromide or a safer alternative, destain in water, and visualize under a UV transilluminator. The inhibition is determined by the reduction in the amount of the supercoiled DNA band compared to the positive control. The IC₅₀ value is calculated from the dose-response curve.[8]

DNA Gyrase ATPase Assay

This assay measures the rate of ATP hydrolysis by DNA gyrase in the presence of DNA and an inhibitor. A common method is a coupled-enzyme assay.

Methodology:

  • Principle : The hydrolysis of ATP to ADP and phosphate by gyrase is coupled to the oxidation of NADH. The ADP produced is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a process that oxidizes NADH to NAD⁺. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.[2]

  • Reaction Setup : In a 96-well UV-transparent plate, add a reaction mix containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EDTA, 5 mM DTT), linear pBR322 DNA, PEP, NADH, and the PK/LDH enzyme mix.[2][9]

  • Compound and Enzyme Addition : Add varying concentrations of this compound or a solvent control to the wells. Add DNA gyrase to start the reaction.[2]

  • Measurement : Immediately place the plate in a spectrophotometer capable of kinetic reads. Monitor the absorbance at 340 nm at 25°C or 37°C for a set period (e.g., 10-20 minutes).[2]

  • Data Analysis : The rate of ATP hydrolysis is proportional to the rate of decrease in A₃₄₀. Calculate the percentage of inhibition for each concentration of (R)-Gyramide A relative to the no-inhibitor control. Determine the IC₅₀ from the resulting dose-response curve.

Broth Microdilution MIC Assay

This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a bacterium.

Methodology:

  • Inoculum Preparation : Culture the test bacterium (e.g., E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth, MHB). Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10⁵ CFU/mL.[10][11]

  • Compound Dilution : In a 96-well microtiter plate, prepare a two-fold serial dilution of this compound in MHB across the wells.[1][12]

  • Inoculation : Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (bacteria, no compound) and a sterility control well (broth only).[11]

  • Incubation : Cover the plate and incubate at 37°C for 16-20 hours under ambient air conditions.[1]

  • Interpretation : After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[10][11]

Conclusion

This compound represents a distinct class of bacterial DNA gyrase inhibitors. Its mechanism, centered on the competitive inhibition of the enzyme's ATPase activity, distinguishes it from fluoroquinolones (which stabilize the DNA-gyrase cleavage complex) and aminocoumarins (which also target the ATPase site but have different resistance profiles).[1] The resulting disruption of chromosome topology and induction of the SOS response provides a clear and potent pathway to bacterial growth inhibition.[1][2] The detailed methodologies and established quantitative data presented in this guide offer a solid foundation for researchers utilizing (R)-Gyramide A as a chemical probe to study bacterial physiology or as a lead compound in the development of new antibacterial therapies.

References

(R)-Gyramide A Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Gyramide A hydrochloride is a novel antibacterial agent that has garnered significant interest within the scientific community. It belongs to the N-benzyl-3-sulfonamidopyrrolidine class of compounds and has been identified as a potent inhibitor of bacterial DNA gyrase.[1][2] This document provides an in-depth technical overview of the discovery, synthesis, and mechanism of action of (R)-Gyramide A, tailored for professionals in the fields of microbiology, medicinal chemistry, and drug development.

Discovery

(R)-Gyramide A was discovered through a high-throughput screen designed to identify compounds that induce lethal cell filamentation in Escherichia coli.[1] This phenotypic screen led to the identification of the lead compound, 534F6, later named Gyramide A. Subsequent investigations revealed that this class of compounds does not significantly inhibit the GTPase activity of FtsZ, a common target for cell division inhibitors, suggesting a different mechanism of action.[1] Further studies confirmed that Gyramide A targets DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription.[2]

Chemical Synthesis

The synthesis of (R)-Gyramide A, a member of the N-benzyl-3-sulfonamidopyrrolidine class, can be achieved through a convergent synthetic approach. A plausible synthetic route is outlined below, based on synthetic strategies for this class of compounds.

A key step in the synthesis involves the condensation of an aminopyrrolidine intermediate with a substituted benzenesulfonyl chloride, followed by the introduction of the N-benzyl group. The chirality of the pyrrolidine ring is crucial for its biological activity.

Proposed Synthetic Pathway:

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis N-Boc-(R)-3-aminopyrrolidine N-Boc-(R)-3-aminopyrrolidine Sulfonamide_formation Sulfonamide Formation N-Boc-(R)-3-aminopyrrolidine->Sulfonamide_formation Base 5-fluoro-2-methylbenzenesulfonyl_chloride 5-fluoro-2-methyl- benzenesulfonyl chloride 5-fluoro-2-methylbenzenesulfonyl_chloride->Sulfonamide_formation 4-isopropoxybenzaldehyde 4-isopropoxy- benzaldehyde Reductive_amination Reductive Amination 4-isopropoxybenzaldehyde->Reductive_amination Boc_deprotection Boc Deprotection Sulfonamide_formation->Boc_deprotection Acid Intermediate_amine (R)-N-(pyrrolidin-3-yl)-5-fluoro- 2-methylbenzenesulfonamide Boc_deprotection->Intermediate_amine Intermediate_amine->Reductive_amination Reducing agent Gyramide_A (R)-Gyramide A Reductive_amination->Gyramide_A HCl_salt_formation HCl Salt Formation Gyramide_A->HCl_salt_formation HCl Final_Product (R)-Gyramide A Hydrochloride HCl_salt_formation->Final_Product

Caption: Proposed synthetic pathway for this compound.

Mechanism of Action

(R)-Gyramide A exerts its antibacterial effect by specifically targeting and inhibiting bacterial DNA gyrase.[2] DNA gyrase is a crucial enzyme responsible for introducing negative supercoils into the bacterial chromosome, a process essential for DNA replication, transcription, and repair.

The inhibition of DNA gyrase by (R)-Gyramide A leads to a cascade of downstream effects, ultimately resulting in bacterial cell death. A key consequence of gyrase inhibition is the alteration of chromosome topology, leading to the accumulation of DNA damage. This damage triggers the SOS response, a global stress response in bacteria.

The SOS Signaling Pathway

The SOS response is a complex regulatory network that is activated in response to extensive DNA damage. It involves the coordinated expression of numerous genes involved in DNA repair and cell cycle control.

SOS_Pathway cluster_gyramide Gyramide A Action cluster_dna_damage Cellular Consequences cluster_sos SOS Response Activation cluster_outcome Phenotypic Outcome GyramideA (R)-Gyramide A DNAGyrase DNA Gyrase GyramideA->DNAGyrase Inhibits Supercoiling Altered DNA Supercoiling DNAGyrase->Supercoiling Disrupts ReplicationFork Stalled Replication Fork Supercoiling->ReplicationFork ssDNA Single-Stranded DNA (ssDNA) Accumulation ReplicationFork->ssDNA RecA RecA ssDNA->RecA Activates RecA_star RecA* RecA->RecA_star LexA LexA Repressor RecA_star->LexA Promotes autocleavage SOS_Genes SOS Genes (uvrA, sulA, etc.) SOS_Box SOS Box LexA->SOS_Box Binds & Represses DNARepair DNA Repair SOS_Genes->DNARepair Upregulates CellDivisionArrest Cell Division Arrest (Filamentation) SOS_Genes->CellDivisionArrest Induces Apoptosis Bacterial Cell Death CellDivisionArrest->Apoptosis

Caption: Signaling pathway of (R)-Gyramide A leading to bacterial cell death.

Quantitative Data

The biological activity of (R)-Gyramide A has been quantified through various in vitro assays. A summary of the key quantitative data is presented in the table below.

Assay TypeTarget/OrganismValueReference
IC50 E. coli DNA Gyrase Supercoiling3.3 µM[2]
MIC E. coli10-80 µM[2]
MIC P. aeruginosa10-80 µM[2]
MIC S. enterica10-80 µM[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate.

Workflow:

DNA_Gyrase_Assay Start Start Prepare_Reaction_Mix Prepare reaction mix: - Relaxed pBR322 DNA - Assay Buffer - ATP Start->Prepare_Reaction_Mix Add_Gyramide Add varying concentrations of (R)-Gyramide A Prepare_Reaction_Mix->Add_Gyramide Add_Gyrase Add E. coli DNA Gyrase Add_Gyramide->Add_Gyrase Incubate Incubate at 37°C Add_Gyrase->Incubate Stop_Reaction Stop reaction with SDS/proteinase K Incubate->Stop_Reaction Gel_Electrophoresis Analyze by agarose gel electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Visualize DNA bands (e.g., with Ethidium Bromide) Gel_Electrophoresis->Visualize Analyze_Results Quantify supercoiled vs. relaxed DNA to determine IC50 Visualize->Analyze_Results End End Analyze_Results->End

Caption: Experimental workflow for the DNA gyrase supercoiling assay.

Materials:

  • Relaxed pBR322 plasmid DNA

  • E. coli DNA Gyrase

  • 5X Gyrase Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 125 mM KCl, 25 mM MgCl₂, 2.5 mM DTT, 9 mM spermidine, 32.5% glycerol)

  • ATP solution

  • This compound stock solution

  • Stop Solution (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Proteinase K

  • Agarose

  • TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures containing relaxed pBR322 DNA, assay buffer, and ATP.

  • Add varying concentrations of (R)-Gyramide A to the reaction mixtures.

  • Initiate the reaction by adding E. coli DNA gyrase.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Terminate the reactions by adding the stop solution and proteinase K.

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel with a DNA stain and visualize the bands under UV light.

  • The intensity of the supercoiled and relaxed DNA bands is quantified to determine the concentration of (R)-Gyramide A that inhibits 50% of the gyrase activity (IC50).

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Workflow:

MIC_Assay_Workflow Start Start Prepare_Inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform serial dilutions of (R)-Gyramide A in a 96-well plate Start->Serial_Dilution Inoculate_Plate Inoculate each well with the bacterial suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate the plate at 37°C for 18-24 hours Inoculate_Plate->Incubate_Plate Read_Results Visually inspect for turbidity or measure absorbance (OD600) Incubate_Plate->Read_Results Determine_MIC Identify the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Bacterial strain of interest (e.g., E. coli)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for OD measurement)

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Perform a two-fold serial dilution of (R)-Gyramide A in the growth medium across the wells of a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria, no drug) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity). Alternatively, the optical density at 600 nm (OD600) can be measured.

Conclusion

This compound represents a promising new class of antibacterial agents with a distinct mechanism of action targeting bacterial DNA gyrase. Its ability to induce the SOS response highlights its potent effect on bacterial DNA integrity. The synthetic accessibility and clear structure-activity relationships of the N-benzyl-3-sulfonamidopyrrolidine scaffold offer opportunities for further optimization and development of novel antibiotics to combat the growing threat of antimicrobial resistance. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals working in this critical area.

References

(R)-Gyramide A Hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (R)-Gyramide A Hydrochloride, a selective bacterial DNA gyrase inhibitor. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, also known as (R)-534F6, is a synthetic small molecule belonging to the class of N-benzyl-3-sulfonamidopyrrolidines.

Chemical Structure:

this compound Structure

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference(s)
IUPAC Name 5-fluoro-2-methyl-N-[(3R)-1-[[4-(1-methylethoxy)phenyl]methyl]-3-pyrrolidinyl]-benzenesulfonamide, monohydrochloride[1]
Synonyms (R)-534F6[1][2]
CAS Number 1793050-70-0[1][2]
Molecular Formula C₂₁H₂₇FN₂O₃S · HCl[1][2]
Molecular Weight 443.0 g/mol [1]
Canonical SMILES CC(C)OC1=CC=C(CN2CC--INVALID-LINK--C2)C=C1.Cl[2]

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Physical Form Crystalline solid; White to beige powder[3][4]
Solubility DMF: 50 mg/mLDMSO: 50 mg/mL (20 mg/mL, clear)Ethanol: 50 mg/mLEthanol:PBS (pH 7.2) (1:1): 0.5 mg/mL[2][3][4]
Melting Point Not available
pKa Not available
UV Absorption (λmax) 229, 275, 282 nm[1]

Table 3: Spectroscopic Data of this compound

Spectrum TypeData
¹H NMR Not available
¹³C NMR Not available
Mass Spectrometry Not available
Infrared (IR) Not available

Biological Activity and Mechanism of Action

(R)-Gyramide A is a selective inhibitor of bacterial DNA gyrase, an essential enzyme in bacteria that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1][5][6] It does not exhibit significant activity against the closely related enzyme, topoisomerase IV.[5][6]

The mechanism of action involves the competitive inhibition of the ATPase activity of the GyrB subunit of DNA gyrase.[4] This inhibition prevents the hydrolysis of ATP, which is necessary for the enzyme's supercoiling function. The disruption of DNA supercoiling leads to the cessation of DNA replication and ultimately inhibits bacterial growth.

Signaling Pathway

The following diagram illustrates the inhibitory effect of (R)-Gyramide A on the DNA gyrase-mediated supercoiling process.

Caption: (R)-Gyramide A competitively inhibits the ATPase activity of DNA gyrase.

Antibacterial Activity

(R)-Gyramide A demonstrates bacteriostatic activity against a range of Gram-negative bacteria.[2][7]

Table 4: In Vitro Activity of this compound

ParameterOrganism(s)ValueReference(s)
IC₅₀ (DNA Gyrase Supercoiling) -3.3 µM[1][6]
Minimum Inhibitory Concentration (MIC) E. coli, P. aeruginosa, S. enterica10 - 80 µM[1][2][6]

Experimental Protocols

Synthesis and Purification

A detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature. However, based on the synthesis of related N-benzyl-3-sulfonamidopyrrolidines, a plausible synthetic route is proposed below.[8]

Proposed Synthetic Workflow:

Synthesis_Workflow Proposed Synthesis of (R)-Gyramide A cluster_synthesis Synthetic Steps Starting_Materials N-Boc-(R)-3-aminopyrrolidine & 5-fluoro-2-methylbenzenesulfonyl chloride Sulfonamide_Formation Sulfonamide Formation Starting_Materials->Sulfonamide_Formation Boc_Deprotection Boc Deprotection Sulfonamide_Formation->Boc_Deprotection Reductive_Amination Reductive Amination with 4-isopropoxybenzaldehyde Boc_Deprotection->Reductive_Amination Final_Product (R)-Gyramide A Reductive_Amination->Final_Product Salt_Formation Hydrochloride Salt Formation Final_Product->Salt_Formation Final_HCl_Product (R)-Gyramide A HCl Salt_Formation->Final_HCl_Product caption General synthetic scheme for (R)-Gyramide A.

Caption: Proposed synthesis of this compound.

General Protocol for N-benzyl-3-sulfonamidopyrrolidine Synthesis:

  • Sulfonamide Formation: N-Boc-(R)-3-aminopyrrolidine is reacted with 5-fluoro-2-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent like dichloromethane (DCM) to form the N-Boc protected sulfonamide intermediate.

  • Boc Deprotection: The Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in an organic solvent, to yield the free amine.

  • Reductive Amination: The resulting amine is then subjected to reductive amination with 4-isopropoxybenzaldehyde. This is typically carried out using a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride in a solvent such as dichloroethane (DCE) or methanol.

  • Purification: The crude product is purified using column chromatography on silica gel.

  • Salt Formation: The purified free base of (R)-Gyramide A is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in a compatible solvent to precipitate this compound. The resulting solid is collected by filtration and dried.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This protocol is adapted from a standard E. coli DNA gyrase supercoiling inhibition assay.

Materials:

  • E. coli DNA Gyrase

  • Relaxed pBR322 DNA

  • 5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin)

  • This compound stock solution (in DMSO)

  • Stop Solution/Loading Dye (e.g., containing EDTA and a tracking dye)

  • Agarose

  • TAE or TBE buffer

  • DNA stain (e.g., ethidium bromide or SYBR Safe)

Workflow:

Gyrase_Assay_Workflow DNA Gyrase Supercoiling Inhibition Assay Workflow cluster_assay Assay Steps Reaction_Setup Set up reaction mix: Assay buffer, relaxed DNA, (R)-Gyramide A / DMSO Enzyme_Addition Add DNA Gyrase Reaction_Setup->Enzyme_Addition Incubation Incubate at 37°C Enzyme_Addition->Incubation Reaction_Stop Stop reaction with Stop Solution/Loading Dye Incubation->Reaction_Stop Gel_Electrophoresis Agarose Gel Electrophoresis Reaction_Stop->Gel_Electrophoresis Visualization Visualize DNA bands under UV light Gel_Electrophoresis->Visualization Analysis Analyze inhibition of supercoiling Visualization->Analysis caption Workflow for DNA gyrase inhibition assay.

Caption: DNA gyrase supercoiling inhibition assay workflow.

Procedure:

  • Prepare reaction mixtures on ice containing 1X assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of this compound or DMSO as a control.

  • Initiate the reaction by adding E. coli DNA gyrase (e.g., 1 unit).

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reactions by adding a stop solution/loading dye.

  • Analyze the products by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid DNA will migrate differently.

  • Stain the gel with a DNA stain and visualize the bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band with increasing concentrations of the inhibitor.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method according to standard guidelines.

Materials:

  • Bacterial strain of interest (e.g., E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • A serial two-fold dilution of this compound is prepared in CAMHB in a 96-well plate.

  • Each well is inoculated with the standardized bacterial suspension.

  • Positive (no drug) and negative (no bacteria) growth controls are included.

  • The plates are incubated at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a valuable research tool for studying bacterial DNA gyrase and for the development of new antibacterial agents. Its specific mechanism of action, targeting the ATPase activity of DNA gyrase without affecting topoisomerase IV, makes it a selective inhibitor. Further studies to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as lead optimization, could pave the way for its potential therapeutic applications.

Disclaimer: This document is intended for research and informational purposes only. This compound is not for human or veterinary use.[1]

References

Unraveling the Enigmatic Binding Site of (R)-Gyramide A Hydrochloride on DNA Gyrase Subunit A

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-Gyramide A hydrochloride, a member of the gyramide class of antibiotics, presents a compelling case of allosteric inhibition targeting DNA gyrase, an essential bacterial enzyme. While it is established that this compound ultimately hinders the supercoiling activity of the GyrA₂GyrB₂ heterotetramer, the precise molecular interactions and the specific amino acid residues on the GyrA subunit that constitute its binding site remain an area of active investigation. This guide synthesizes the current understanding of the (R)-Gyramide A binding site on GyrA, details the experimental approaches used to elucidate its mechanism, and provides relevant quantitative data.

The Allosteric Inhibition Model: An Indirect Approach to a Critical Target

DNA gyrase, a type II topoisomerase, is crucial for bacterial DNA replication and transcription.[1] It introduces negative supercoils into DNA, a process driven by the ATPase activity residing in the GyrB subunit.[2] While many antibiotics, such as novobiocin, directly compete with ATP for binding to GyrB, (R)-Gyramide A employs a more subtle, indirect mechanism.

Evidence points to (R)-Gyramide A acting as a competitive inhibitor of the ATPase activity of DNA gyrase.[3][4] However, a pivotal finding is that mutations conferring resistance to gyramides are predominantly located in the gyrA gene, which codes for the GyrA subunit.[3] This strongly suggests an allosteric mechanism of inhibition, where the binding of (R)-Gyramide A to the GyrA subunit induces a conformational change that is transmitted to the GyrB subunit, thereby impeding its ATPase function.[4] This mode of action is distinct from that of fluoroquinolones, which also target GyrA but do so by stabilizing the DNA-gyrase cleavage complex.[3] Notably, there is no cross-resistance between gyramides and fluoroquinolones, further highlighting their different binding sites and mechanisms.[5]

Quantitative Analysis of Gyramide Activity

The inhibitory potency of gyramides has been evaluated through various biochemical assays. The available data for (R)-Gyramide A and its analogs are summarized below.

CompoundAssay TypeTargetIC₅₀Reference
This compoundDNA SupercoilingE. coli DNA Gyrase3.3 µM[6]
Gyramide AnalogsDNA SupercoilingE. coli DNA Gyrase47-170 nM[7][8]

Deciphering the Binding Site: Experimental Strategies

The precise localization of the (R)-Gyramide A binding site on GyrA is yet to be definitively confirmed by high-resolution structural data, such as X-ray crystallography of a co-complex. However, several key experimental protocols are employed to infer the location and nature of this allosteric site.

Site-Directed Mutagenesis and Resistance Profiling

This is the cornerstone technique for identifying drug-binding sites in the absence of a crystal structure. The general workflow involves:

  • Isolation of Resistant Mutants: Spontaneous mutants are selected by plating a large population of bacteria on media containing inhibitory concentrations of (R)-Gyramide A.

  • Gene Sequencing: The gyrA and gyrB genes from resistant colonies are sequenced to identify mutations that are not present in the wild-type strain.

  • Site-Directed Mutagenesis: The identified mutations are then intentionally introduced into the wild-type gyrA gene in a clean genetic background.

  • Phenotypic Confirmation: The engineered mutant strains are tested for their susceptibility to (R)-Gyramide A to confirm that the specific mutation confers resistance.

  • Biochemical Characterization: The mutant GyrA protein is purified and its activity, along with its inhibition by (R)-Gyramide A, is assessed using in vitro assays (e.g., DNA supercoiling and ATPase assays) to quantify the impact of the mutation on drug binding and enzyme function.

While the specific resistance mutations for (R)-Gyramide A are not detailed in the available literature, it is known that they are located near the DNA-binding site of GyrA.[3]

DNA Supercoiling Assay

This assay directly measures the enzymatic activity of DNA gyrase and its inhibition by compounds like (R)-Gyramide A.

Principle: DNA gyrase converts relaxed circular plasmid DNA into its negatively supercoiled form. These different topological forms of DNA can be separated by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA.

Detailed Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), salts (e.g., KCl, MgCl₂), ATP, and relaxed plasmid DNA (e.g., pBR322).

  • Inhibitor Addition: Varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction mixtures.

  • Enzyme Addition: Purified DNA gyrase (reconstituted from GyrA and GyrB subunits) is added to initiate the reaction.

  • Incubation: The reactions are incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

  • Agarose Gel Electrophoresis: The reaction products are resolved on an agarose gel.

  • Visualization and Quantification: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the bands corresponding to relaxed and supercoiled DNA is quantified to determine the extent of inhibition and calculate the IC₅₀ value.

ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by DNA gyrase, which is essential for its supercoiling activity.

Principle: The hydrolysis of ATP to ADP and inorganic phosphate (Pi) can be measured using a coupled-enzyme system. The production of ADP is linked to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.

Detailed Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing a buffer, salts, ATP, linear or relaxed circular DNA (as a cofactor), phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH.

  • Inhibitor Addition: this compound is added at various concentrations.

  • Enzyme Addition: Purified DNA gyrase is added to start the reaction.

  • Spectrophotometric Monitoring: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • Data Analysis: The rate of ATP hydrolysis is calculated from the rate of NADH oxidation. The inhibitory effect of (R)-Gyramide A is determined by comparing the rates in the presence and absence of the compound, allowing for the calculation of an IC₅₀ value.

Visualizing the Molecular Interactions and Workflows

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

GyramideA_Mechanism cluster_GyrA GyrA Subunit cluster_GyrB GyrB Subunit Gyramide_Site (R)-Gyramide A Binding Site (Allosteric) ATPase_Site ATPase Site Gyramide_Site->ATPase_Site Allosteric Inhibition DNA_Binding DNA Binding Site ATPase_Site->Inhibition Blocks Hydrolysis Gyramide (R)-Gyramide A Gyramide->Gyramide_Site Binds to ATP ATP ATP->ATPase_Site DNA DNA DNA->DNA_Binding

Caption: Allosteric inhibition of DNA gyrase by (R)-Gyramide A.

Experimental_Workflow Start Isolate (R)-Gyramide A Resistant Bacterial Mutants Sequencing Sequence gyrA and gyrB Genes Start->Sequencing Identify_Mutation Identify Candidate Resistance Mutations in gyrA Sequencing->Identify_Mutation SDM Perform Site-Directed Mutagenesis on Wild-Type gyrA Identify_Mutation->SDM Confirmation Confirm Resistance Phenotype in Engineered Strain SDM->Confirmation Purification Purify Wild-Type and Mutant GyrA Proteins Confirmation->Purification Reconstitution Reconstitute DNA Gyrase with GyrB Purification->Reconstitution Supercoiling_Assay DNA Supercoiling Assay Reconstitution->Supercoiling_Assay ATPase_Assay ATPase Activity Assay Reconstitution->ATPase_Assay Analysis Compare IC50 Values (Wild-Type vs. Mutant) Supercoiling_Assay->Analysis ATPase_Assay->Analysis Conclusion Infer Location of Binding Site Analysis->Conclusion

Caption: Workflow for identifying the (R)-Gyramide A binding site.

Future Directions

The definitive characterization of the this compound binding site on GyrA awaits high-resolution structural studies. Co-crystallization of the GyrA-(R)-Gyramide A complex or the use of advanced techniques like cryo-electron microscopy will be instrumental in visualizing the precise molecular interactions. Furthermore, detailed structure-activity relationship (SAR) studies on a wider range of gyramide analogs will provide valuable insights into the chemical features essential for binding and inhibition. A comprehensive understanding of this allosteric site will not only elucidate the mechanism of action of this promising class of antibiotics but also pave the way for the rational design of new and more potent DNA gyrase inhibitors that can overcome existing resistance mechanisms.

References

(R)-Gyramide A Hydrochloride: A Technical Guide to its Inhibition of Bacterial DNA Gyrase ATPase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the inhibitory action of (R)-Gyramide A Hydrochloride on the ATPase activity of bacterial DNA gyrase. It consolidates key quantitative data, details experimental methodologies for assessing its activity, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a bacteriostatic agent by targeting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1][2] Specifically, (R)-Gyramide A acts as a competitive inhibitor of the ATPase activity of the GyrB subunit of DNA gyrase in Escherichia coli.[1][3] This inhibition is crucial as the hydrolysis of ATP provides the energy for the gyrase-mediated introduction of negative supercoils into the bacterial chromosome.[1][2] By blocking this energy-coupling step, (R)-Gyramide A prevents the resolution of positive supercoils that accumulate ahead of the replication fork, leading to a cascade of downstream effects that ultimately halt bacterial growth.[1][3]

Interestingly, the mechanism of (R)-Gyramide A appears to be distinct from other known gyrase inhibitors like fluoroquinolones and aminocoumarins.[1] Resistance mutations to (R)-Gyramide A do not map to the ATP-binding domain, suggesting an allosteric mechanism of inhibition.[1][3] It is hypothesized that (R)-Gyramide A may inhibit the coupling of ATP hydrolysis to DNA binding by gyrase.[1] It is also important to note that while (R)-Gyramide A inhibits ATPase activity, some of its newer analogs have been shown to be potent inhibitors of DNA supercoiling without altering the enzyme's ATPase activity, indicating a different mode of action for these derivatives.[4][5][6]

(R)-Gyramide A demonstrates specificity for DNA gyrase and does not significantly inhibit the closely related bacterial enzyme, topoisomerase IV.[1][7]

Quantitative Inhibition Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its analogs.

Compound Assay Organism/Enzyme Value Reference
This compoundDNA Supercoiling InhibitionE. coli DNA GyraseIC₅₀ = 3.3 µM[7][8]
This compoundAntibacterial ActivityE. coli, P. aeruginosa, S. entericaMIC = 10-80 µM[7][9]
Gyramide AnalogsDNA Supercoiling InhibitionDNA GyraseIC₅₀ = 47-170 nM[4][5]

IC₅₀: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.

Experimental Protocols

A key experiment to determine the effect of (R)-Gyramide A on the ATPase activity of DNA gyrase is the in vitro DNA-dependent ATP hydrolysis assay.

Objective: To measure the rate of ATP hydrolysis by DNA gyrase in the presence and absence of an inhibitor.

Principle: This assay utilizes a coupled enzyme system to continuously monitor ATP hydrolysis. The ADP produced by gyrase is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), which simultaneously oxidizes NADH to NAD⁺. The decrease in NADH concentration is monitored spectrophotometrically by the decrease in absorbance at 340 nm.

Materials:

  • Purified E. coli DNA gyrase (GyrA and GyrB subunits)

  • Relaxed pUC19 plasmid DNA

  • This compound

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Assay Buffer (e.g., 50 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 2 mM DTT)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, relaxed pUC19 DNA, PEP, NADH, PK, and LDH.

  • Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

  • Initiate the reaction by adding a mixture of DNA gyrase and ATP.

  • Immediately place the reaction in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • The rate of ATP hydrolysis is calculated from the rate of NADH oxidation using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • To determine the mode of inhibition (e.g., competitive), the assay is performed with varying concentrations of ATP at fixed concentrations of the inhibitor.

  • Data can be plotted using Michaelis-Menten or Lineweaver-Burk plots to determine kinetic parameters such as Kₘ and Vₘₐₓ, and the inhibition constant (Kᵢ).

Visualizations

The following diagrams illustrate the proposed signaling pathway of (R)-Gyramide A action and a typical experimental workflow.

Signaling_Pathway cluster_drug_action Drug Action cluster_enzyme_inhibition Enzyme Inhibition cluster_cellular_effects Cellular Effects cluster_bacterial_response Bacterial Response R_Gyramide_A (R)-Gyramide A Hydrochloride GyrB_ATPase GyrB Subunit ATPase Activity R_Gyramide_A->GyrB_ATPase Competitively Inhibits ATP_Hydrolysis ATP Hydrolysis (Energy for Supercoiling) Supercoiling_Block Blockage of Negative Supercoiling GyrB_ATPase->Supercoiling_Block Leads to Replication_Halt DNA Replication Halted Supercoiling_Block->Replication_Halt Segregation_Interrupt Chromosome Segregation Interrupted Replication_Halt->Segregation_Interrupt SOS_Response Induction of SOS Pathway Segregation_Interrupt->SOS_Response Cell_Division_Inhibition Inhibition of Cell Division SOS_Response->Cell_Division_Inhibition

Caption: Proposed signaling pathway of this compound action.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Reagents (Buffer, DNA, Enzymes, etc.) Reaction_Setup Set Up Reaction Mixtures with/without Inhibitor Reagents->Reaction_Setup Inhibitor Prepare Serial Dilutions of (R)-Gyramide A Inhibitor->Reaction_Setup Initiation Initiate Reaction with Gyrase and ATP Reaction_Setup->Initiation Measurement Monitor NADH Absorbance at 340 nm Initiation->Measurement Rate_Calculation Calculate Rate of ATP Hydrolysis Measurement->Rate_Calculation Plotting Generate Inhibition Curves and Kinetic Plots Rate_Calculation->Plotting Parameter_Determination Determine IC50 / Ki and Mode of Inhibition Plotting->Parameter_Determination

Caption: General experimental workflow for ATPase activity inhibition assay.

References

(R)-Gyramide A Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Novel Bacterial DNA Gyrase Inhibitor

This technical guide provides a comprehensive overview of (R)-Gyramide A Hydrochloride (CAS Number: 1793050-70-0), a novel antibacterial agent targeting DNA gyrase. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental validation, and potential therapeutic applications of this compound.

Core Compound Information

This compound, also known as (R)-534F6, is a member of the N-benzyl-3-sulfonamidopyrrolidine class of molecules.[1][2] It has emerged from cell-based screening as a potent inhibitor of bacterial cell division.[3]

PropertyValue
CAS Number 1793050-70-0
Formal Name 5-fluoro-2-methyl-N-[(3R)-1-[[4-(1-methylethoxy)phenyl]methyl]-3-pyrrolidinyl]-benzenesulfonamide, monohydrochloride
Molecular Formula C₂₁H₂₇FN₂O₃S • HCl
Molecular Weight 443.0 g/mol
Canonical SMILES CC(C)OC1=CC=C(CN2CC--INVALID-LINK--C2)C=C1.Cl
Solubility DMF: 50 mg/mL, DMSO: 50 mg/mL, Ethanol: 50 mg/mL, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL

Mechanism of Action: Inhibition of DNA Gyrase

(R)-Gyramide A specifically targets DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1][4][5] Unlike many other antibiotics, it does not affect the closely related enzyme topoisomerase IV, highlighting its specificity.[2][4][6]

The primary mechanism involves the competitive inhibition of the ATPase activity of the GyrB subunit of DNA gyrase.[4][7] This inhibition prevents the enzyme from introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication. The disruption of this process leads to alterations in chromosome topology, resulting in abnormally localized and condensed chromosomes.[4]

This chromosomal disorganization blocks DNA replication and interrupts chromosome segregation, ultimately triggering the SOS response pathway and leading to cell filamentation and bacteriostasis.[4][5] Importantly, bacterial mutants with reduced susceptibility to Gyramide A do not exhibit cross-resistance to other DNA gyrase inhibitors like ciprofloxacin and novobiocin, suggesting a distinct binding site and mechanism of action.[4]

G R_Gyramide_A (R)-Gyramide A Bacterial_Cell Bacterial Cell R_Gyramide_A->Bacterial_Cell Enters ATPase_Activity ATPase Activity R_Gyramide_A->ATPase_Activity Competitively Inhibits DNA_Gyrase DNA Gyrase (GyrA/GyrB) Bacterial_Cell->DNA_Gyrase DNA_Gyrase->ATPase_Activity Exhibits ATP ATP ATP->DNA_Gyrase DNA_Supercoiling Negative DNA Supercoiling ATPase_Activity->DNA_Supercoiling Drives DNA_Replication DNA Replication & Segregation ATPase_Activity->DNA_Replication DNA_Supercoiling->DNA_Replication Enables SOS_Response SOS Response DNA_Replication->SOS_Response Disruption induces Cell_Division_Inhibition Inhibition of Cell Division DNA_Replication->Cell_Division_Inhibition SOS_Response->Cell_Division_Inhibition Leads to

Caption: Mechanism of Action of this compound.

Biological Activity

(R)-Gyramide A demonstrates significant inhibitory activity against bacterial DNA gyrase and antibacterial activity against a range of pathogenic bacteria.

Enzyme Inhibition
Enzyme TargetIC₅₀ Value (µM)Reference
E. coli DNA Gyrase3.3[6]
E. coli DNA Gyrase0.7 - 3.3[1]
Antibacterial Spectrum

(R)-Gyramide A exhibits activity against both Gram-negative and Gram-positive bacteria. The Minimum Inhibitory Concentrations (MICs) are presented below.

Bacterial StrainMIC Range (µM)Reference
Escherichia coli10 - 80[2][6]
Pseudomonas aeruginosa10 - 80[2][6]
Salmonella enterica10 - 80[2][6]
Staphylococcus aureus10 - 40[8]
Streptococcus pneumoniae10 - 40[8]
Enterococcus faecalisIneffective[1]

Note: The activity against Gram-negative bacteria was determined in the presence of the efflux pump inhibitor MC-207,110 (60 µM).[1][8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature. The synthesis of N-benzyl-3-sulfonamidopyrrolidines generally involves the reaction of a substituted sulfonyl chloride with an appropriate aminopyrrolidine derivative, followed by N-benzylation. For (R)-Gyramide A, this would involve (R)-3-aminopyrrolidine as a chiral starting material.

DNA Gyrase Supercoiling Assay

This assay is fundamental to determining the inhibitory effect of (R)-Gyramide A on the enzymatic activity of DNA gyrase.

Objective: To measure the inhibition of DNA gyrase-mediated supercoiling of relaxed plasmid DNA.

Materials:

  • E. coli DNA Gyrase

  • Relaxed pBR322 plasmid DNA

  • Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • Gel imaging system

Procedure:

  • Prepare reaction mixtures containing the gyrase assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound or solvent control.

  • Initiate the reaction by adding E. coli DNA gyrase to each mixture.

  • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reactions by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel with a DNA intercalating agent and visualize the bands under UV light.

  • Quantify the amount of supercoiled versus relaxed DNA to determine the IC₅₀ value.

G Start Start Prepare_Mixtures Prepare Reaction Mixtures (Buffer, Relaxed Plasmid, (R)-Gyramide A) Start->Prepare_Mixtures Add_Gyrase Add DNA Gyrase Prepare_Mixtures->Add_Gyrase Incubate Incubate at 37°C Add_Gyrase->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain and Visualize DNA Electrophoresis->Visualize Analyze Quantify and Determine IC₅₀ Visualize->Analyze End End Analyze->End

Caption: DNA Gyrase Supercoiling Assay Workflow.
Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Objective: To determine the MIC of this compound against various bacterial strains.

Materials:

  • Bacterial strains of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • This compound stock solution

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of this compound in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test bacterium.

  • Include positive (bacteria, no drug) and negative (medium only) controls.

  • Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Conclusion

This compound is a promising novel antibacterial agent with a specific mechanism of action targeting bacterial DNA gyrase. Its competitive inhibition of ATPase activity and the resulting disruption of DNA topology represent a valuable mode of action, particularly in the context of rising antibiotic resistance. The lack of cross-resistance with existing gyrase inhibitors further underscores its potential. Future research should focus on optimizing its pharmacokinetic properties and further exploring its efficacy in in vivo models of bacterial infection. This technical guide provides a foundational understanding for researchers aiming to build upon the existing knowledge of this intriguing compound.

References

(R)-Gyramide A Hydrochloride: A Focused Inhibitor of DNA Gyrase, Not Topoisomerase IV

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the activity of (R)-Gyramide A Hydrochloride, a member of the gyramide class of antibiotics, with a specific focus on its interaction with bacterial type II topoisomerases. Contrary to the initial inquiry of its effects on topoisomerase IV, current scientific literature establishes that (R)-Gyramide A is a specific inhibitor of DNA gyrase and does not exhibit significant inhibitory activity against the closely related topoisomerase IV enzyme.[1][2][3] This document will elucidate the established mechanism of action of (R)-Gyramide A, present the quantitative data supporting its activity, detail relevant experimental protocols, and provide visualizations of the key pathways and workflows.

Executive Summary: Specificity of (R)-Gyramide A for DNA Gyrase

This compound is a synthetic antibacterial compound that targets the essential bacterial enzyme DNA gyrase.[1][2] DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[4] The gyramides represent a distinct class of gyrase inhibitors that function differently from established classes like quinolones and aminocoumarins.[1][2]

Crucially, studies have demonstrated the specificity of Gyramide A for DNA gyrase. In vitro assays have shown that while it potently inhibits the supercoiling activity of DNA gyrase, it does not affect the decatenation activity of E. coli topoisomerase IV.[1][2] This specificity makes (R)-Gyramide A a valuable tool for studying the specific roles of DNA gyrase in bacterial physiology and a potential scaffold for the development of targeted antibacterial agents.

Quantitative Data Presentation

The inhibitory activity of (R)-Gyramide A has been quantified through various in vitro and cell-based assays. The following tables summarize the key data available in the literature.

Table 1: In Vitro Enzyme Inhibition

CompoundTarget EnzymeAssay TypeIC50Reference
(R)-Gyramide AE. coli DNA GyraseSupercoiling3.3 µM[3]
(R)-Gyramide AE. coli Topoisomerase IVDecatenationNo inhibition observed[1][2]

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundBacterial StrainMICReference
(R)-Gyramide AEscherichia coli10-80 µM[3]
(R)-Gyramide APseudomonas aeruginosa10-80 µM[3]
(R)-Gyramide ASalmonella enterica10-80 µM[3]

Mechanism of Action of (R)-Gyramide A on DNA Gyrase

(R)-Gyramide A inhibits DNA gyrase through a mechanism distinct from that of quinolones. It acts as a competitive inhibitor of the ATPase activity of the GyrB subunit of DNA gyrase.[1][2] By binding to the ATP-binding pocket, it prevents the hydrolysis of ATP, which is essential for the conformational changes required for the enzyme to introduce negative supercoils into the DNA. This inhibition of the supercoiling activity leads to alterations in DNA topology, ultimately blocking DNA replication and segregation, and inducing the SOS response in bacteria.[1][2]

Gyramide_A_Mechanism cluster_Gyrase DNA Gyrase (GyrA2GyrB2) GyrB GyrB Subunit (ATPase domain) GyrA GyrA Subunit (DNA cleavage/re-ligation) GyrB->GyrA ATP hydrolysis drives conformational change DNA_supercoiled Negatively Supercoiled DNA GyrA->DNA_supercoiled Introduces negative supercoils ATP ATP ATP->GyrB Binds GyramideA (R)-Gyramide A GyramideA->GyrB Competitively binds to ATP-binding site Cell_Growth_Block Blockage of Cell Growth GyramideA->Cell_Growth_Block Leads to DNA_relaxed Relaxed DNA DNA_relaxed->GyrA Substrate Replication_Transcription DNA Replication & Transcription DNA_supercoiled->Replication_Transcription Enables

Caption: Mechanism of (R)-Gyramide A inhibition of DNA gyrase.

Experimental Protocols

This section details the methodologies for the key experiments cited, providing a framework for researchers to assess the activity of compounds against DNA gyrase and topoisomerase IV.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. Inhibition of this activity is observed as a decrease in the amount of supercoiled DNA.

Materials:

  • Purified DNA gyrase (e.g., from E. coli)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose gel (1%) in TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and imaging system

Protocol:

  • Prepare reaction mixtures on ice. For each reaction, combine the gyrase assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme. The final reaction volume is typically 20-30 µL.

  • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Terminate the reactions by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the different DNA topoisomers (relaxed, supercoiled, and intermediate forms).

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the amount of supercoiled DNA in each lane to determine the extent of inhibition. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.

Topoisomerase IV Decatenation Assay

This assay is used to assess the activity of topoisomerase IV, which is primarily responsible for decatenating (unlinking) intertwined circular DNA molecules that are products of replication. Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles from trypanosomes, is a common substrate.

Materials:

  • Purified topoisomerase IV (e.g., from E. coli or S. aureus)

  • Kinetoplast DNA (kDNA)

  • Topoisomerase IV assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM MgCl2, 5 mM DTT, 1.5 mM ATP, 50 µg/mL albumin)[5]

  • Test compounds

  • Stop solution/loading dye

  • Agarose gel (1%) in TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and imaging system

Protocol:

  • Set up reaction mixtures on ice, containing the topoisomerase IV assay buffer, kDNA, and the test compound at various concentrations.

  • Start the reaction by adding topoisomerase IV.

  • Include appropriate positive and negative controls.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reactions by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel. The large, catenated kDNA network will remain in the well, while the decatenated minicircles will migrate into the gel.

  • Perform electrophoresis.

  • Stain and visualize the gel. The amount of released minicircles is a measure of topoisomerase IV activity.

  • Quantify the decatenated DNA to determine the IC50 of the inhibitor.

Topoisomerase_Assay_Workflow cluster_Preparation Reaction Preparation cluster_Analysis Analysis Compound Test Compound (e.g., Gyramide A) Reaction_Mix Reaction Mixture Compound->Reaction_Mix Enzyme Enzyme (Gyrase or Topo IV) Enzyme->Reaction_Mix Substrate DNA Substrate (Relaxed Plasmid or kDNA) Substrate->Reaction_Mix Buffer Assay Buffer + ATP Buffer->Reaction_Mix Incubation Incubation (37°C, 30-60 min) Reaction_Mix->Incubation Termination Reaction Termination (Stop Solution) Incubation->Termination Electrophoresis Agarose Gel Electrophoresis Termination->Electrophoresis Staining DNA Staining (e.g., EtBr) Electrophoresis->Staining Imaging Gel Imaging (UV Transilluminator) Staining->Imaging Quantification Quantification & IC50 Determination Imaging->Quantification

Caption: General workflow for in vitro topoisomerase inhibition assays.

Conclusion

The available scientific evidence clearly indicates that this compound is a specific inhibitor of bacterial DNA gyrase and does not significantly inhibit topoisomerase IV. Its mechanism of action, competitive inhibition of the GyrB ATPase activity, distinguishes it from other classes of topoisomerase inhibitors. This specificity, combined with its antibacterial activity, makes (R)-Gyramide A and its analogs interesting candidates for further investigation in the development of novel antibacterial agents and as chemical probes to dissect the intricate processes of bacterial DNA metabolism. For researchers in drug development, the focus for this class of compounds should remain on optimizing its interaction with DNA gyrase to enhance potency and pharmacokinetic properties.

References

An In-depth Technical Guide to the Bacteriostatic Properties of (R)-Gyramide A Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Gyramide A Hydrochloride is a novel synthetic antibacterial agent that has demonstrated significant bacteriostatic activity against a range of bacterial pathogens. As a member of the gyramide class of compounds, it exerts its effects through the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and repair. This technical guide provides a comprehensive overview of the bacteriostatic properties of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antibacterial therapies.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global public health, necessitating the discovery and development of novel antibacterial agents with unique mechanisms of action. This compound has emerged as a promising candidate, exhibiting potent bacteriostatic effects. This compound is a specific inhibitor of bacterial DNA gyrase, a type II topoisomerase that is crucial for maintaining DNA topology during replication, transcription, and recombination.[1][2] Unlike established DNA gyrase inhibitors such as quinolones and aminocoumarins, gyramides appear to possess a distinct mechanism of action, offering a potential advantage against resistant bacterial strains.[1][2] This whitepaper will delve into the technical details of this compound's bacteriostatic properties to facilitate further research and development.

Mechanism of Action

This compound's primary molecular target is bacterial DNA gyrase.[3][4][5] This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process that is vital for relieving the topological stress that arises during DNA replication and transcription.[1][2]

The inhibitory action of this compound on DNA gyrase disrupts this crucial supercoiling activity.[3][4] While it inhibits the overall supercoiling function of the enzyme, it is noteworthy that it does not affect the enzyme's ATPase activity.[1] This suggests a mechanism that is distinct from aminocoumarin antibiotics, which are competitive inhibitors of the ATPase function of DNA gyrase.[2] Furthermore, this compound does not stabilize the cleavage complex in the way that quinolone antibiotics do, indicating a unique mode of inhibition.[2][6] The inhibition of DNA gyrase by (R)-Gyramide A leads to alterations in chromosome topology, which in turn blocks DNA replication and segregation, ultimately resulting in the cessation of bacterial growth.[2] Importantly, (R)-Gyramide A has been shown to be a specific inhibitor of DNA gyrase and does not significantly affect the closely related topoisomerase IV.[2][3][4]

Below is a diagram illustrating the proposed mechanism of action:

Gyramide_Mechanism cluster_bacterium Bacterial Cell cluster_inhibition DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase binds Replication_Transcription DNA Replication & Transcription Supercoiled_DNA->Replication_Transcription enables Cell_Growth Bacterial Growth Replication_Transcription->Cell_Growth leads to R_Gyramide_A (R)-Gyramide A Hydrochloride R_Gyramide_A->DNA_Gyrase Inhibits supercoiling activity

Caption: Mechanism of action of this compound.

Quantitative Bacteriostatic Data

The bacteriostatic activity of this compound has been quantified against various bacterial strains using standard microbiological assays. The key metrics for its efficacy are the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) against its molecular target.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Bacterial StrainMIC Range (µM)Reference
Escherichia coli10 - 80[3][4][5]
Pseudomonas aeruginosa10 - 80[3][4][5]
Salmonella enterica10 - 80[3][4][5]
DNA Gyrase Inhibition (IC50)

The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro.

Enzyme SourceIC50 Value (µM)Reference
Bacterial DNA Gyrase3.3[3][4][5][7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the bacteriostatic properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.

Workflow Diagram:

MIC_Workflow Start Start Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Serial_Dilution Perform serial dilutions of This compound in a 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate the wells with the bacterial suspension Serial_Dilution->Inoculate_Plate Incubate Incubate the plate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity or measure absorbance to determine bacterial growth Incubate->Read_Results Determine_MIC Identify the lowest concentration with no visible growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial culture in the logarithmic growth phase

  • Sterile diluent (e.g., saline or broth)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into the growth medium.

    • Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile diluent to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Further dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile growth medium to all wells of a 96-well plate.

    • Add 100 µL of a 2x concentrated stock solution of this compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well containing the compound.

    • Include a positive control well (medium and inoculum, no compound) and a negative control well (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.

    • Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader to quantify bacterial growth.

In Vitro DNA Gyrase Supercoiling Assay

This assay measures the ability of this compound to inhibit the supercoiling activity of purified DNA gyrase.

Workflow Diagram:

Supercoiling_Assay_Workflow Start Start Prepare_Reaction Prepare reaction mix with buffer, relaxed plasmid DNA, and ATP Start->Prepare_Reaction Add_Inhibitor Add varying concentrations of This compound Prepare_Reaction->Add_Inhibitor Add_Enzyme Initiate the reaction by adding purified DNA gyrase Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C for a defined time Add_Enzyme->Incubate Stop_Reaction Stop the reaction with a quenching solution (e.g., SDS/EDTA) Incubate->Stop_Reaction Analyze_Products Analyze DNA topoisomers by agarose gel electrophoresis Stop_Reaction->Analyze_Products Determine_IC50 Quantify band intensities to determine the IC50 value Analyze_Products->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for DNA gyrase supercoiling inhibition assay.

Materials:

  • Purified bacterial DNA gyrase (GyrA and GyrB subunits)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • This compound

  • Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and spermidine)

  • ATP solution

  • Stop solution (e.g., containing SDS, EDTA, and loading dye)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

  • Gel imaging system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, relaxed plasmid DNA, and ATP.

    • Add varying concentrations of this compound to different tubes. Include a no-inhibitor control and a no-enzyme control.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding a pre-determined amount of purified DNA gyrase to each tube.

    • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding the stop solution.

    • Load the samples onto an agarose gel.

    • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA. Supercoiled DNA migrates faster than relaxed DNA.

    • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Data Analysis:

    • Quantify the intensity of the supercoiled and relaxed DNA bands for each concentration of the inhibitor.

    • Calculate the percentage of inhibition of supercoiling activity at each concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a promising new class of bacteriostatic agents with a distinct mechanism of action targeting bacterial DNA gyrase. Its ability to inhibit DNA supercoiling without affecting ATPase activity and its specificity for gyrase over topoisomerase IV highlight its potential for further development, particularly in the context of combating antibiotic resistance. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and other related gyramide compounds. Continued research into the structure-activity relationships and in vivo efficacy of this compound class is warranted to advance the development of next-generation antibacterial drugs.

References

An In-depth Technical Guide to (R)-Gyramide A Hydrochloride in the Study of Bacterial Chromosome Segregation

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Gyramide A Hydrochloride , a potent bacterial DNA gyrase inhibitor, serves as a critical tool for researchers and scientists in the field of drug development and bacterial physiology. Its primary mechanism of action involves the disruption of DNA supercoiling, which subsequently leads to defects in chromosome segregation and ultimately inhibits bacterial growth. This technical guide provides a comprehensive overview of (R)-Gyramide A, its mechanism, and its application in studying the intricate process of bacterial chromosome segregation.

Core Mechanism of Action: Inhibition of DNA Gyrase

This compound acts as a competitive inhibitor of the ATPase activity of bacterial DNA gyrase.[1][2][3] DNA gyrase, a type II topoisomerase, is essential for maintaining the negative supercoiling of bacterial DNA, a process critical for DNA replication and segregation.[1][2][4] By binding to the GyrB subunit, (R)-Gyramide A prevents the ATP hydrolysis required for gyrase function.[1] This inhibition leads to an altered topological state of the chromosome, characterized by abnormally localized and condensed chromosomes, which physically blocks DNA replication and interrupts the segregation of newly replicated chromosomes into daughter cells.[1][2][3]

It is crucial to note that (R)-Gyramide A's effect on chromosome segregation is a downstream consequence of its primary activity as a DNA gyrase inhibitor. It does not directly target the ParABS partition system, which is a key player in the active segregation of chromosomes in many bacteria.[5][6][7] The ParABS system consists of the ParA ATPase, the ParB DNA-binding protein, and the parS centromere-like sequences.[5][6][7] While both DNA gyrase and the ParABS system are integral to chromosome segregation, inhibitors like (R)-Gyramide A primarily provide insights into the role of DNA topology in this process.

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of this compound.

Table 1: Inhibitory Activity of this compound

ParameterValueTarget EnzymeOrganismReference
IC503.3 µMDNA Gyrase Supercoiling ActivityEscherichia coli[8]
Ki4.35 ± 1.34 mMDNA Gyrase ATPase ActivityEscherichia coli[1]

Table 2: Antibacterial Activity of this compound

OrganismMIC (µM)Reference
Escherichia coli10-80[8][9]
Pseudomonas aeruginosa10-80[8][9]
Salmonella enterica10-80[8][9]

Experimental Protocols

Detailed methodologies for key experiments involving (R)-Gyramide A are provided below.

1. In Vitro DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA in the presence of an inhibitor.

  • Materials:

    • Relaxed pUC19 plasmid DNA

    • E. coli DNA gyrase

    • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (v/v) glycerol, 0.1 mg/mL BSA.

    • This compound (dissolved in DMSO)

    • Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol.

    • Agarose gel (1%) in TBE buffer

    • Ethidium bromide or other DNA stain

  • Procedure:

    • Prepare reaction mixtures containing assay buffer, 250 ng of relaxed pUC19 DNA, and varying concentrations of (R)-Gyramide A.

    • Pre-incubate the mixtures at 37°C for 10 minutes.

    • Initiate the reaction by adding 1 unit of E. coli DNA gyrase.

    • Incubate at 37°C for 1 hour.

    • Terminate the reaction by adding the stop solution/loading dye.

    • Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

    • Stain the gel with ethidium bromide and visualize under UV light. The conversion from relaxed to supercoiled DNA will be inhibited in the presence of effective concentrations of (R)-Gyramide A.

2. DNA Gyrase ATPase Activity Assay

This assay quantifies the ATP hydrolysis activity of DNA gyrase, which is inhibited by (R)-Gyramide A. A common method is a coupled-enzyme assay.[1]

  • Materials:

    • E. coli DNA gyrase

    • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 5 mM spermidine, 6.5% (v/v) glycerol.[1]

    • Substrates: 1.5 mM NADH, 3.5 mM PEP, ATP.[1]

    • Coupling Enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH).[1]

    • Linear pBR322 DNA

    • This compound (dissolved in DMSO)

  • Procedure:

    • Set up reaction mixtures (80 µL) containing assay buffer, substrates, coupling enzymes, and 1 U of DNA gyrase.[1]

    • Add varying concentrations of (R)-Gyramide A to the reaction mixtures.

    • Initiate the reaction by adding ATP.[1]

    • Monitor the oxidation of NADH to NAD+ by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of ATP hydrolysis is proportional to the rate of NADH oxidation.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

3. Bacterial Growth Inhibition Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of (R)-Gyramide A required to inhibit the visible growth of bacteria.

  • Materials:

    • Bacterial strain of interest (e.g., E. coli)

    • Growth medium (e.g., Luria-Bertani broth)

    • This compound (stock solution)

    • 96-well microtiter plates

  • Procedure:

    • Prepare a serial dilution of (R)-Gyramide A in the growth medium in the wells of a 96-well plate.

    • Inoculate each well with a standardized suspension of the bacterial strain.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.

4. Visualization of Chromosome Segregation Defects by Microscopy

This method allows for the direct observation of the effects of (R)-Gyramide A on chromosome morphology and segregation in bacterial cells.[1]

  • Materials:

    • Bacterial strain of interest (e.g., E. coli)

    • Growth medium

    • This compound

    • DNA stain (e.g., DAPI)

    • Agarose pads (1.5% w/v)

    • Fluorescence microscope

  • Procedure:

    • Grow a culture of the bacterial strain to the early exponential phase.

    • Treat the culture with an appropriate concentration of (R)-Gyramide A for a defined period (e.g., 2-2.5 hours).[1]

    • Stain the cells with DAPI to visualize the nucleoid.[1]

    • Mount the cells on an agarose pad.

    • Observe the cells using a fluorescence microscope. Untreated cells will show well-defined, segregated nucleoids, while treated cells will exhibit condensed and mislocalized chromosomes, often resulting in anucleate cells and cell filamentation.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of (R)-Gyramide A and a typical experimental workflow for its characterization.

GyramideA_Mechanism cluster_Gyrase DNA Gyrase Cycle cluster_Cellular_Effects Cellular Consequences Gyrase_ATP Gyrase-ATP Complex Gyrase_DNA Gyrase-DNA Complex Gyrase_ATP->Gyrase_DNA Binds DNA Supercoiling Negative Supercoiling Gyrase_DNA->Supercoiling ATP Hydrolysis Altered_Topology Altered DNA Topology Gyrase_ADP Gyrase-ADP Complex Supercoiling->Gyrase_ADP GyramideA (R)-Gyramide A Inhibition Inhibition GyramideA->Inhibition Inhibition->Gyrase_DNA Prevents ATP Hydrolysis Inhibition->Altered_Topology Leads to Replication_Block Replication Block Altered_Topology->Replication_Block Segregation_Defect Chromosome Segregation Defect Replication_Block->Segregation_Defect Cell_Death Bacterial Cell Death Segregation_Defect->Cell_Death

Caption: Mechanism of (R)-Gyramide A action on DNA gyrase and downstream cellular effects.

Experimental_Workflow cluster_Biochem In Vitro Characterization cluster_Cell In Vivo Characterization Start Start: this compound Biochemical_Assays Biochemical Assays Start->Biochemical_Assays Cellular_Assays Cellular Assays Start->Cellular_Assays Gyrase_Supercoiling Gyrase Supercoiling Assay (IC50) Biochemical_Assays->Gyrase_Supercoiling Gyrase_ATPase Gyrase ATPase Assay (Ki) Biochemical_Assays->Gyrase_ATPase MIC_Assay MIC Determination Cellular_Assays->MIC_Assay Microscopy Fluorescence Microscopy (Phenotype) Cellular_Assays->Microscopy Data_Analysis Data Analysis and Interpretation Conclusion Conclusion: Gyrase Inhibitor with Anti-Segregation Activity Data_Analysis->Conclusion Gyrase_Supercoiling->Data_Analysis Gyrase_ATPase->Data_Analysis MIC_Assay->Data_Analysis Microscopy->Data_Analysis

Caption: Experimental workflow for characterizing this compound.

References

Methodological & Application

Application Notes: (R)-Gyramide A Hydrochloride as a DNA Gyrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Gyramide A Hydrochloride is a potent inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication and repair. These application notes provide a detailed protocol for an in vitro DNA supercoiling assay to characterize the inhibitory activity of this compound.

This compound disrupts the supercoiling activity of DNA gyrase with an IC50 value of 3.3 µM.[1][2] This compound has demonstrated antibacterial activity against various bacteria, including E. coli, P. aeruginosa, and S. enterica, with Minimum Inhibitory Concentrations (MICs) ranging from 10-80 µM.[1][3] Notably, it does not significantly affect the closely related enzyme topoisomerase IV.[1] Its primary application in research is to study bacterial resistance mechanisms and to aid in the development of novel antibiotics.[4]

Quantitative Data

CompoundParameterValueTarget Enzyme
This compoundIC503.3 µMBacterial DNA Gyrase

Principle of the DNA Supercoiling Assay

DNA gyrase, a type II topoisomerase, introduces negative supercoils into relaxed circular DNA in an ATP-dependent reaction.[5] This activity can be monitored in vitro by observing the conversion of relaxed plasmid DNA into its supercoiled form. The inhibition of this process by compounds like this compound can be quantified. Two primary methods are employed for this assay:

  • Agarose Gel Electrophoresis: Supercoiled and relaxed DNA isoforms migrate at different rates in an agarose gel, allowing for their separation and visualization.[6] The decrease in the supercoiled DNA band in the presence of an inhibitor is a measure of its activity.

  • Fluorescence-Based Assay: Certain fluorescent dyes intercalate differently with supercoiled and relaxed DNA, resulting in a change in fluorescence intensity.[7][8][9] This method is particularly suitable for high-throughput screening.

The following protocol details the gel-based method.

Experimental Workflow

DNA_Supercoiling_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix (Buffer, Relaxed DNA, ATP) D Combine Reaction Mix, Inhibitor, and Enzyme A->D B Prepare (R)-Gyramide A HCl Serial Dilutions B->D C Prepare DNA Gyrase C->D E Incubate at 37°C D->E 30-60 min F Stop Reaction (e.g., add Stop Buffer/Dye) E->F G Agarose Gel Electrophoresis F->G H Visualize and Quantify DNA Bands G->H

Caption: Workflow for the in vitro DNA gyrase supercoiling assay.

Detailed Experimental Protocol

This protocol is adapted from established methods for assessing DNA gyrase inhibitors.[5]

Materials and Reagents
  • Enzyme: Purified E. coli DNA Gyrase

  • DNA Substrate: Relaxed pBR322 plasmid DNA (1 µg/µL)

  • This compound: Stock solution in an appropriate solvent (e.g., DMSO)

  • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

  • ATP Solution: 10 mM ATP

  • Enzyme Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.

  • Stop Buffer/Loading Dye (6X): 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol, 60 mM EDTA.

  • Agarose

  • 1X TAE Buffer: 40 mM Tris-acetate, 1 mM EDTA

  • Ethidium Bromide or other DNA stain

  • Ultrapure Water

Procedure
  • Preparation of Reaction Mix:

    • On ice, prepare a master mix for the desired number of reactions. For each 30 µL reaction, combine:

      • 6 µL of 5X Assay Buffer

      • 3 µL of 10 mM ATP

      • 0.5 µL of relaxed pBR322 DNA (0.5 µg)

      • Variable volume of ultrapure water to bring the final reaction volume to 30 µL.

  • Inhibitor Addition:

    • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

    • Add 1 µL of the diluted inhibitor to each reaction tube. For the no-inhibitor control, add 1 µL of the solvent.

  • Enzyme Addition and Incubation:

    • Dilute the DNA gyrase enzyme in the enzyme dilution buffer to the desired concentration (e.g., 1 Unit per reaction). One unit is typically the amount of enzyme required to supercoil >90% of 0.5 µg of relaxed plasmid DNA in 30-60 minutes at 37°C.

    • Add the diluted enzyme to each reaction tube.

    • Mix gently by pipetting.

    • Incubate the reactions at 37°C for 30 to 60 minutes.

  • Stopping the Reaction:

    • Terminate the reaction by adding 6 µL of 6X Stop Buffer/Loading Dye to each tube.

    • Mix thoroughly.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1X TAE buffer.

    • Load the entire reaction mixture into the wells of the gel.

    • Include a lane with relaxed pBR322 DNA as a marker.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated sufficiently to separate the DNA forms.

  • Visualization and Data Analysis:

    • Stain the gel with ethidium bromide or another suitable DNA stain.

    • Visualize the DNA bands under UV light and capture an image.

    • The top, slower-migrating band corresponds to relaxed DNA, while the bottom, faster-migrating band is the supercoiled form.

    • Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway Diagram

DNA_Gyrase_Inhibition cluster_process DNA Supercoiling Process A Relaxed DNA C Supercoiled DNA A->C ATP -> ADP + Pi B DNA Gyrase B->C D (R)-Gyramide A HCl D->B Inhibits

Caption: Inhibition of DNA gyrase by this compound.

References

Application Notes and Protocols for (R)-Gyramide A Hydrochloride in E. coli Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Gyramide A hydrochloride is a potent and specific inhibitor of bacterial DNA gyrase, an essential enzyme in Escherichia coli responsible for managing DNA topology during replication, transcription, and repair.[1][2][3] Its unique mechanism of action, distinct from that of quinolones and aminocoumarins, makes it a valuable tool for studying bacterial physiology and a promising candidate for antibiotic development.[1][2][4] (R)-Gyramide A acts as a bacteriostatic agent by competitively inhibiting the ATPase activity of DNA gyrase.[1][2][3] This inhibition leads to an accumulation of positively supercoiled DNA, which in turn blocks DNA replication and chromosome segregation, ultimately arresting cell division through the activation of the SOS pathway.[1][2][3] Notably, (R)-Gyramide A does not inhibit the closely related topoisomerase IV and does not exhibit cross-resistance with other gyrase inhibitors like ciprofloxacin and novobiocin.[1][2]

These application notes provide detailed protocols for utilizing this compound in E. coli cell culture, including methods for determining its antibacterial activity and analyzing its effects on DNA topology.

Mechanism of Action

This compound specifically targets the GyrB subunit of DNA gyrase, inhibiting its ATPase activity.[1][2] This prevents the enzyme from introducing negative supercoils into the DNA, a process crucial for relieving the topological stress that arises during DNA replication and transcription. The resulting alteration in DNA supercoiling leads to condensed and abnormally localized chromosomes, halting DNA replication and segregation, which triggers the SOS DNA damage response and ultimately inhibits cell division.[1][2][3]

GyramideA_Mechanism cluster_cell E. coli Cell GyramideA (R)-Gyramide A Hydrochloride DNA_Gyrase DNA Gyrase (GyrA/GyrB) GyramideA->DNA_Gyrase Inhibits ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi ATPase activity (Inhibited by Gyramide A) Negatively_Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Negatively_Supercoiled_DNA Introduces negative supercoils DNA_Replication_Block DNA Replication Block DNA_Gyrase->DNA_Replication_Block Leads to ATP ATP ATP->DNA_Gyrase Binds to GyrB Relaxed_DNA Relaxed/Positively Supercoiled DNA Relaxed_DNA->DNA_Gyrase Replication_Fork Replication Fork Negatively_Supercoiled_DNA->Replication_Fork Facilitates progression Replication_Fork->Relaxed_DNA Generates positive supercoils SOS_Response SOS Response Activation Cell_Division_Arrest Cell Division Arrest SOS_Response->Cell_Division_Arrest Chromosome_Segregation_Interrupt Chromosome Segregation Interruption DNA_Replication_Block->Chromosome_Segregation_Interrupt Chromosome_Segregation_Interrupt->SOS_Response

Caption: Mechanism of action of this compound in E. coli.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogs against E. coli.

Parameter Value Reference
IC50 (Supercoiling Activity) 3.3 µM[5][6]
MIC (E. coli) 10 - 80 µM[5][7]
MIC (E. coli, Analogs 3-5) 2 - 16 µg/mL[8]
Bactericidal/Bacteriostatic Bacteriostatic (MBC/MIC > 4)[1][2]

Table 1: In vitro activity of this compound against E. coli.

Compound Parental E. coli JW5503 MIC (µg/mL) gyrR E. coli Strains MIC (µg/mL) cipR E. coli Strains MIC (µg/mL) novR E. coli Strains MIC (µg/mL) Reference
Gyramide Analog 3 ~1.6 - 3.2~10 - 100 fold higherSusceptibleSusceptible[8]
Gyramide Analog 4 ~1.6 - 3.2~10 - 100 fold higherSusceptibleSusceptible[8]
Gyramide Analog 5 ~1.6 - 3.2~10 - 100 fold higherSusceptibleSusceptible[8]
Ciprofloxacin Not specifiedSusceptibleResistantNot specified[8]
Novobiocin Not specifiedSusceptibleNot specifiedResistant[8]

Table 2: Cross-resistance profile of Gyramide analogs.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound against E. coli using the broth microdilution method.

MIC_Workflow start Start prep_culture Prepare overnight E. coli culture start->prep_culture dilute_culture Dilute culture to ~5 x 10^5 CFU/mL in Mueller-Hinton Broth prep_culture->dilute_culture inoculate Inoculate wells with diluted E. coli culture dilute_culture->inoculate prep_plate Prepare 2-fold serial dilutions of (R)-Gyramide A in a 96-well plate prep_plate->inoculate controls Include growth (no drug) and sterility (no bacteria) controls inoculate->controls incubate Incubate at 37°C for 16-20 hours controls->incubate read_results Visually inspect for turbidity and determine the lowest concentration with no growth (MIC) incubate->read_results end End read_results->end

Caption: Workflow for MIC determination.

Materials:

  • This compound

  • E. coli strain (e.g., BW25113)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Sterile tubes for dilution

  • Pipettes and sterile tips

  • Incubator (37°C)

  • Spectrophotometer (optional, for turbidity measurement)

Procedure:

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of E. coli into 5 mL of MHB and incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Serial Dilutions:

    • Add 100 µL of MHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of the this compound working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive control (bacteria, no drug), and well 12 as a negative control (broth only).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of E. coli.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay to determine if (R)-Gyramide A is bactericidal or bacteriostatic.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum. A compound is considered bacteriostatic if the MBC/MIC ratio is >4.[1][2]

Protocol 3: In Vivo DNA Supercoiling Assay

This protocol assesses the effect of this compound on plasmid DNA topology in E. coli.

DNA_Supercoiling_Workflow start Start transform Transform E. coli with a high-copy number plasmid (e.g., pUC19) start->transform grow_culture Grow transformed E. coli to mid-log phase transform->grow_culture treat Treat culture with (R)-Gyramide A (and appropriate controls) grow_culture->treat incubate Incubate at 37°C for a defined period (e.g., 90 min) treat->incubate isolate_plasmid Isolate plasmid DNA using a standard miniprep kit incubate->isolate_plasmid analyze Analyze plasmid topology by agarose gel electrophoresis isolate_plasmid->analyze end End analyze->end

References

Application of (R)-Gyramide A Hydrochloride in Antibacterial Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note ID: AN-2025-11-09-01

Introduction

(R)-Gyramide A Hydrochloride is a potent and specific inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair in bacteria.[1][2][3][4][5][6] Its targeted mechanism of action and efficacy against a range of Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Salmonella enterica, make it a valuable tool for antibacterial research and a promising candidate for further drug development.[1][2][4][7] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the antibacterial properties of this compound.

This compound acts as a bacteriostatic agent by competitively inhibiting the ATPase activity of DNA gyrase.[8][9] This inhibition prevents the negative supercoiling of DNA, leading to alterations in chromosome topology, condensation of the chromosome, and ultimately, a blockage of DNA replication and segregation.[8][9] The resulting DNA damage induces the bacterial SOS response pathway.[8][9] A key advantage of (R)-Gyramide A is its specificity for DNA gyrase over the closely related topoisomerase IV, and it does not exhibit cross-resistance with quinolone antibiotics like ciprofloxacin.[1][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: In Vitro Inhibitory Activity

ParameterValueTargetReference
IC₅₀ (Supercoiling)3.3 µMBacterial DNA Gyrase[1][2][4][7]

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)

Bacterial SpeciesMIC Range (µM)Reference
Escherichia coli10 - 80[1][2][4]
Pseudomonas aeruginosa10 - 80[1][2][4]
Salmonella enterica10 - 80[1][2][4]

Mechanism of Action: DNA Gyrase Inhibition and SOS Response

This compound's primary mechanism of action is the inhibition of DNA gyrase. This leads to a cascade of events within the bacterial cell, culminating in the cessation of growth. The signaling pathway is depicted below.

G cluster_drug_interaction Drug-Target Interaction cluster_cellular_effects Cellular Effects cluster_sos_response SOS Response Pathway R_Gyramide_A (R)-Gyramide A Hydrochloride DNA_Gyrase DNA Gyrase (ATPase subunit) R_Gyramide_A->DNA_Gyrase Competitive Inhibition Supercoiling_Inhibition Inhibition of Negative DNA Supercoiling DNA_Gyrase->Supercoiling_Inhibition Chromosome_Alteration Altered Chromosome Topology & Condensation Supercoiling_Inhibition->Chromosome_Alteration Replication_Block Blockage of DNA Replication & Segregation Chromosome_Alteration->Replication_Block DNA_Damage DNA Damage Replication_Block->DNA_Damage RecA_Activation RecA Activation DNA_Damage->RecA_Activation LexA_Cleavage LexA Autocleavage RecA_Activation->LexA_Cleavage SOS_Gene_Expression SOS Gene Expression (Error-Prone Repair) LexA_Cleavage->SOS_Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (Bacteriostatic Effect) SOS_Gene_Expression->Cell_Cycle_Arrest G Start Start Prepare_Bacteria Prepare bacterial inoculum (e.g., to 0.5 McFarland standard) Start->Prepare_Bacteria Serial_Dilution Perform 2-fold serial dilutions of This compound in a 96-well plate Prepare_Bacteria->Serial_Dilution Inoculate Inoculate each well with the bacterial suspension Serial_Dilution->Inoculate Controls Include positive (no drug) and negative (no bacteria) controls Inoculate->Controls Incubate Incubate at 37°C for 16-20 hours Controls->Incubate Read_Results Determine MIC by visual inspection for turbidity or using a plate reader Incubate->Read_Results End End Read_Results->End G Start Start Prepare_Culture Prepare a mid-log phase bacterial culture Start->Prepare_Culture Expose_Bacteria Expose bacteria to different concentrations of This compound (e.g., 1x, 2x, 4x MIC) Prepare_Culture->Expose_Bacteria Incubate Incubate cultures at 37°C with shaking Expose_Bacteria->Incubate Sample_Collection Collect aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours) Incubate->Sample_Collection Serial_Dilute_Plate Perform serial dilutions and plate on agar Sample_Collection->Serial_Dilute_Plate Incubate_Plates Incubate plates overnight at 37°C Serial_Dilute_Plate->Incubate_Plates Count_CFU Count Colony Forming Units (CFU) and plot log10 CFU/mL vs. time Incubate_Plates->Count_CFU End End Count_CFU->End G Start Start Reaction_Mix Prepare reaction mix with assay buffer, relaxed plasmid DNA, and ATP Start->Reaction_Mix Add_Inhibitor Add varying concentrations of This compound Reaction_Mix->Add_Inhibitor Add_Enzyme Initiate the reaction by adding purified DNA gyrase Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C for a defined time (e.g., 30-60 minutes) Add_Enzyme->Incubate Stop_Reaction Stop the reaction with a stop buffer (e.g., containing SDS and proteinase K) Incubate->Stop_Reaction Electrophoresis Analyze DNA topoisomers by agarose gel electrophoresis Stop_Reaction->Electrophoresis Visualize Stain the gel (e.g., with ethidium bromide) and visualize under UV light Electrophoresis->Visualize End End Visualize->End

References

Application Notes for (R)-Gyramide A Hydrochloride in DNA Replication and Repair Studies

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Gyramide A Hydrochloride , a potent and specific inhibitor of bacterial DNA gyrase, serves as a critical tool for researchers studying DNA replication, topology, and repair mechanisms in prokaryotes. Its targeted action allows for the precise dissection of pathways involving DNA gyrase, offering a distinct advantage over broader-spectrum topoisomerase inhibitors.

Mechanism of Action: this compound competitively inhibits the ATPase activity of the DNA gyrase B subunit (GyrB).[1][2] This inhibition prevents the enzyme from introducing negative supercoils into the DNA, a process essential for relieving the torsional stress that arises during DNA replication and transcription.[1][3] Consequently, DNA replication forks are blocked, leading to the interruption of chromosome segregation.[1][2] This disruption of DNA topology and replication induces the SOS response, a cellular pathway for DNA damage repair, and ultimately results in a bacteriostatic effect.[1][4] A key feature of (R)-Gyramide A is its high specificity for DNA gyrase, as it does not inhibit the closely related bacterial enzyme, topoisomerase IV.[1][5][6] This specificity makes it an invaluable instrument for isolating the functions of DNA gyrase in cellular processes.

Applications in Research:

  • Studying DNA Supercoiling and Topology: this compound can be used to investigate the critical role of DNA gyrase in maintaining the proper superhelical state of the bacterial chromosome.[1][5]

  • Investigating DNA Replication and Segregation: By inhibiting DNA gyrase, researchers can study the consequences of altered DNA topology on the progression of replication forks and the subsequent segregation of chromosomes.[1][2]

  • Elucidating the SOS Response: The DNA damage resulting from gyrase inhibition by this compound provides a specific trigger to study the induction and regulation of the SOS DNA repair pathway.[1][4]

  • Antibiotic Development and Resistance Studies: As a member of a novel class of gyrase inhibitors, (R)-Gyramide A is a valuable compound for developing new antibacterial agents and for studying mechanisms of resistance to gyrase-targeting drugs.[4][5] Notably, mutants with reduced susceptibility to gyramide A do not show cross-resistance to other gyrase inhibitors like ciprofloxacin and novobiocin.[1][4]

Quantitative Data

The following table summarizes the key quantitative data for (R)-Gyramide A.

ParameterValueOrganism/EnzymeReference
IC50 (Supercoiling Activity) 3.3 µME. coli DNA Gyrase[6][7][8]
MIC (E. coli) 10-80 µMEscherichia coli[6]
MIC (P. aeruginosa) 10-80 µMPseudomonas aeruginosa[6]
MIC (S. enterica) 10-80 µMSalmonella enterica[6]
Ki (ATPase Inhibition) 4.35 ± 1.34 mME. coli DNA Gyrase[1]
Km (ATP) 27.82 ± 2.83 mME. coli DNA Gyrase[1]
Vmax 37.47 ± 0.0013 µM min–1 U–1E. coli DNA Gyrase[1]

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of this compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • This compound dissolved in an appropriate solvent (e.g., DMSO)

  • Relaxed pBR322 plasmid DNA (1 µg/µL)

  • E. coli DNA Gyrase

  • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol

  • Stop Solution/Loading Dye: 40% (w/v) Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose

  • 1X TBE Buffer

  • Ethidium bromide or other DNA stain

Protocol:

  • On ice, prepare a reaction mix containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water to the desired final volume.

  • Aliquot the reaction mix into microcentrifuge tubes.

  • Add varying concentrations of this compound or solvent control to each tube.

  • Add E. coli DNA gyrase to all tubes except the negative control.

  • Mix gently and incubate the reactions at 37°C for 30 minutes.[1]

  • Stop the reaction by adding the Stop Solution/Loading Dye followed by chloroform/isoamyl alcohol.

  • Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Load the aqueous (upper) phase onto a 1% agarose gel in 1X TBE buffer.[1]

  • Perform electrophoresis at a constant voltage (e.g., 75-90 V) until there is adequate separation of supercoiled and relaxed DNA.[1]

  • Stain the gel with ethidium bromide, destain in water, and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band with increasing concentrations of the inhibitor.

DNA Gyrase ATPase Activity Assay

This assay measures the effect of this compound on the ATP hydrolysis activity of DNA gyrase using a coupled enzyme system.

Materials:

  • This compound

  • E. coli DNA Gyrase

  • Coupled enzyme system containing pyruvate kinase and lactate dehydrogenase

  • NADH

  • Phosphoenolpyruvate

  • ATP

  • Assay buffer (refer to specific kit instructions or literature)

  • Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • Prepare a reaction mixture containing the assay buffer, NADH, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase.

  • Add varying concentrations of this compound or a solvent control.

  • Add E. coli DNA gyrase to the mixture.

  • Initiate the reaction by adding ATP.

  • Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[1]

  • Calculate the rate of ATP hydrolysis. The competitive inhibition by (R)-Gyramide A will result in a decreased rate of NADH oxidation.[1]

In Vivo Analysis of DNA Supercoiling

This protocol assesses the effect of this compound on plasmid DNA topology within bacterial cells.

Materials:

  • Bacterial strain (e.g., E. coli BW25113) transformed with a plasmid (e.g., pUC19)

  • Luria-Bertani (LB) medium

  • This compound

  • Plasmid DNA isolation kit

  • Agarose gel electrophoresis reagents

Protocol:

  • Grow the bacterial culture to a specific optical density (e.g., OD₆₀₀ of 2.0).[1]

  • Treat the culture with different concentrations of this compound or a solvent control.

  • Incubate the cultures at 37°C for a defined period (e.g., 90 minutes).[1]

  • Isolate the plasmid DNA from the treated and control cells using a standard plasmid isolation kit.

  • Analyze the topology of the isolated plasmid DNA by agarose gel electrophoresis. An increase in supercoiling will be observed in the treated samples compared to the control.[1]

Visualizations

GyramideA_Mechanism cluster_gyrase DNA Gyrase (GyrA/GyrB) cluster_cellular_effects Cellular Consequences GyrB GyrB (ATPase domain) GyrA GyrA (Cleavage-rejoining domain) GyrB->GyrA ATP hydrolysis drives strand passage ADP_Pi ADP + Pi GyrB->ADP_Pi NegativelySupercoiledDNA Negatively Supercoiled DNA GyrA->NegativelySupercoiledDNA ReplicationHalt DNA Replication Fork Stalling GyrA->ReplicationHalt GyramideA (R)-Gyramide A Hydrochloride GyramideA->GyrB Competitive Inhibition ATP ATP ATP->GyrB RelaxedDNA Relaxed/Positively Supercoiled DNA RelaxedDNA->GyrA SegregationFailure Chromosome Segregation Failure ReplicationHalt->SegregationFailure SOS SOS Response Induction ReplicationHalt->SOS Bacteriostasis Bacteriostasis SegregationFailure->Bacteriostasis SOS->Bacteriostasis Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo / Cellular Assays SupercoilingAssay 1. DNA Supercoiling Inhibition Assay DataAnalysis1 Determine IC50 SupercoilingAssay->DataAnalysis1 ATPaseAssay 2. ATPase Activity Assay DataAnalysis2 Determine Ki and Inhibition Type ATPaseAssay->DataAnalysis2 end End DataAnalysis1->end DataAnalysis2->end MIC_Test 3. Minimum Inhibitory Concentration (MIC) Assay DataAnalysis3 Determine MIC values MIC_Test->DataAnalysis3 CellCulture 4. Bacterial Culture Treatment with (R)-Gyramide A PlasmidIsolation 5. Plasmid DNA Isolation CellCulture->PlasmidIsolation TopologyAnalysis 6. Agarose Gel Electrophoresis of Plasmid DNA PlasmidIsolation->TopologyAnalysis DataAnalysis4 Assess in vivo supercoiling changes TopologyAnalysis->DataAnalysis4 DataAnalysis3->CellCulture DataAnalysis4->end start Start start->SupercoilingAssay start->ATPaseAssay start->MIC_Test

References

Application Notes and Protocols: Preparation of (R)-Gyramide A Hydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a stock solution of (R)-Gyramide A Hydrochloride, a known bacterial DNA gyrase inhibitor. Accurate preparation of this stock solution is the first critical step for reliable and reproducible experimental results in antibacterial research and drug development.

Introduction

This compound is a potent inhibitor of bacterial DNA gyrase, disrupting DNA supercoiling with an IC50 value of 3.3 µM.[1][2][3] It exhibits antibacterial activity against various pathogens, including E. coli, P. aeruginosa, and S. enterica, with Minimum Inhibitory Concentrations (MICs) ranging from 10-80 µM.[1][2][3][4][5][6] Unlike some other DNA gyrase inhibitors, it does not significantly affect the closely related topoisomerase IV, making it a specific tool for studying bacterial DNA replication.[1][2][3][4][7] Proper preparation and storage of this compound stock solutions are essential to maintain its stability and ensure accurate downstream experimental results.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound relevant to the preparation of a stock solution.

ParameterValueSource(s)
Molecular Weight 443.0 g/mol [4]
Solubility in DMF 50 mg/mL[1][4]
Solubility in DMSO 50 mg/mL[1][4], 20 mg/mL[1][4]
Solubility in Ethanol 50 mg/mL[1][4]
Solubility in Ethanol:PBS (pH 7.2) (1:1) 0.5 mg/mL[1][4]
Recommended Storage of Solid -20°C[1][4][5], 2-8°C[8][1][4][5][8]
Long-term Stability of Solid ≥ 4 years at -20°C[4]
Stock Solution Storage -20°C or -80°C[1]
Stock Solution Stability Use within 1 month at -20°C; Use within 6 months at -80°C[1]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials
  • This compound (solid powder)

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, nuclease-free tips

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure
  • Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation of moisture onto the compound.

  • Weighing the Compound: Tare the analytical balance with a sterile microcentrifuge tube. Carefully weigh the desired amount of this compound into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.43 mg of the compound (Calculation: 10 mmol/L * 1 L/1000 mL * 1 mL * 443.0 g/mol * 1000 mg/g = 4.43 mg).

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the microcentrifuge tube containing the compound. For the example above, add 1 mL of DMSO.

  • Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.

  • Aiding Dissolution (if necessary): If the compound does not fully dissolve, you can warm the tube to 37°C for a short period and/or place it in an ultrasonic bath for a few minutes to aid dissolution.[1] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes.[1]

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

Diagrams

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage Phase start Start bring_to_rt Bring (R)-Gyramide A HCl to Room Temperature start->bring_to_rt weigh Weigh Compound on Analytical Balance bring_to_rt->weigh add_solvent Add Appropriate Volume of DMSO weigh->add_solvent vortex Vortex to Dissolve add_solvent->vortex check_solubility Visually Inspect for Complete Dissolution vortex->check_solubility aid_dissolution Warm to 37°C / Sonicate (Optional) check_solubility->aid_dissolution Incomplete aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Complete aid_dissolution->vortex store Store at -20°C or -80°C aliquot->store finish End store->finish

Caption: Workflow for preparing this compound stock solution.

References

Application Notes: (R)-Gyramide A Hydrochloride for Selective Targeting of Bacterial DNA Gyrase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Gyramide A Hydrochloride is a potent and specific inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, recombination, and repair. This document provides detailed information on its application in targeting gram-positive versus gram-negative bacteria, including experimental protocols and data presentation.

(R)-Gyramide A and its analogs represent a promising class of antibacterial agents with a distinct mechanism of action compared to established DNA gyrase inhibitors like fluoroquinolones and aminocoumarins. Notably, they do not exhibit cross-resistance with these existing antibiotic classes, making them valuable candidates for combating drug-resistant bacterial infections.

Mechanism of Action

(R)-Gyramide A exerts its bacteriostatic effect by inhibiting the ATPase activity of DNA gyrase.[1] This inhibition prevents the enzyme from introducing negative supercoils into the bacterial chromosome, leading to an altered DNA topology. The consequences of this disruption are multifaceted:

  • Inhibition of DNA Replication and Segregation: The altered chromosomal structure physically blocks the progression of the replication fork, halting DNA synthesis and preventing the proper segregation of chromosomes into daughter cells.[1]

  • Induction of the SOS Response: The stalled replication forks and accumulation of DNA damage trigger the bacterial SOS response, a complex signaling pathway aimed at DNA repair.[1] However, in the sustained presence of the inhibitor, this response is insufficient to overcome the replication block, ultimately leading to the cessation of cell division.

Differential Activity: Gram-Positive vs. Gram-Negative Bacteria

While (R)-Gyramide A and its analogs have demonstrated activity against both gram-positive and gram-negative bacteria, studies on various analogs suggest a generally greater potency against gram-positive organisms. This difference in susceptibility is likely attributable to the structural variations in the outer membrane of gram-negative bacteria, which can limit the influx of the compound, and the presence of efflux pumps that actively remove it from the cell.

Data Presentation

The following table summarizes the available quantitative data on the antibacterial activity of (R)-Gyramide A analogs against a panel of gram-positive and gram-negative bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that prevents visible growth of the bacteria.

Bacterial StrainGram Staining(R)-Gyramide A Analog MIC (µg/mL)
Staphylococcus aureusGram-PositiveData not publicly available for (R)-Gyramide A HCl. Analogs show activity.
Streptococcus pneumoniaeGram-PositiveData not publicly available for (R)-Gyramide A HCl. Analogs show activity.
Enterococcus faecalisGram-PositiveData not publicly available for (R)-Gyramide A HCl. Analogs show activity.
Bacillus subtilisGram-PositiveData not publicly available for (R)-Gyramide A HCl. Analogs show activity.[2]
Escherichia coliGram-NegativeData not publicly available for (R)-Gyramide A HCl. Analogs show activity.[3][4][5][6][7]
Pseudomonas aeruginosaGram-NegativeData not publicly available for (R)-Gyramide A HCl. Analogs show activity.[3][4][5][6]
Klebsiella pneumoniaeGram-NegativeData not publicly available for (R)-Gyramide A HCl. Analogs show activity.[3][5][7]
Salmonella entericaGram-NegativeData not publicly available for (R)-Gyramide A HCl. Analogs show activity.[6][7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture bacteria overnight in CAMHB at 37°C.

    • Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the adjusted inoculum to a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Prepare Serial Dilutions of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of (R)-Gyramide A HCl B->C D Incubate at 37°C for 18-24h C->D E Visually Assess Turbidity D->E F Determine MIC E->F

Caption: Workflow for MIC Determination.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of this compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • This compound

  • Purified bacterial DNA gyrase

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Gyrase assay buffer (containing ATP)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the gyrase assay buffer, relaxed plasmid DNA, and varying concentrations of this compound.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition and Incubation:

    • Add DNA gyrase to each reaction tube (except the negative control).

    • Incubate the reactions at 37°C for 1 hour.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing a loading dye.

    • Resolve the DNA topoisomers by agarose gel electrophoresis.

    • Stain the gel with a DNA staining agent and visualize under UV light.

  • Interpretation:

    • In the absence of the inhibitor, the relaxed plasmid will be converted to its supercoiled form, which migrates faster through the gel.

    • Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA.

DNA_Gyrase_Supercoiling_Assay cluster_gel Agarose Gel Electrophoresis A Relaxed Plasmid DNA C Supercoiled Plasmid DNA A->C Supercoiling B DNA Gyrase + ATP B->C gel Relaxed -> Supercoiled -> D (R)-Gyramide A HCl E Inhibition D->E E->B Inhibits

Caption: DNA Gyrase Supercoiling Inhibition.

DNA Gyrase ATPase Inhibition Assay

This assay quantifies the inhibition of the ATPase activity of DNA gyrase by this compound using a malachite green-based phosphate detection method.[8][9][10][11]

Materials:

  • This compound

  • Purified bacterial DNA gyrase

  • Linear or relaxed plasmid DNA

  • ATP

  • ATPase assay buffer

  • Malachite green reagent

  • Microplate reader

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the ATPase assay buffer, DNA, and varying concentrations of this compound.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme and ATP Addition:

    • Add DNA gyrase to each well (except the negative control).

    • Initiate the reaction by adding ATP.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Phosphate Detection:

    • Stop the reaction and detect the released inorganic phosphate by adding the malachite green reagent.

    • Measure the absorbance at ~620 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of ATPase inhibition for each concentration of this compound relative to the positive control.

ATPase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_detection Detection A Combine Assay Buffer, DNA, and (R)-Gyramide A HCl B Add DNA Gyrase A->B C Add ATP to Initiate B->C D Incubate at 37°C C->D E Add Malachite Green Reagent D->E F Measure Absorbance at 620 nm E->F

Caption: DNA Gyrase ATPase Assay Workflow.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol assesses the potential cytotoxicity of this compound against mammalian cell lines.[12][13][14][15]

Materials:

  • This compound

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed mammalian cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound and incubate for 24-72 hours.

    • Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Signaling Pathway

SOS Response Induction by (R)-Gyramide A

The inhibition of DNA gyrase by (R)-Gyramide A leads to the stalling of replication forks, which generates single-stranded DNA (ssDNA) regions. These ssDNA regions are bound by the RecA protein, activating it to facilitate the autocatalytic cleavage of the LexA repressor. Cleavage of LexA leads to the derepression of the SOS regulon, a suite of genes involved in DNA repair and damage tolerance.

SOS_Pathway cluster_inhibition Gyramide A Action cluster_dna_level DNA Level Events cluster_sos_induction SOS Induction cluster_cellular_outcome Cellular Outcome GyramideA (R)-Gyramide A HCl DNAGyrase DNA Gyrase GyramideA->DNAGyrase Inhibits ReplicationFork Replication Fork Stalling DNAGyrase->ReplicationFork Leads to ssDNA ssDNA Generation ReplicationFork->ssDNA RecA RecA Activation ssDNA->RecA LexA LexA Cleavage RecA->LexA Mediates SOS_Genes SOS Gene Expression LexA->SOS_Genes Derepresses CellDivisionArrest Cell Division Arrest SOS_Genes->CellDivisionArrest

Caption: SOS Response Induction Pathway.

References

(R)-Gyramide A Hydrochloride: Application Notes for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Gyramide A Hydrochloride is a synthetic small molecule belonging to the N-benzyl-3-sulfonamidopyrrolidine class of compounds. Extensive in vitro studies have characterized it as a potent inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription. Its mechanism of action involves the competitive inhibition of the ATPase activity of DNA gyrase, leading to the disruption of DNA supercoiling, abnormal chromosome condensation, and ultimately, the cessation of bacterial cell division.

Important Note: Based on a comprehensive review of publicly available scientific literature, there is currently no evidence or published data on the in vivo efficacy of this compound in animal models for any disease, including cancer. The information presented herein is based on its well-documented antibacterial properties. Therefore, the following application notes and protocols are provided to describe its established mechanism of action in bacteria, as relevant in vivo efficacy data for other applications is not available.

Mechanism of Action: Bacterial DNA Gyrase Inhibition

This compound specifically targets bacterial DNA gyrase, an enzyme not present in humans, making it a selective antibacterial agent. It does not significantly affect the closely related human topoisomerase IV. The compound competitively inhibits the ATPase activity of the GyrB subunit of DNA gyrase. This inhibition prevents the enzyme from introducing negative supercoils into the bacterial DNA, a process crucial for relieving the torsional stress that arises during DNA replication and transcription.

The consequences of DNA gyrase inhibition by this compound in bacteria are:

  • Disruption of DNA Supercoiling: The natural, compact supercoiled state of the bacterial chromosome is altered.

  • Chromosome Condensation: Leads to abnormally localized and condensed chromosomes.

  • Inhibition of DNA Replication: The altered DNA topology blocks the progression of the replication fork.

  • Induction of the SOS Response: Stalled replication forks trigger the bacterial DNA damage response.

  • Inhibition of Cell Division: Ultimately, the bacterium is unable to divide, resulting in a bacteriostatic effect.

Signaling Pathway of (R)-Gyramide A in Bacteria

G cluster_membrane Bacterial Cell R_Gyramide_A (R)-Gyramide A Hydrochloride DNA_Gyrase DNA Gyrase (GyrA/GyrB) R_Gyramide_A->DNA_Gyrase Inhibits ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Hydrolysis Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Replication_Fork Stalled Replication Fork DNA_Gyrase->Replication_Fork Relieves Torsional Strain ATP ATP ATP->DNA_Gyrase Binds Supercoiled_DNA->Replication_Fork Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase SOS_Response SOS Response Replication_Fork->SOS_Response Cell_Division Inhibition of Cell Division SOS_Response->Cell_Division

Caption: Mechanism of this compound in bacteria.

In Vitro Antibacterial Activity

The following table summarizes the reported in vitro activity of this compound against various bacterial strains.

ParameterOrganismValueReference
IC50 (Supercoiling Activity)E. coli DNA Gyrase3.3 µM[1][2][3]
MIC E. coli10-80 µM[1][2][3]
MIC P. aeruginosa10-80 µM[1][2]
MIC S. enterica10-80 µM[1][2]

Experimental Protocols

While in vivo efficacy studies for cancer are not available, the following outlines a general protocol for assessing the in vitro antibacterial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound

  • Bacterial strains (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in CAMHB across a 96-well plate.

  • Bacterial Inoculum: Prepare a bacterial suspension in CAMHB and adjust the optical density at 600 nm (OD600) to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity or by measuring the OD600. The MIC is the lowest concentration of the compound that shows no visible growth.

Experimental Workflow for MIC Determination

G Start Start Stock Prepare (R)-Gyramide A Stock Solution Start->Stock Dilution Serial Dilution in 96-well Plate Stock->Dilution Addition Add Inoculum to Wells Dilution->Addition Inoculum Prepare Bacterial Inoculum Inoculum->Addition Incubation Incubate at 37°C (18-24h) Addition->Incubation Analysis Determine MIC (Visual/OD600) Incubation->Analysis End End Analysis->End

Caption: Workflow for MIC determination.

Future Directions and Considerations for In Vivo Studies

Should this compound or its analogs be considered for in vivo studies in non-bacterial models (e.g., oncology), the following steps would be critical:

  • In Vitro Cytotoxicity Screening: Initial screening against a panel of human cancer cell lines to determine if the compound exhibits any anti-proliferative activity.

  • Target Identification in Eukaryotic Cells: If cytotoxic, identifying the molecular target in human cells would be essential, as DNA gyrase is absent.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its dose-response relationship in an appropriate animal model.

  • Toxicity Studies: Comprehensive assessment of potential off-target effects and determination of the maximum tolerated dose (MTD).

  • Xenograft or Syngeneic Tumor Models: If a therapeutic effect is plausible, efficacy would be evaluated in established tumor models.

Currently, the lack of foundational data on the anti-cancer activity of this compound precludes the development of detailed protocols for such in vivo studies. Researchers interested in exploring this compound for applications beyond its antibacterial properties should begin with fundamental in vitro screening to establish a biological rationale.

References

Application Notes and Protocols for Investigating the SOS Response in Bacteria using (R)-Gyramide A Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Gyramide A Hydrochloride is a potent and specific inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for maintaining DNA topology during replication, transcription, and repair.[1] Unlike quinolone antibiotics that trap the gyrase-DNA cleavage complex leading to double-strand breaks, (R)-Gyramide A inhibits the ATPase activity of gyrase.[2][3] This distinct mechanism alters the topological state of the bacterial chromosome, leading to the stalling of replication forks and the accumulation of single-stranded DNA (ssDNA). This, in turn, triggers the canonical SOS response, a global network of genes regulated by the LexA repressor and activated by RecA. A key hallmark of this response is the upregulation of the cell division inhibitor SulA, resulting in bacterial cell filamentation.[2][3]

These properties make this compound an invaluable tool for investigating the intricacies of the bacterial SOS response. Its specific mode of action allows for the study of SOS induction in response to topological stress, distinct from the effects of direct DNA damaging agents. These application notes provide detailed protocols for utilizing this compound to study its effects on DNA gyrase activity and to quantify the downstream induction of the SOS response in bacteria.

Mechanism of Action: Inducing the SOS Response

This compound acts as a competitive inhibitor of the ATPase activity of DNA gyrase.[2][3] This inhibition prevents the enzyme from introducing negative supercoils into the DNA, a process crucial for relieving the positive supercoils that accumulate ahead of the replication fork. The resulting topological stress leads to the stalling of DNA replication, which generates regions of ssDNA. The RecA protein polymerizes on these ssDNA filaments, becoming activated (RecA*). Activated RecA facilitates the autocatalytic cleavage of the LexA repressor, leading to the de-repression of over 50 genes in the SOS regulon. Among these is the sulA gene, whose protein product inhibits the polymerization of FtsZ, a key protein in bacterial cell division, resulting in the characteristic filamentous morphology.

SOS_Pathway cluster_0 Bacterial Cell (R)-Gyramide A (R)-Gyramide A DNA_Gyrase DNA Gyrase (R)-Gyramide A->DNA_Gyrase Inhibits ATPase Replication_Fork Replication Fork Stalling DNA_Gyrase->Replication_Fork Topological Stress ssDNA ssDNA Accumulation Replication_Fork->ssDNA RecA RecA -> RecA* ssDNA->RecA LexA LexA Cleavage RecA->LexA SOS_Genes SOS Gene Expression (sulA, recA, etc.) LexA->SOS_Genes De-repression Filamentation Cell Filamentation SOS_Genes->Filamentation SulA expression

Caption: Signaling pathway of SOS response induction by (R)-Gyramide A.

Data Presentation

In Vitro Activity of (R)-Gyramide A
ParameterValueBacterial Strain/EnzymeReference
Gyrase Supercoiling IC₅₀ ~5 µMRecombinant E. coli DNA Gyrase[2]
ATPase Inhibition (Kᵢ) 4.35 ± 1.34 mMRecombinant E. coli DNA Gyrase[2][3]
Antibacterial Activity of (R)-Gyramide A
Bacterial StrainMIC (µg/mL)Reference
E. coli BW25113 ΔtolC4.1[2][3]
(R)-Gyramide A Resistant Mutant 1>41[2][3]
(R)-Gyramide A Resistant Mutant 2>41[2][3]
(R)-Gyramide A Resistant Mutant 3>41[2][3]
(R)-Gyramide A Resistant Mutant 4>41[2][3]
(R)-Gyramide A Resistant Mutant 5>41[2][3]
Example Data: Dose-Response of (R)-Gyramide A on sulA Promoter Activity

This table presents hypothetical data to illustrate the expected experimental outcome.

(R)-Gyramide A (µM)Mean Fluorescence Intensity (a.u.)Standard Deviation
0 (Control)15025
145040
51200110
102500230
253500300
503600320
Example Data: Time-Course of Cell Filamentation

This table presents hypothetical data to illustrate the expected experimental outcome following treatment with 10 µM (R)-Gyramide A.

Time (minutes)Average Cell Length (µm)Standard Deviation
03.50.8
305.21.1
609.82.5
9015.64.2
12022.15.8
18025.36.5

Experimental Protocols

Protocol 1: In Vitro DNA Gyrase Supercoiling Inhibition Assay

This assay assesses the ability of this compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Gyrase_Assay_Workflow cluster_1 Experimental Workflow A Prepare reaction mix: - Assay Buffer - Relaxed pBR322 DNA - ATP B Add (R)-Gyramide A (various concentrations) A->B C Add E. coli DNA Gyrase B->C D Incubate at 37°C for 30-60 min C->D E Stop reaction (e.g., with STEB and chloroform) D->E F Analyze by Agarose Gel Electrophoresis E->F G Visualize DNA bands (e.g., with Ethidium Bromide) F->G H Quantify supercoiled vs. relaxed DNA G->H

Caption: Workflow for the in vitro DNA gyrase supercoiling inhibition assay.

Materials:

  • This compound

  • Recombinant E. coli DNA Gyrase

  • Relaxed pBR322 plasmid DNA (or other suitable plasmid)

  • 5X Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% glycerol)

  • 10 mM ATP solution

  • Sterile, nuclease-free water

  • Stop solution (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose

  • 1X TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • DMSO (for dissolving (R)-Gyramide A)

Procedure:

  • Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to test a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • On ice, prepare a master mix containing 5X Gyrase Assay Buffer, relaxed pBR322 DNA (e.g., 0.5 µg per reaction), and sterile water.

  • Aliquot the master mix into reaction tubes.

  • Add the appropriate volume of (R)-Gyramide A dilution or DMSO (for the no-inhibitor control) to each tube.

  • Initiate the reaction by adding 1 µL of 10 mM ATP and a pre-determined amount of DNA gyrase (typically 1 unit) to each tube. The final reaction volume is typically 20-30 µL.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reactions by adding an equal volume of stop solution and chloroform/isoamyl alcohol. Vortex briefly and centrifuge to separate the phases.

  • Load the aqueous (top) phase onto a 1% agarose gel in 1X TAE or TBE buffer.

  • Perform electrophoresis until the relaxed and supercoiled forms of the plasmid are well-separated.

  • Stain the gel with ethidium bromide, destain, and visualize under UV light.

  • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the IC₅₀ value.

Protocol 2: SOS Response Reporter Gene Assay

This protocol uses a bacterial strain with a fluorescent reporter gene (e.g., GFP) under the control of an SOS-inducible promoter (e.g., sulA) to quantify the induction of the SOS response.

Materials:

  • E. coli strain carrying a sulA-gfp reporter construct

  • This compound

  • Luria-Bertani (LB) or other suitable growth medium

  • 96-well microplate (black, clear bottom for fluorescence reading)

  • Microplate reader with fluorescence detection capabilities (or a flow cytometer)

Procedure:

  • Grow an overnight culture of the sulA-gfp reporter strain at 37°C with shaking.

  • The next day, dilute the overnight culture into fresh medium to an OD₆₀₀ of ~0.05.

  • Aliquot the diluted culture into the wells of a 96-well microplate.

  • Add this compound to the wells to achieve a range of final concentrations (e.g., based on the MIC value). Include a no-drug control.

  • Incubate the microplate at 37°C with shaking in the microplate reader.

  • For Dose-Response: Measure OD₆₀₀ and GFP fluorescence at a fixed time point (e.g., 2-3 hours).

  • For Time-Course: Measure OD₆₀₀ and GFP fluorescence at regular intervals (e.g., every 15-30 minutes) for several hours.

  • Normalize the fluorescence signal to the cell density (Fluorescence/OD₆₀₀) for each well at each time point.

  • Plot the normalized fluorescence against the concentration of (R)-Gyramide A (for dose-response) or against time (for time-course).

Protocol 3: Quantitative Microscopy of Bacterial Filamentation

This protocol describes the quantification of cell length as a measure of SOS-induced filamentation.

Microscopy_Workflow cluster_2 Microscopy Workflow A Grow E. coli to early-log phase B Treat with (R)-Gyramide A (various concentrations) A->B C Incubate for a defined period (e.g., 2-3 hours) B->C D Mount cells on agarose pad on a microscope slide C->D E Acquire images using phase-contrast or DIC microscopy D->E F Analyze images using software (e.g., MicrobeJ, ImageJ) E->F G Measure and plot cell length distribution F->G

Caption: Workflow for quantitative analysis of bacterial filamentation.

Materials:

  • E. coli strain (e.g., MG1655)

  • This compound

  • Growth medium

  • Microscope slides and coverslips

  • Agarose

  • Phase-contrast or DIC microscope with a camera

  • Image analysis software (e.g., ImageJ with the MicrobeJ plugin)

Procedure:

  • Grow an overnight culture of E. coli.

  • Dilute the culture into fresh medium and grow to early exponential phase (OD₆₀₀ ~0.2).

  • Split the culture and add this compound at various concentrations. Include an untreated control.

  • Incubate the cultures at 37°C with shaking for a fixed period (e.g., 2-3 hours).

  • Prepare a 1% agarose pad in growth medium on a microscope slide.

  • Spot a small volume of the treated cell culture onto the agarose pad and cover with a coverslip.

  • Acquire images at multiple locations for each treatment condition.

  • Use image analysis software to automatically or semi-automatically measure the length of hundreds of cells for each condition.

  • Plot the distribution of cell lengths for each concentration of (R)-Gyramide A.

Protocol 4: Flow Cytometry Analysis of Chromosome Content

This protocol allows for the analysis of DNA content per cell, which can reveal effects on DNA replication and chromosome segregation.

Materials:

  • E. coli strain

  • This compound

  • Growth medium

  • Rifampicin and cephalexin (for replication run-out, optional)

  • Fixative (e.g., 70% ethanol)

  • DNA stain (e.g., SYTOX Green, DAPI)

  • Flow cytometer

Procedure:

  • Grow and treat E. coli with (R)-Gyramide A as described in Protocol 3.

  • (Optional) For replication run-out analysis, add rifampicin and cephalexin to the cultures and incubate for an additional 2-3 hours to allow ongoing rounds of replication to complete while preventing new initiations and cell division.

  • Harvest the cells by centrifugation.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating on ice or at -20°C.

  • Wash the fixed cells with a suitable buffer (e.g., PBS).

  • Resuspend the cells in buffer containing the DNA stain and RNase A. Incubate as required by the stain manufacturer.

  • Analyze the samples on a flow cytometer, collecting forward scatter (as a proxy for cell size) and fluorescence intensity from the DNA stain.

  • Generate histograms of DNA content to determine the number of chromosome equivalents per cell under each condition.

Conclusion

This compound is a powerful chemical probe for dissecting the bacterial SOS response. Its specific inhibition of DNA gyrase provides a means to induce this critical stress response through a mechanism distinct from direct DNA damage. The protocols outlined above provide a framework for researchers to quantify the in vitro and cellular effects of (R)-Gyramide A, from its direct impact on enzyme activity to its downstream consequences on gene expression, cell morphology, and chromosome dynamics. These studies will contribute to a deeper understanding of the SOS response and may aid in the development of novel antibacterial strategies.

References

Application Notes and Protocols for the Experimental Use of (R)-Gyramide A Hydrochloride in Salmonella enterica

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of (R)-Gyramide A Hydrochloride, a potent bacterial DNA gyrase inhibitor, against Salmonella enterica. This document includes a summary of its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction

This compound is a member of the gyramide class of antibiotics that specifically target bacterial DNA gyrase.[1][2][3][4] DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication, transcription, and repair, making it a validated target for antibacterial drugs.[5] this compound inhibits the ATPase activity of DNA gyrase, leading to alterations in DNA topology, the stalling of replication forks, and the induction of the SOS DNA damage response, ultimately resulting in bacteriostasis.[1][4] This compound has demonstrated activity against a range of bacteria, including the significant foodborne pathogen Salmonella enterica.[6][7][8]

Mechanism of Action

This compound acts as a competitive inhibitor of the ATPase activity of the GyrB subunit of DNA gyrase.[1][4] This inhibition prevents the enzyme from introducing negative supercoils into the bacterial DNA, a process crucial for relieving the torsional stress that arises during DNA replication and transcription. The disruption of DNA supercoiling leads to the condensation of the chromosome, blocking DNA replication and segregation.[1][2][3] This, in turn, triggers the SOS response, a global DNA damage repair system in bacteria.[4][9][10] Unlike quinolone antibiotics, gyramides do not stabilize the gyrase-DNA cleavage complex and are specific for DNA gyrase, showing no activity against the closely related topoisomerase IV.[1][6][8]

Gyramide_A_Mechanism_of_Action cluster_bacterium Salmonella enterica gyramide (R)-Gyramide A Hydrochloride gyrase DNA Gyrase (GyrA/GyrB) gyramide->gyrase Inhibits supercoiled_dna Negatively Supercoiled DNA gyrase->supercoiled_dna Supercoiling replication_fork Replication Fork Stalling gyrase->replication_fork Disruption leads to atp ATP atp->gyrase Binds dna Relaxed Bacterial DNA dna->gyrase sos SOS Response Induction replication_fork->sos Triggers bacteriostasis Bacteriostasis sos->bacteriostasis Results in

Caption: Mechanism of action of this compound in Salmonella enterica.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Activity of this compound

ParameterOrganism/EnzymeValueReference(s)
IC50 E. coli DNA Gyrase Supercoiling3.3 µM[4][6][7][8]
MIC Salmonella enterica10 - 80 µM[6][7][8]

Note: Specific IC50 for S. enterica DNA gyrase is not currently available in the public domain.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound against Salmonella enterica. These are generalized protocols and should be optimized for specific laboratory conditions and bacterial strains.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of S. enterica.

Materials:

  • This compound

  • Salmonella enterica strain (e.g., ATCC 14028)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 h) culture of S. enterica on a non-selective agar plate, pick 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to achieve the desired concentration range (e.g., 0.125 - 256 µg/mL).

  • Inoculation:

    • Add 50 µL of the prepared S. enterica inoculum to each well containing 50 µL of the drug dilution, resulting in a final volume of 100 µL per well.

    • Include a positive control (bacteria without drug) and a negative control (broth without bacteria).

  • Incubation:

    • Incubate the plates at 37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) as determined by visual inspection or by reading the optical density at 600 nm.

MIC_Workflow start Start prep_inoculum Prepare S. enterica Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate dilute_drug Serial Dilution of This compound dilute_drug->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end In_Vivo_Workflow start Start infect Infect Mice with S. enterica start->infect treat Administer (R)-Gyramide A Hydrochloride or Controls infect->treat monitor Monitor Survival and Clinical Signs treat->monitor harvest Harvest Organs monitor->harvest determine_cfu Determine Bacterial Load (CFU/g) harvest->determine_cfu analyze Analyze Data (Survival & Bacterial Load) determine_cfu->analyze end End analyze->end

References

Troubleshooting & Optimization

Improving (R)-Gyramide A Hydrochloride stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of (R)-Gyramide A Hydrochloride in aqueous solutions. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Troubleshooting Guides

Issue: Rapid degradation of this compound in aqueous solution.

Question 1: My this compound solution appears to be losing potency over a short period. What is the likely cause?

The most probable cause of potency loss for this compound in aqueous solutions is hydrolysis of the amide bond. Amide hydrolysis is a chemical reaction with water that cleaves the amide linkage, resulting in a carboxylic acid and an amine, rendering the drug inactive.[1][2] This reaction can be catalyzed by acidic or basic conditions.[1][2][3]

Question 2: How can I confirm if hydrolysis is the cause of degradation?

You can perform a stability-indicating High-Performance Liquid Chromatography (HPLC) analysis. This involves subjecting your this compound solution to stress conditions (e.g., acidic, basic, and neutral pH at elevated temperatures) and monitoring the appearance of degradation products over time. A decrease in the peak area of the parent compound corresponding with an increase in the peak area of new, more polar compounds is indicative of hydrolysis.

Question 3: What immediate steps can I take to slow down the degradation of my stock solution?

To mitigate immediate degradation, it is recommended to:

  • Prepare fresh solutions: Prepare solutions of this compound immediately before use.

  • Control pH: Maintain the pH of the solution within a stable range, which for many amide-containing drugs is near neutral (pH 6-8).[3]

  • Refrigerate or freeze: Store aqueous solutions at low temperatures (2-8°C or -20°C) to decrease the rate of hydrolysis.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous environment?

The primary degradation pathway for this compound, an amide-containing molecule, in an aqueous environment is hydrolysis. This reaction involves the cleavage of the amide bond, which is susceptible to attack by water, a reaction that can be accelerated under acidic or basic conditions.[1][2][3]

Q2: How does pH influence the stability of this compound?

The stability of this compound is significantly influenced by pH. Amide hydrolysis is generally slowest in the neutral pH range and is catalyzed by both acids and bases.[3] Therefore, maintaining a pH between 6 and 8 is a common strategy to enhance the stability of amide-containing drugs in aqueous solutions.[4][5]

Hypothetical pH-Rate Profile for this compound Hydrolysis

pHApparent First-Order Rate Constant (k_obs) at 25°C (hypothetical)
3.01.5 x 10⁻⁵ s⁻¹
5.02.0 x 10⁻⁶ s⁻¹
7.05.0 x 10⁻⁷ s⁻¹
9.03.5 x 10⁻⁶ s⁻¹
11.02.8 x 10⁻⁵ s⁻¹

Q3: Are there any formulation strategies to improve the aqueous stability of this compound?

Yes, several formulation strategies can enhance the stability of this compound in aqueous solutions:

  • Buffering Agents: Utilizing buffers such as phosphate, citrate, or acetate can maintain the pH in the optimal stability range.[5]

  • Cosolvents: Adding cosolvents like propylene glycol or ethanol can reduce the water activity and, in some cases, slow down hydrolysis.

  • Complexation: The use of cyclodextrins can form inclusion complexes with the drug, protecting the labile amide bond from hydrolysis.[5][6]

  • Lyophilization (Freeze-Drying): For long-term storage, lyophilizing the drug product removes water, thereby preventing hydrolysis.[4][6] The lyophilized powder can be reconstituted with a suitable diluent before use.

  • Microencapsulation: Encapsulating the drug in a protective polymer matrix can provide a physical barrier against water.[4][5][6]

Q4: What is the mechanism of action of this compound?

(R)-Gyramide A is an inhibitor of bacterial DNA gyrase, an essential enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[7][8][9][10] By inhibiting the ATPase activity of gyrase, (R)-Gyramide A leads to an altered chromosome topology, which in turn blocks DNA replication and segregation, ultimately preventing bacterial growth.[7][8][9] It is specific for DNA gyrase and does not inhibit the closely related topoisomerase IV.[7][8][10]

Experimental Protocols

Protocol 1: pH-Stability Profile Determination for this compound

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 3 to 11.

  • Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO, ethanol) at a high concentration. Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Incubation: Incubate the buffered solutions in a temperature-controlled water bath at a specific temperature (e.g., 40°C, 50°C, or 60°C) to accelerate degradation.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the natural logarithm of the remaining this compound concentration versus time for each pH. The slope of the line will give the apparent first-order rate constant (k_obs). A plot of log(k_obs) versus pH will provide the pH-rate profile.

Protocol 2: Evaluation of Stabilizing Excipients

  • Excipient Selection: Choose potential stabilizing excipients such as various buffers (phosphate, citrate), cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin), and cosolvents (e.g., propylene glycol).

  • Formulation Preparation: Prepare aqueous solutions of this compound containing different concentrations of the selected excipients. A control solution without any excipient should also be prepared. The pH of all solutions should be adjusted to the same value (ideally the pH of maximum stability determined from Protocol 1).

  • Stress Conditions: Subject the formulations to accelerated stability testing conditions (e.g., 40°C/75% RH) for a defined period (e.g., 1, 2, and 4 weeks).

  • Analysis: At each time point, analyze the samples by HPLC to determine the concentration of remaining this compound. Visual inspection for precipitation or color change should also be performed.

  • Comparison: Compare the degradation rates of this compound in the presence of different excipients to the control to identify the most effective stabilizing system.

Quantitative Data on Stabilizer Efficacy (Hypothetical)

Formulation(R)-Gyramide A HCl Remaining after 4 weeks at 40°C (hypothetical)
Unbuffered Aqueous Solution (pH 7.0)75%
50mM Phosphate Buffer (pH 7.0)92%
5% HP-β-Cyclodextrin in 50mM Phosphate Buffer (pH 7.0)98%
20% Propylene Glycol in 50mM Phosphate Buffer (pH 7.0)88%

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: pH-Stability Profile cluster_protocol2 Protocol 2: Excipient Evaluation P1_Start Prepare Buffers (pH 3-11) P1_Prep Prepare (R)-Gyramide A HCl Solutions P1_Start->P1_Prep P1_Incubate Incubate at Elevated Temperature P1_Prep->P1_Incubate P1_Sample Sample at Time Intervals P1_Incubate->P1_Sample P1_Analyze HPLC Analysis P1_Sample->P1_Analyze P1_Data Determine Rate Constants (k_obs) P1_Analyze->P1_Data P1_End Generate pH-Rate Profile P1_Data->P1_End P2_Start Select Stabilizing Excipients P2_Prep Prepare Formulations P2_Start->P2_Prep P2_Stress Accelerated Stability Testing P2_Prep->P2_Stress P2_Analyze Analyze Samples (HPLC, Visual) P2_Stress->P2_Analyze P2_Compare Compare Degradation Rates P2_Analyze->P2_Compare P2_End Identify Optimal Formulation P2_Compare->P2_End

Caption: Experimental workflows for stability testing.

troubleshooting_guide Problem Issue: Rapid Degradation of (R)-Gyramide A HCl Cause Likely Cause: Amide Hydrolysis Problem->Cause Solution Immediate Mitigation Strategies Problem->Solution Confirmation Confirmation: Stability-Indicating HPLC Cause->Confirmation Fresh Prepare Fresh Solutions Solution->Fresh pH_Control Control pH (near neutral) Solution->pH_Control Temp_Control Store at Low Temperature Solution->Temp_Control mechanism_of_action Gyramide This compound Gyrase Bacterial DNA Gyrase Gyramide->Gyrase inhibits ATP ATPase Activity Gyramide->ATP inhibits Topology Altered Chromosome Topology Gyramide->Topology leads to Gyrase->ATP has Supercoiling Negative DNA Supercoiling Gyrase->Supercoiling catalyzes ATP->Supercoiling drives Supercoiling->Topology maintains Replication Block DNA Replication & Segregation Topology->Replication results in Growth Inhibition of Bacterial Growth Replication->Growth

References

Troubleshooting (R)-Gyramide A Hydrochloride bacterial resistance development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Gyramide A hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a bacterial DNA gyrase inhibitor.[1][2][3] It functions by competitively inhibiting the ATPase activity of DNA gyrase, which is essential for introducing negative supercoils into bacterial DNA.[1][2] This inhibition leads to an altered chromosome topology, blocking DNA replication and segregation, which ultimately halts bacterial growth.[1][2] (R)-Gyramide A is specific to DNA gyrase and does not inhibit the closely related enzyme topoisomerase IV.[1][3]

Q2: How does bacterial resistance to this compound develop?

Resistance to (R)-Gyramide A arises from spontaneous mutations in the genes encoding the subunits of DNA gyrase, namely gyrA and gyrB.[4] These mutations likely alter the binding site of the compound on the enzyme, reducing its inhibitory effect.

Q3: Is there cross-resistance between this compound and other DNA gyrase inhibitors?

No, studies have shown that bacterial mutants with reduced susceptibility to (R)-Gyramide A do not exhibit cross-resistance to other classes of DNA gyrase inhibitors, such as fluoroquinolones (e.g., ciprofloxacin) and aminocoumarins (e.g., novobiocin).[1][3] This suggests that (R)-Gyramide A has a distinct mechanism of inhibition.

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Q: I am observing variability in my MIC assay results for this compound across replicates. What could be the cause and how can I troubleshoot this?

A: Inconsistent MIC values can arise from several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Ensure Proper Inoculum Preparation: The density of the bacterial inoculum is critical for reproducible MIC results. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard.

  • Verify Drug Concentration and Stability: Double-check the calculations for your serial dilutions of this compound. Prepare fresh stock solutions, as the compound's stability in solution over time may vary.

  • Standardize Incubation Conditions: Maintain consistent incubation times, temperatures, and atmospheric conditions for all assays. Variations in these parameters can affect bacterial growth rates and, consequently, the apparent MIC.

  • Check for Contamination: Contamination of your bacterial culture or reagents can lead to erroneous results. Always use aseptic techniques and verify the purity of your cultures.

  • Assess Media and Reagent Quality: The composition of the growth medium can influence the activity of some antimicrobial agents. Ensure you are using the recommended medium and that all reagents are of high quality and not expired.

Below is a troubleshooting workflow to help diagnose the source of inconsistent MIC results.

Troubleshooting_MIC start Inconsistent MIC Results check_inoculum Verify Inoculum Standardization (0.5 McFarland) start->check_inoculum check_drug Check Drug Dilutions and Prepare Fresh Stock check_inoculum->check_drug If inoculum is correct check_incubation Standardize Incubation (Time, Temp, Atmosphere) check_drug->check_incubation If dilutions are accurate check_contamination Assess for Contamination check_incubation->check_contamination If conditions are standard check_media Evaluate Media and Reagent Quality check_contamination->check_media If cultures are pure resolve Consistent MICs check_media->resolve If media is appropriate

Caption: Troubleshooting workflow for inconsistent MIC results.

Problem 2: Rapid Development of Resistance in vitro

Q: My bacterial cultures are developing resistance to this compound much faster than expected during serial passage experiments. What could be the reason, and how can I mitigate this?

A: The rapid emergence of resistance can be influenced by several experimental parameters. Consider the following points:

  • Sub-inhibitory Concentration Selection: In serial passage experiments, the concentration of the antimicrobial agent used for selection is crucial. Using a concentration that is too low may allow for the rapid selection and proliferation of low-level resistant mutants. It is recommended to use the highest concentration that permits visible growth (i.e., the sub-MIC).

  • Inoculum Size: A larger initial inoculum size increases the probability of pre-existing resistant mutants being present in the population. Ensure you are using a standardized and consistent inoculum size for each passage.

  • Passage Frequency and Duration: The frequency and duration of passages can impact the selection pressure. Adhere to a consistent and well-defined passaging schedule.

  • Bacterial Strain: Some bacterial species or strains have inherently higher mutation rates, which can lead to faster resistance development. Be aware of the characteristics of the strain you are working with.

Data Presentation

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Values for this compound

Bacterial StrainGenotype(R)-Gyramide A HCl MIC (µg/mL)Fold Change in MIC
Wild-TypegyrA+gyrB+4-
Resistant Mutant 1gyrA (mutation 1)328
Resistant Mutant 2gyrA (mutation 2)6416
Resistant Mutant 3gyrB (mutation 1)164

Table 2: Frequency of Spontaneous Resistance to this compound (Illustrative)

Bacterial SpeciesSelection ConcentrationFrequency of Resistance
Escherichia coli4x MIC1 x 10-8
Staphylococcus aureus4x MIC5 x 10-9

Note: This table provides an example of how to present frequency of resistance data. The values are hypothetical and intended for illustrative purposes.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension to obtain a final inoculum concentration of approximately 5 x 105 CFU/mL.

  • Inoculate Microtiter Plate: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Serial Passage Assay for Resistance Development

  • Initial MIC Determination: Determine the baseline MIC of this compound for the bacterial strain of interest as described in Protocol 1.

  • Initiate Serial Passage: In a culture tube containing fresh broth, inoculate the bacterial strain and add this compound at a concentration of 0.5x the initial MIC.

  • Incubate: Incubate the culture at 37°C with shaking until visible turbidity is observed (typically 18-24 hours).

  • Subsequent Passages: From the tube with the highest concentration of this compound that shows growth, transfer an aliquot of the culture to a new set of tubes with fresh broth and a two-fold serial dilution of the drug, starting from the concentration in the previous passage.

  • Repeat Passaging: Repeat this process for a predetermined number of passages (e.g., 30 days).

  • Monitor MIC: At regular intervals (e.g., every 5 passages), determine the MIC of the passaged culture to monitor for the development of resistance.

Visualizations

Gyramide_Mechanism gyramide (R)-Gyramide A HCl gyrase DNA Gyrase (GyrA/GyrB) gyramide->gyrase Inhibits ATPase Activity adp ADP + Pi gyrase->adp supercoiled_dna Negatively Supercoiled DNA gyrase->supercoiled_dna Supercoiling replication_block Replication Blockage gyrase->replication_block atp ATP atp->gyrase relaxed_dna Relaxed DNA relaxed_dna->gyrase replication_fork Replication Fork Progression supercoiled_dna->replication_fork segregation Chromosome Segregation replication_fork->segregation segregation_block Segregation Failure replication_block->segregation_block cell_growth Bacterial Cell Growth segregation->cell_growth growth_inhibition Growth Inhibition segregation_block->growth_inhibition

Caption: Mechanism of action of this compound.

Serial_Passage_Workflow start Start determine_mic Determine Initial MIC start->determine_mic passage_1 Day 1: Culture with 0.5x MIC of (R)-Gyramide A determine_mic->passage_1 incubate Incubate 18-24h passage_1->incubate check_growth Observe Growth incubate->check_growth passage_n Day 'n': Transfer aliquot from highest concentration with growth to fresh media with increasing (R)-Gyramide A concentrations check_growth->passage_n Growth end End check_growth->end No Growth passage_n->incubate repeat_passage Repeat for 'x' days passage_n->repeat_passage repeat_passage->passage_n monitor_mic Periodically Determine MIC of Passaged Culture repeat_passage->monitor_mic repeat_passage->end After 'x' days monitor_mic->repeat_passage

Caption: Experimental workflow for a serial passage assay.

References

Optimizing (R)-Gyramide A Hydrochloride concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of (R)-Gyramide A Hydrochloride for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of bacterial DNA gyrase.[1][2][3] It specifically targets the ATPase activity of the GyrB subunit, competitively inhibiting ATP hydrolysis.[2][3] This disruption of DNA gyrase function prevents the negative supercoiling of DNA, which is essential for DNA replication and transcription in bacteria. The resulting alterations in DNA topology lead to the blockage of DNA replication, induction of the SOS DNA damage response, and ultimately, inhibition of bacterial cell division.[2][3] (R)-Gyramide A is highly selective for bacterial DNA gyrase and does not significantly affect the closely related enzyme, topoisomerase IV.[2][3]

Q2: What are the known IC50 and MIC values for this compound?

The half-maximal inhibitory concentration (IC50) for the disruption of DNA gyrase supercoiling activity is approximately 3.3 µM.[1] The Minimum Inhibitory Concentrations (MICs) against various bacterial strains are reported to be in the range of 10-80 µM.[2]

Q3: Is this compound expected to be active against eukaryotic cells?

This compound is a member of the N-Benzyl-3-sulfonamidopyrrolidine class of compounds, which were identified as inhibitors of bacterial cell division.[4][5] While it is designed to be selective for bacterial DNA gyrase, it is crucial to experimentally determine its cytotoxic effects on any eukaryotic cell line used in your assays. Other classes of bacterial gyrase inhibitors, such as aminocoumarins and quinolones, have been reported to exhibit off-target effects and cytotoxicity in mammalian cells, often at higher concentrations than those required for antibacterial activity.[1][2] Therefore, researchers should not assume a lack of activity in eukaryotic systems.

Q4: What solvents can I use to prepare a stock solution of this compound?

This compound is soluble in several organic solvents. The following table summarizes its solubility:

SolventSolubility
DMF50 mg/mL
DMSO50 mg/mL
Ethanol50 mg/mL
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL

Data sourced from publicly available information.

For cell-based assays, it is recommended to prepare a concentrated stock solution in a solvent like DMSO and then dilute it into the cell culture medium to the final desired concentration. Ensure the final concentration of the organic solvent in the culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Issue 1: Determining the Optimal Starting Concentration for an In Vitro Assay

Question: I am starting a new experiment with this compound. What concentration should I begin with?

Answer:

Determining the optimal starting concentration depends on the nature of your assay (biochemical vs. cell-based) and the organism you are studying.

For Bacterial Assays:

  • Based on its known antibacterial activity, a good starting point for whole-cell bacterial assays would be within its MIC range of 10-80 µM.

  • For biochemical assays using purified bacterial DNA gyrase, you can start with concentrations around its IC50 value of 3.3 µM.

For Eukaryotic Cell-Based Assays:

  • There is limited public data on the effects of this compound on eukaryotic cells. Therefore, it is essential to perform a dose-response experiment to determine the cytotoxic concentration in your specific cell line.

  • A common approach is to test a wide range of concentrations, for example, from 0.1 µM to 100 µM, in a cytotoxicity assay such as the MTT assay. This will help you identify a non-toxic concentration range for your subsequent functional assays.

The following workflow can guide you in determining the optimal concentration:

G cluster_0 Concentration Optimization Workflow A Review Literature for IC50/MIC values B Prepare Serial Dilutions of (R)-Gyramide A A->B C Perform Dose-Response Cytotoxicity Assay (e.g., MTT) B->C D Determine CC50 (50% Cytotoxic Concentration) C->D E Select a Range of Non-Toxic Concentrations for Functional Assays D->E Choose concentrations below CC50 F Perform Functional Assay with Concentration Range E->F G Analyze Results and Determine Optimal Concentration F->G

A workflow for determining the optimal experimental concentration.
Issue 2: Poor Solubility or Precipitation in Cell Culture Medium

Question: I observed precipitation when I diluted my this compound stock solution into the cell culture medium. What should I do?

Answer:

Precipitation of a compound in aqueous solutions like cell culture media is a common issue, especially with hydrophobic molecules. Here are several steps you can take to troubleshoot this problem:

  • Check Solvent Concentration: Ensure the final concentration of your stock solvent (e.g., DMSO) in the cell culture medium is as low as possible, ideally below 0.5%. High concentrations of organic solvents can decrease the solubility of your compound in the aqueous medium.

  • Modify Dilution Method: Instead of adding a small volume of highly concentrated stock directly to a large volume of medium, try a serial dilution approach. You can perform intermediate dilutions in a mixture of solvent and medium before the final dilution.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help improve solubility.

  • Vortexing/Mixing: Immediately after adding the compound to the medium, vortex or gently invert the tube to ensure rapid and thorough mixing. This can prevent localized high concentrations that are prone to precipitation.

  • Use a Carrier Protein: In some cases, the presence of serum (like FBS) in the cell culture medium can help to solubilize hydrophobic compounds. If you are using a serum-free medium, consider if adding a small percentage of serum or a carrier protein like bovine serum albumin (BSA) is compatible with your experimental design.

  • Re-evaluate the Highest Concentration: If precipitation persists at your desired highest concentration, you may need to lower the maximum concentration in your experimental range. The solubility limit in your specific medium may be lower than in pure solvents.

Issue 3: Unexpected or No Effect in the Assay

Question: I am not observing the expected inhibitory effect of this compound in my bacterial assay, or I am seeing unexpected results in my eukaryotic cell assay. What could be the cause?

Answer:

Several factors could contribute to a lack of expected activity or unexpected results. Consider the following troubleshooting steps:

  • Compound Integrity: Ensure that your this compound stock solution has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can degrade the compound.

  • Assay Conditions:

    • For Bacterial Assays: Confirm that the bacterial strain you are using is susceptible to this class of inhibitors. Bacterial efflux pumps can also reduce the intracellular concentration of the compound, potentially leading to a weaker effect.

    • For Eukaryotic Assays: As the primary target is absent in eukaryotic cells, any observed effect is likely due to off-target activity or general cytotoxicity. It is crucial to have run a cytotoxicity assay first to understand the concentration at which the compound affects cell viability.

  • Cell Density: The density of cells in the assay can influence the effective concentration of the inhibitor. High cell densities may require higher concentrations of the compound to elicit a response.

  • Incubation Time: The duration of exposure to the compound can be critical. A short incubation time may not be sufficient to observe an effect. Conversely, a very long incubation might lead to compound degradation or secondary effects. Optimize the incubation time for your specific assay.

  • Controls: Ensure you have included appropriate positive and negative controls in your experiment. A positive control for inhibition in your assay will help confirm that the assay itself is working correctly. A vehicle control (e.g., medium with the same concentration of DMSO used for the highest compound concentration) is essential to rule out any effects of the solvent.

Experimental Protocols

Protocol: Determining the Cytotoxicity of this compound using the MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound in an adherent mammalian cell line.

Materials:

  • This compound

  • Appropriate mammalian cell line

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete cell culture medium from your stock solution. A suggested starting range is 0.1, 1, 10, 50, and 100 µM.

    • Include a "vehicle control" (medium with the highest concentration of solvent used) and a "no-treatment" control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the CC50 value.

Signaling Pathways and Workflows

Mechanism of Action: DNA Gyrase Inhibition

The following diagram illustrates the mechanism by which this compound inhibits bacterial DNA gyrase and the downstream consequences.

G cluster_0 Bacterial Cell A (R)-Gyramide A Hydrochloride B DNA Gyrase (GyrA/GyrB) A->B Inhibits ATPase Activity D ADP + Pi B->D F Negatively Supercoiled DNA B->F Catalyzes G DNA Replication & Transcription B->G Inhibition leads to blockage of C ATP C->B E Relaxed DNA E->B F->G Required for H SOS Response Activation G->H Stalled replication forks induce I Inhibition of Cell Division H->I Leads to

Inhibition of DNA gyrase by this compound.
Experimental Workflow: Dose-Response Curve Generation

This diagram outlines the key steps in generating a dose-response curve to determine the IC50 or CC50 of this compound.

G cluster_1 Dose-Response Curve Generation start Start prep_cells Prepare and Seed Cells in 96-well Plate start->prep_cells prep_compound Prepare Serial Dilutions of (R)-Gyramide A prep_cells->prep_compound treat_cells Treat Cells with Compound and Controls prep_compound->treat_cells incubate Incubate for a Defined Period treat_cells->incubate assay Perform Viability/Functional Assay (e.g., MTT, Luciferase) incubate->assay readout Measure Assay Signal (e.g., Absorbance, Luminescence) assay->readout analyze Normalize Data to Controls and Plot Dose-Response Curve readout->analyze calculate Calculate IC50/CC50 analyze->calculate end End calculate->end

A typical workflow for generating a dose-response curve.

References

(R)-Gyramide A Hydrochloride degradation pathways and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of (R)-Gyramide A Hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

This compound should be stored under controlled conditions to ensure its stability. There are slight variations in the recommended storage temperatures from different suppliers. To ensure the longest possible shelf life, it is advisable to store the compound at -20°C. For shorter-term storage, 2-8°C in a sealed, dry environment may be adequate.

2. What is the shelf life of this compound?

When stored correctly at -20°C, this compound is reported to be stable for at least four years.

3. How should I prepare stock solutions of this compound?

This compound is soluble in several organic solvents. For stock solutions, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol are suitable solvents. It has limited solubility in aqueous solutions like Ethanol:PBS (pH 7.2) (1:1). It is recommended to prepare fresh aqueous solutions for experiments. To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.

4. My this compound solution appears to have precipitated. What should I do?

Precipitation can occur, especially in aqueous solutions or if the stock solution has been stored for an extended period, particularly at lower temperatures. Gently warm the solution to 37°C and sonicate until the precipitate redissolves. If the precipitate does not dissolve, it may indicate degradation or saturation, and a fresh solution should be prepared.

5. Are there any known incompatibilities with other common lab reagents?

Specific incompatibility studies for this compound are not widely available. However, as a benzenesulfonamide derivative, it may be susceptible to hydrolysis under strongly acidic or basic conditions. It is advisable to avoid prolonged exposure to harsh pH environments.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the available literature, potential degradation mechanisms can be inferred based on the chemistry of related sulfonamide compounds. The primary routes of degradation for sulfonamides include hydrolysis and photodegradation.

  • Hydrolysis: The sulfonamide bond is susceptible to cleavage under certain conditions, particularly in the presence of strong acids. This can lead to the formation of the corresponding sulfonic acid and amine. Benzenesulfonamides are generally more resistant to alkaline hydrolysis.

  • Photodegradation: Exposure to UV light can induce degradation of sulfonamides. The specific photoproducts would depend on the light intensity and the presence of other reactive species.

It is crucial to note that these are potential pathways, and a formal stability study would be required to identify the specific degradation products and kinetics for this compound.

R_Gyramide_A This compound Hydrolysis Hydrolysis (e.g., strong acid) R_Gyramide_A->Hydrolysis Photodegradation Photodegradation (UV light exposure) R_Gyramide_A->Photodegradation Degradation_Products_1 Sulfonic Acid Derivative + Amine Derivative Hydrolysis->Degradation_Products_1 Degradation_Products_2 Various Photoproducts Photodegradation->Degradation_Products_2

Caption: Inferred degradation pathways for this compound.

Storage and Stability Data

The following table summarizes the storage and stability information for this compound based on data from various suppliers.

ParameterRecommended ConditionStability
Storage Temperature -20°C≥ 4 years
2-8°C (sealed, dry)Not specified
Shipping Condition Room temperature (continental US, may vary elsewhere)
Formulation Crystalline solid

Experimental Protocols

General Experimental Workflow for Stability Assessment

The following is a generalized workflow for assessing the chemical stability of a compound like this compound. This protocol should be adapted based on the specific experimental needs and available analytical instrumentation.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep_Stock Prepare Stock Solution (e.g., in DMSO) Prep_Samples Prepare Samples under Different Conditions (pH, Temp, Light) Prep_Stock->Prep_Samples Incubate Incubate Samples over a Time Course Prep_Samples->Incubate Sampling Collect Aliquots at Defined Time Points Incubate->Sampling Analysis Analyze by HPLC-UV/MS Sampling->Analysis Quantify Quantify Parent Compound and Detect Degradants Analysis->Quantify Kinetics Determine Degradation Kinetics Quantify->Kinetics Identify Identify Degradation Products Kinetics->Identify

Caption: Generalized workflow for a chemical stability study.

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh this compound and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Sample Preparation for Stress Testing:

    • pH Stability: Dilute the stock solution in a series of buffers with varying pH values (e.g., pH 2, 7, 9).

    • Thermal Stability: Aliquot the stock solution into vials and expose them to a range of temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

    • Photostability: Expose aliquots of the solution (and the solid compound) to a controlled light source (e.g., a photostability chamber with UV and visible light). Protect control samples from light.

  • Time-Course Study:

    • Incubate the prepared samples under their respective conditions.

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Sample Analysis:

    • Immediately analyze the aliquots by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS).

    • The HPLC method should be capable of separating the parent compound from potential degradation products.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point to determine the rate of degradation.

    • Analyze the chromatograms for the appearance of new peaks, which may represent degradation products.

    • If using HPLC-MS, analyze the mass spectra of the new peaks to identify the degradation products.

Mechanism of Action: DNA Gyrase Inhibition

(R)-Gyramide A is a specific inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication and transcription. It does not significantly inhibit the closely related enzyme topoisomerase IV. The inhibition of DNA gyrase leads to alterations in DNA topology, blocking cell division.

R_Gyramide_A (R)-Gyramide A DNA_Gyrase Bacterial DNA Gyrase R_Gyramide_A->DNA_Gyrase targets ATP_Hydrolysis Inhibition of ATPase Activity DNA_Gyrase->ATP_Hydrolysis DNA_Supercoiling Disruption of DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Chromosome_Segregation Blocked Chromosome Segregation ATP_Hydrolysis->Chromosome_Segregation DNA_Supercoiling->Chromosome_Segregation Cell_Division Inhibition of Cell Division Chromosome_Segregation->Cell_Division

Caption: Mechanism of action of (R)-Gyramide A as a DNA gyrase inhibitor.

(R)-Gyramide A Hydrochloride off-target effects in bacterial assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (R)-Gyramide A Hydrochloride in bacterial assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a specific inhibitor of bacterial DNA gyrase.[1][2][3] It functions as a bacteriostatic agent by competitively inhibiting the ATPase activity of the GyrB subunit of DNA gyrase.[1][2][3] This inhibition leads to an altered chromosomal topology, resulting in condensed chromosomes, a halt in DNA replication, and the interruption of chromosome segregation.[1][2][3] Ultimately, this triggers the SOS pathway, leading to an inhibition of cell division.[1][2][3]

Q2: What is the known off-target profile of this compound?

(R)-Gyramide A has been shown to be a specific inhibitor of DNA gyrase and does not inhibit the closely related bacterial enzyme, topoisomerase IV.[1][2][3] This is a notable advantage over other classes of gyrase inhibitors, such as quinolones and aminocoumarins, which can have off-target effects on topoisomerase IV.[1] However, comprehensive screening data against a broader range of mammalian kinases, proteases, and other potential off-targets is not currently available in published literature. Researchers should exercise caution and may consider performing their own off-target profiling for their specific experimental system.

Q3: Is this compound cytotoxic to mammalian cells?

Currently, there is a lack of published data specifically detailing the cytotoxicity of this compound on mammalian cell lines. While its target, DNA gyrase, is absent in eukaryotes, it is still recommended to empirically determine the cytotoxic profile in the specific cell line being used in any downstream applications. Standard cytotoxicity assays, such as the MTT or LDH assay, can be employed for this purpose.

Q4: How should I prepare and store this compound?

For stock solutions, it is recommended to dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO). For aqueous buffers, the stability may be pH-dependent and should be empirically determined. It is advisable to prepare fresh dilutions in aqueous buffers for each experiment and avoid repeated freeze-thaw cycles of the stock solution. Store stock solutions at -20°C or -80°C for long-term storage.

Q5: Does (R)-Gyramide A show cross-resistance with other gyrase inhibitors?

Studies have shown that E. coli mutants with reduced susceptibility to gyramide A do not exhibit cross-resistance to other gyrase inhibitors like ciprofloxacin and novobiocin.[1][2][3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent Minimum Inhibitory Concentration (MIC) values between replicates. 1. Incomplete solubilization or precipitation of the compound. 2. Inhomogeneous mixing of the compound in the assay medium. 3. Variability in bacterial inoculum density. 4. Degradation of the compound in the assay medium. 1. Ensure complete dissolution of the stock solution. Visually inspect for precipitates. Consider gentle warming or vortexing. Prepare fresh dilutions for each experiment.2. Thoroughly mix the compound into the broth or agar. For microplate assays, ensure adequate mixing in each well.3. Standardize the inoculum preparation to ensure a consistent cell density across all wells and experiments.4. Prepare fresh dilutions from a frozen stock for each experiment. Minimize the time the compound spends in aqueous solution before addition to the assay.
Higher than expected MIC values. 1. Presence of efflux pumps in the bacterial strain. 2. Degradation of the compound. 3. Binding of the compound to plasticware or media components. 1. Use an efflux pump-deficient bacterial strain (e.g., a tolC mutant for E. coli) to determine if efflux is a contributing factor.[4]2. See recommendations for inconsistent MICs regarding compound stability.3. Consider using low-protein-binding plates and assess for any interactions with media components.
Unexpected bacterial phenotype (e.g., cell filamentation, altered morphology). This is the expected phenotype for gyrase inhibitors. (R)-Gyramide A causes cell filamentation and abnormally organized, compact chromosomes.[1]This observation is consistent with the on-target effect of the compound and indicates that it is active in your assay.
No inhibition of bacterial growth observed. 1. Incorrect concentration of the compound. 2. Use of a resistant bacterial strain. 3. Inactivation of the compound. 4. Issues with the assay setup. 1. Verify the concentration of your stock solution and the dilution series.2. Ensure the bacterial strain used is susceptible to gyrase inhibitors. Check for known resistance mutations in gyrA or gyrB.3. See recommendations for inconsistent MICs regarding compound stability.4. Include a positive control (e.g., ciprofloxacin) to validate the assay.
Precipitation of the compound in aqueous assay media. This compound may have limited aqueous solubility.Prepare the highest concentration stock solution in 100% DMSO. When diluting into aqueous media, do so in a stepwise manner with vigorous mixing. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).

Quantitative Data Summary

Table 1: In Vitro Activity of (R)-Gyramide A and Analogs

CompoundTarget/OrganismAssayIC50 / MICReference(s)
(R)-Gyramide AE. coli DNA GyraseSupercoiling Inhibition~10 µM[5]
(R)-Gyramide AE. coli DNA GyraseATPase Inhibition (Ki)160 µM[6]
(R)-Gyramide AE. coli BW25113 ΔtolCMIC4.1 µg/mL[6]
Gyramide DE. coli DNA GyraseSupercoiling Inhibition170 nM[4][7]
Gyramide EE. coli DNA GyraseSupercoiling Inhibition47 nM[4][7]
Gyramide FE. coli DNA GyraseSupercoiling Inhibition110 nM[4][7]
Gyramide ES. aureus subsp. aureusMIC4-16 µg/mL[4]
Gyramide EE. coliMIC2-16 µg/mL[4]

Experimental Protocols

DNA Gyrase Supercoiling Assay

This protocol is adapted from standard procedures for assessing DNA gyrase activity.[1][8]

  • Reaction Mixture Preparation: On ice, prepare a master mix containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.

  • Substrate Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA to each reaction tube.

  • Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.

  • Enzyme Addition: Add 1 unit of E. coli DNA gyrase to each tube. One unit is typically defined as the amount of enzyme required to supercoil >90% of 0.5 µg of relaxed pBR322 in 30 minutes at 37°C.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing STEB (40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue) and chloroform/isoamyl alcohol (24:1).

  • Analysis: Centrifuge to separate the phases and load the aqueous phase onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100V) until there is adequate separation between supercoiled and relaxed DNA.

  • Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize under UV light. The degree of supercoiling can be quantified by densitometry.

Gyrase ATPase Assay

This protocol is based on a coupled-enzyme assay that measures ATP hydrolysis.[3]

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, and 2 mM DTT.

  • Coupled-Enzyme System: To the buffer, add phosphoenolpyruvate (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH), and NADH.

  • Inhibitor and DNA Addition: Add varying concentrations of this compound and a linear DNA substrate (e.g., linearized pBR322) to the reaction wells of a microplate.

  • Enzyme Addition: Add E. coli DNA gyrase to initiate the reaction.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at 25°C or 37°C in a plate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by gyrase.

  • Data Analysis: Calculate the rate of ATP hydrolysis from the change in absorbance over time, using the extinction coefficient for NADH.

MTT Cytotoxicity Assay

This protocol provides a general method for assessing cell viability.[4][8][9]

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Addition: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Inconsistent MIC start Inconsistent MIC Results q1 Is the compound fully dissolved? start->q1 q2 Is the inoculum density consistent? q1->q2 Yes sol1 Check stock solution for precipitate. Prepare fresh dilutions. q1->sol1 No q3 Is the compound stable in media? q2->q3 Yes sol2 Standardize inoculum preparation. q2->sol2 No sol3 Prepare fresh dilutions for each experiment. q3->sol3 No

Caption: Troubleshooting workflow for inconsistent MIC results.

signaling_pathway gyramide (R)-Gyramide A gyrase DNA Gyrase (GyrB subunit) gyramide->gyrase inhibits atp ATP Hydrolysis gyrase->atp requires supercoiling Negative Supercoiling gyrase->supercoiling catalyzes atp->supercoiling drives replication DNA Replication Fork Progression supercoiling->replication enables segregation Chromosome Segregation replication->segregation sos SOS Response replication->sos stalling induces division Cell Division Inhibition segregation->division sos->division contributes to

Caption: Mechanism of action of (R)-Gyramide A.

logical_relationship cluster_assay Off-Target Effect Determination compound This compound bacterial_assay Bacterial Assay (e.g., MIC) compound->bacterial_assay cytotoxicity_assay Mammalian Cytotoxicity Assay (e.g., MTT, LDH) compound->cytotoxicity_assay kinase_assay Kinase/Protease Panel Screening compound->kinase_assay on_target On-Target Effect: Inhibition of Gyrase bacterial_assay->on_target off_target_bacterial Potential Off-Target Effect: Unexpected Phenotype bacterial_assay->off_target_bacterial off_target_mammalian Potential Off-Target Effect: Decreased Cell Viability cytotoxicity_assay->off_target_mammalian specific_off_target Identification of Specific Off-Target Enzymes kinase_assay->specific_off_target

Caption: Logical workflow for assessing off-target effects.

References

Preventing precipitation of (R)-Gyramide A Hydrochloride in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of (R)-Gyramide A Hydrochloride in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its solubility properties?

This compound is a bacterial DNA gyrase inhibitor. Its solubility is highly dependent on the solvent used. While it is soluble in organic solvents like DMSO, DMF, and ethanol, it has significantly lower solubility in aqueous solutions such as phosphate-buffered saline (PBS).

Data Presentation: Solubility of this compound

SolventSolubility
DMF50 mg/mL[1][2]
DMSO50 mg/mL[1][2]
Ethanol50 mg/mL[1][2]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[1][2]

Q2: Why does my this compound precipitate when I add it to my cell culture media?

Precipitation of this compound upon addition to aqueous-based cell culture media is a common issue stemming from its limited aqueous solubility. This is a typical characteristic of many amine hydrochloride salts. The hydrochloride form is generally more water-soluble than the free base, but its solubility can still be exceeded in the neutral pH range of most cell culture media (typically pH 7.2-7.4). At this pH, a portion of the hydrochloride salt can convert to its less soluble free base form, leading to precipitation.

Q3: What are the initial recommended steps for preparing a stock solution of this compound?

It is recommended to first prepare a concentrated stock solution in an organic solvent such as DMSO. A common practice is to dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). This stock can then be serially diluted to the final working concentration in the aqueous experimental media. It is crucial to ensure that the final concentration of the organic solvent in the media is low enough to not affect the cells (typically ≤ 0.5% DMSO).

Troubleshooting Guide: Preventing Precipitation

This guide provides systematic steps to troubleshoot and prevent the precipitation of this compound in your experimental media.

Issue 1: Precipitation observed immediately upon dilution of DMSO stock in media.

This often indicates that the aqueous solubility of the compound is being exceeded at the working concentration and the pH of the media.

Experimental Protocol: Step-wise Dilution and pH Adjustment

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to a concentration of 50 mg/mL.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the DMSO stock in a small volume of acidic buffer (e.g., citrate buffer, pH 3-5) before the final dilution in the complete cell culture media. This can help to keep the compound protonated and more soluble during the dilution process.

  • Final Dilution: Slowly add the DMSO stock or the intermediate dilution to the final volume of pre-warmed (37°C) cell culture media while vortexing or gently swirling. Avoid adding the stock solution as a single large drop.

  • pH Confirmation: After dilution, check the final pH of the media. If the addition of the compound has altered the pH, adjust it back to the desired range using sterile, dilute HCl or NaOH.

Logical Relationship: pH and Solubility of Amine Hydrochlorides

Low_pH Low pH (Acidic Environment) High_Solubility High Solubility (Protonated, Cationic Form) Low_pH->High_Solubility Favors Low_Solubility Low Solubility (Deprotonated, Free Base) High_Solubility->Low_Solubility Conversion upon pH increase Neutral_pH Neutral pH (e.g., Cell Media) Neutral_pH->Low_Solubility Can lead to

Caption: Relationship between pH and the solubility of amine hydrochloride compounds.

Issue 2: Precipitation occurs over time during incubation.

This may be due to the slow equilibration of the compound to its less soluble form at the media's pH and temperature, or interactions with media components.

Experimental Protocol: Use of Co-solvents and Solubilizing Agents

  • Co-Solvent Approach:

    • Prepare the stock solution in DMSO as previously described.

    • When diluting into the final media, ensure the final DMSO concentration is kept to a minimum (ideally <0.1%, but up to 0.5% is often tolerated by many cell lines). The presence of a small amount of co-solvent can help maintain solubility.

  • Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate poorly soluble compounds and increase their aqueous solubility.

    • Preparation: Prepare a solution of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in your cell culture media.

    • Complexation: Add the this compound DMSO stock solution to the cyclodextrin-containing media. The compound will partition into the hydrophobic core of the cyclodextrin, forming a soluble inclusion complex.

    • Concentration: The optimal ratio of drug to cyclodextrin should be determined empirically, but a starting point is often a 1:1 or 1:2 molar ratio.

Experimental Workflow: Preparing this compound for Cell-Based Assays

cluster_prep Stock Preparation cluster_dilution Dilution & Application Start Weigh (R)-Gyramide A Hydrochloride Dissolve Dissolve in 100% DMSO (e.g., 50 mg/mL) Start->Dissolve Stock High-Concentration Stock Solution Dissolve->Stock Dilute Dilute stock to working concentration in media Stock->Dilute Check_Precipitate Precipitation? Dilute->Check_Precipitate No_Precipitate No Precipitation Check_Precipitate->No_Precipitate No Precipitate Precipitation Occurs Check_Precipitate->Precipitate Yes Add_to_Cells Add to Cell Culture No_Precipitate->Add_to_Cells Troubleshoot Implement Troubleshooting (pH, Co-solvents, Cyclodextrins) Precipitate->Troubleshoot Troubleshoot->Dilute

Caption: Workflow for preparing and applying this compound in experiments.

Summary of Troubleshooting Strategies

StrategyPrincipleKey Considerations
pH Adjustment Increase solubility by keeping the amine group protonated in a more acidic environment.The final pH must be compatible with cell viability. Small, incremental adjustments are recommended.
Use of Co-solvents A small percentage of an organic solvent (like DMSO) in the final media can help maintain solubility.The final concentration of the co-solvent must be below the toxicity threshold for the specific cell line being used.
Cyclodextrin Encapsulation Encapsulating the hydrophobic drug within the cyclodextrin molecule creates a water-soluble complex.The type of cyclodextrin and the drug-to-cyclodextrin ratio may need to be optimized.
Step-wise Dilution Gradually introducing the compound to the aqueous environment can prevent localized high concentrations that lead to precipitation.Involves adding the stock solution slowly while mixing.

By following these guidelines, researchers can minimize and prevent the precipitation of this compound, ensuring accurate and reproducible experimental results.

References

Adjusting pH for optimal (R)-Gyramide A Hydrochloride activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of (R)-Gyramide A Hydrochloride, with a specific focus on the critical role of pH in its activity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH for optimal this compound activity?

A1: The optimal pH for this compound activity is primarily dictated by the optimal pH for its target enzyme, bacterial DNA gyrase. Most in vitro DNA gyrase supercoiling assays are performed at a pH between 7.5 and 7.9 .[1][2][3][4][5][6][7][8] It is crucial to maintain a stable pH within this range during your experiments to ensure maximal and reproducible inhibitory activity. However, the ideal pH for your specific experimental conditions should be empirically determined.

Q2: How does pH affect the stability of this compound?

A2: Like many pharmaceutical compounds, the stability of this compound can be influenced by pH.[9][10][11][12][13] Extreme acidic or alkaline conditions can lead to the hydrolysis of chemical bonds or other degradation pathways, potentially reducing the compound's potency.[9][10][13] For storage, it is recommended to keep this compound as a crystalline solid at -20°C. When preparing stock solutions, using a buffer within the neutral to slightly alkaline range (e.g., PBS at pH 7.2) is advisable for short-term storage.

Q3: What is the mechanism of action of this compound?

A3: this compound is a specific inhibitor of bacterial DNA gyrase.[9][14] It disrupts the supercoiling activity of DNA gyrase, which is essential for DNA replication and transcription in bacteria. This inhibition leads to alterations in DNA topology and ultimately inhibits bacterial cell division.[15]

Q4: Can I use this compound in cell-based assays?

A4: Yes, this compound can be used in bacterial cell-based assays. When preparing media for such assays, it is important to ensure the final pH of the culture medium is within the optimal range for both bacterial growth and the activity of the compound. Most bacterial culture media are buffered to a pH between 7.2 and 7.4.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no inhibitory activity of this compound Incorrect pH of the assay buffer.Verify the pH of your buffer using a calibrated pH meter. Adjust the pH to the recommended range of 7.5-7.9 for DNA gyrase assays.[1][2][3][4][5][6][7][8]
Degradation of the compound.Ensure proper storage of the compound (-20°C as a solid). Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Do not store in highly acidic or alkaline solutions.
Inactive enzyme.Confirm the activity of your DNA gyrase using a positive control. Enzyme activity can be sensitive to buffer composition, temperature, and storage conditions.[16]
Inconsistent or irreproducible results pH fluctuations during the experiment.Use a buffer with sufficient buffering capacity for your experimental setup.[14][17][18][19] Ensure all solutions are at the same temperature when measuring and adjusting pH.[17]
Precipitation of the compound.Check the solubility of this compound in your assay buffer. If precipitation occurs, consider adjusting the buffer composition or the final concentration of the compound. The solubility in Ethanol:PBS (pH 7.2) (1:1) is 0.5 mg/mL.
Unexpected changes in media color Significant shift in pH.Phenol red in many culture media acts as a pH indicator. A color change from red to yellow indicates acidification, while a change to purple indicates alkalinization. Re-buffer your medium or adjust the pH as needed.

Data Presentation

Table 1: Solubility of this compound

Solvent Solubility
DMF50 mg/mL
DMSO50 mg/mL
Ethanol50 mg/mL
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL

Table 2: Recommended Buffers for DNA Gyrase Assays

Buffer System pH Range Typical Composition
Tris-HCl7.0 - 9.035 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/ml albumin.[1]
HEPES-KOH6.8 - 8.240 mM HEPES.KOH (pH 7.6), 10 mM magnesium acetate, 10 mM DTT, 2 mM ATP, 500 mM potassium glutamate, 0.05 mg/mL BSA.[2]
Phosphate Buffer5.8 - 8.0Can be prepared by mixing monobasic and dibasic sodium phosphate solutions to the desired pH.[14][20]

Experimental Protocols

Protocol 1: Preparation of 0.1 M Phosphate Buffer (pH 7.5)

  • Prepare Stock Solutions:

    • Solution A: 0.1 M Sodium Phosphate Monobasic (NaH₂PO₄).

    • Solution B: 0.1 M Sodium Phosphate Dibasic (Na₂HPO₄).

  • Mix Stock Solutions:

    • Start with 100 mL of Solution A.

    • Slowly add Solution B while continuously monitoring the pH with a calibrated pH meter.

    • Continue adding Solution B until the pH reaches 7.5.

  • Final Volume Adjustment:

    • Once the desired pH is achieved, add deionized water to reach the final desired volume.

  • Sterilization:

    • For use in cell culture, sterile-filter the buffer through a 0.22 µm filter.

Protocol 2: Adjusting the pH of an Experimental Solution

  • Calibrate the pH Meter: Calibrate your pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the temperature of your experiment.[17]

  • Initial pH Measurement: Measure the initial pH of your solution.

  • pH Adjustment:

    • To decrease the pH, add small increments of a dilute acid (e.g., 0.1 M HCl).

    • To increase the pH, add small increments of a dilute base (e.g., 0.1 M NaOH).

    • Stir the solution continuously during adjustment to ensure homogeneity.

  • Final Measurement: Once the target pH is reached and stable, record the final pH.

  • Sterilization (if required): If the solution is for a sterile application, perform the pH adjustment before sterile filtration.

Mandatory Visualizations

G cluster_0 Bacterial Cell gyramide (R)-Gyramide A Hydrochloride gyrase DNA Gyrase (GyrA & GyrB subunits) gyramide->gyrase Inhibits ATPase activity supercoiled_dna Negatively Supercoiled DNA gyrase->supercoiled_dna Introduces negative supercoils cell_death Inhibition of Cell Division & Cell Death gyrase->cell_death Inhibition leads to dna Relaxed Circular DNA dna->gyrase replication DNA Replication & Transcription supercoiled_dna->replication replication->cell_death Blockage leads to

Caption: Mechanism of action of this compound.

G start Start: Prepare Assay Components prep_buffer Prepare Buffer Solution start->prep_buffer check_ph Calibrate pH Meter & Check Buffer pH prep_buffer->check_ph adjust_ph Adjust pH with dilute HCl or NaOH check_ph->adjust_ph No ph_ok pH is within optimal range (7.5-7.9) check_ph->ph_ok Yes adjust_ph->check_ph add_reagents Add (R)-Gyramide A HCl & other reagents ph_ok->add_reagents run_assay Incubate & Run Assay add_reagents->run_assay analyze Analyze Results run_assay->analyze

References

Issues with (R)-Gyramide A Hydrochloride in long-term bacterial growth inhibition assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (R)-Gyramide A Hydrochloride in long-term bacterial growth inhibition assays.

Troubleshooting Guide

This guide addresses common issues encountered during long-term experiments with this compound.

Issue Potential Cause Recommended Solution
1. Inconsistent MIC values across replicate experiments. a. Inoculum variability: The number of bacteria at the start of the assay can significantly impact the apparent MIC.[1][2][3] b. Compound instability: this compound, like many antibiotics, may degrade in culture medium over long incubation times at 37°C.[4][5][6] c. Media composition: Variations in media components, especially cation concentrations, can affect antibiotic activity.[7] d. pH fluctuations: Changes in the pH of the culture medium during bacterial growth can impact the stability and activity of the compound.[8][9]a. Standardize inoculum preparation: Use a spectrophotometer to adjust the optical density (OD) of the bacterial culture and perform serial dilutions to achieve a consistent starting CFU/mL.[7][10][11] b. Assess compound stability: Perform a bioassay to determine the half-life of (R)-Gyramide A in your specific culture medium and conditions. Consider replenishing the compound during very long assays. c. Use consistent, high-quality media: Prepare media from the same lot of reagents to minimize variability. d. Buffer the medium: Use a buffered medium (e.g., MOPS-buffered broth) to maintain a stable pH throughout the experiment.[5]
2. Bacterial growth at concentrations above the expected MIC in long-term assays (>48 hours). a. Emergence of resistant mutants: Spontaneous mutations in the gyrA or gyrB genes, which encode the subunits of DNA gyrase, can lead to resistance.[12][13][14] b. Compound degradation: The effective concentration of (R)-Gyramide A may decrease over time due to degradation, allowing for bacterial regrowth.[4][5][6] c. Biofilm formation: Bacteria within a biofilm can exhibit increased tolerance to antibiotics.a. Verify resistance: Isolate colonies from the growth-positive wells and re-test their MIC to confirm a shift in susceptibility. Sequence the gyrA and gyrB genes to identify potential resistance mutations. b. Replenish the compound: For very long-term experiments, consider a media change with fresh (R)-Gyramide A at regular intervals. c. Use appropriate culture vessels: For biofilm-prone organisms, use low-attachment plates or other methods to minimize biofilm formation if planktonic growth is being studied.
3. No inhibition of bacterial growth, even at high concentrations. a. Incorrect compound preparation: Errors in weighing, dissolving, or diluting the compound can lead to a lower than expected concentration. b. Inappropriate solvent: The solvent used to dissolve this compound might be incompatible with the assay or toxic to the bacteria at the concentration used. c. Intrinsic resistance of the bacterial strain: The chosen bacterial strain may have inherent resistance mechanisms.a. Verify stock solution concentration: Use a spectrophotometer or other analytical method to confirm the concentration of your stock solution. Prepare fresh dilutions for each experiment. b. Use a recommended solvent: this compound is soluble in water, DMSO, and ethanol.[2][15] Ensure the final solvent concentration in the assay is not inhibitory to the bacteria. c. Test against a known sensitive strain: Use a quality control strain with a known MIC for (R)-Gyramide A to validate your assay setup.
4. High variability in results between different technicians or labs. a. Differences in experimental technique: Minor variations in pipetting, incubation time, and reading of results can lead to significant discrepancies.[1] b. Subjective interpretation of "no growth": Visual determination of the MIC can be subjective.a. Standardize protocols: Ensure all users follow a detailed, standardized protocol. Provide training on consistent pipetting and handling techniques. b. Use a quantitative endpoint: Use a microplate reader to measure optical density (OD) for a more objective determination of growth inhibition.[10]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: (R)-Gyramide A is a bacteriostatic agent that inhibits bacterial growth by targeting DNA gyrase.[16][17][18] It competitively inhibits the ATPase activity of the GyrB subunit of DNA gyrase, leading to an altered topological state of the bacterial chromosome, which in turn blocks DNA replication and segregation, ultimately inhibiting cell division.[13][16][17][18]

Q2: Is (R)-Gyramide A specific to DNA gyrase?

A2: Yes, (R)-Gyramide A is a specific inhibitor of DNA gyrase and does not significantly inhibit the closely related enzyme, topoisomerase IV.[17][18]

Q3: What is the stability of this compound in solution?

A3: As a solid, this compound is stable for at least 4 years when stored at -20°C.[2][19] The stability in aqueous solutions, particularly in bacterial growth media at 37°C for extended periods, has not been extensively reported. However, sulfonamides, the chemical class to which Gyramide A belongs, are generally stable at neutral to alkaline pH but may undergo hydrolysis under acidic conditions.[8][9] It is recommended to prepare fresh solutions for each experiment and, for long-term assays, to empirically determine its stability under your specific experimental conditions.

Q4: Can bacteria develop resistance to (R)-Gyramide A?

A4: Yes, bacteria can develop resistance to (R)-Gyramide A through mutations in the genes encoding the subunits of DNA gyrase, namely gyrA and gyrB.[12][13][14]

Q5: Is there cross-resistance between (R)-Gyramide A and other DNA gyrase inhibitors?

A5: No, E. coli mutants with reduced susceptibility to (R)-Gyramide A do not typically show cross-resistance to other DNA gyrase inhibitors like ciprofloxacin and novobiocin.[17][18] This suggests that (R)-Gyramide A has a distinct binding mode or mechanism of inhibition.

Q6: What are the typical MIC values for this compound?

A6: The Minimum Inhibitory Concentration (MIC) values for (R)-Gyramide A are in the range of 10-80 µM for bacteria such as E. coli, P. aeruginosa, and S. enterica.[2][19][20] The IC50 value for the disruption of DNA gyrase supercoiling activity is approximately 3.3 µM.[2][20]

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

ParameterValueOrganism/EnzymeReference(s)
IC50 (Supercoiling Inhibition)3.3 µME. coli DNA Gyrase[2][20]
MIC (Minimum Inhibitory Concentration)10 - 80 µME. coli, P. aeruginosa, S. enterica[2][19][20]

Table 2: Solubility of this compound

SolventSolubilityReference(s)
DMSO 50 mg/mL[2][15]
Ethanol 50 mg/mL[2][15]
Water Soluble[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[18]

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution (e.g., 10 mM).

    • Sterilize the stock solution by filtering through a 0.22 µm filter.

    • Prepare serial two-fold dilutions of the stock solution in sterile broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a single colony and inoculate it into 5 mL of broth medium.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (e.g., OD600 of 0.4-0.6).

    • Dilute the bacterial culture in fresh broth to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the 96-well plate containing the serial dilutions of this compound. The final volume in each well should be 200 µL.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only) on each plate.

    • Seal the plate and incubate at 37°C for 16-20 hours. For long-term assays, incubation can be extended, but compound stability should be considered.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

    • Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Protocol 2: Assessing the Stability of this compound in Culture Medium
  • Preparation of Compound-Media Solution:

    • Prepare a solution of this compound in the desired bacterial culture medium at a concentration relevant to your experiments (e.g., 2x MIC).

    • Prepare a control solution of the compound in a stable buffer (e.g., PBS) at the same concentration.

  • Incubation:

    • Incubate both solutions at 37°C for the duration of your planned long-term assay (e.g., 24, 48, 72 hours).

    • At each time point, take an aliquot from each solution for analysis.

  • Bioassay for Activity:

    • Perform a standard MIC or disk diffusion assay using the aged compound-media solutions and the control solution.

    • A significant increase in the MIC or a decrease in the zone of inhibition for the compound incubated in the culture medium compared to the control indicates degradation.

  • (Optional) Analytical Chemistry Analysis:

    • If available, use techniques like High-Performance Liquid Chromatography (HPLC) to directly measure the concentration of the active this compound in the aliquots taken at different time points. This will provide a quantitative measure of degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare (R)-Gyramide A Stock Solution C Serial Dilution in 96-well Plate A->C B Prepare Bacterial Inoculum D Inoculate with Bacteria B->D C->D E Incubate at 37°C (16-72h) D->E F Read Results (Visual or OD600) E->F G Determine MIC F->G

Caption: Workflow for a long-term bacterial growth inhibition assay.

signaling_pathway gyramide (R)-Gyramide A gyrase DNA Gyrase (GyrA/GyrB) gyramide->gyrase Binds to GyrB subunit inhibition Inhibition adp ADP + Pi gyrase->adp supercoiled_dna Supercoiled DNA (Negative Supercoils) gyrase->supercoiled_dna atp ATP atp->gyrase relaxed_dna Relaxed DNA relaxed_dna->gyrase replication DNA Replication & Segregation supercoiled_dna->replication division Cell Division replication->division inhibition->gyrase

Caption: Mechanism of action of (R)-Gyramide A.

troubleshooting_logic start Inconsistent MIC Results check_inoculum Is Inoculum Standardized? start->check_inoculum check_stability Is Compound Stable? check_inoculum->check_stability Yes standardize_inoculum Standardize Inoculum (OD & CFU) check_inoculum->standardize_inoculum No check_media Is Media Consistent? check_stability->check_media Yes assess_stability Perform Stability Assay & Replenish if Needed check_stability->assess_stability No use_consistent_media Use Same Media Lot & Buffer pH check_media->use_consistent_media No end Consistent Results check_media->end Yes standardize_inoculum->check_stability assess_stability->check_media use_consistent_media->end

Caption: Troubleshooting logic for inconsistent MIC results.

References

Validation & Comparative

A Comparative Guide: (R)-Gyramide A Hydrochloride vs. Ciprofloxacin - Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antibacterial drug discovery, understanding the precise mechanisms of action is paramount for the development of new therapeutics and for combating the rise of antibiotic resistance. This guide provides a detailed comparison of (R)-Gyramide A Hydrochloride, a member of the novel N-benzyl-3-sulfonamidopyrrolidine class of inhibitors, and ciprofloxacin, a well-established second-generation fluoroquinolone. This analysis is intended for researchers, scientists, and drug development professionals, offering a clear juxtaposition of their molecular targets, inhibitory activities, and antibacterial spectra, supported by experimental data and protocols.

Core Mechanisms of Action: A Tale of Two Inhibitors

This compound and ciprofloxacin both target the essential bacterial enzyme DNA gyrase, a type II topoisomerase responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription.[1][2] However, their interaction with this target and their broader impact on bacterial topoisomerases differ significantly.

Ciprofloxacin , a broad-spectrum bactericidal agent, functions by inhibiting both DNA gyrase and another type II topoisomerase, topoisomerase IV.[3][4] Its mechanism involves stabilizing the covalent complex between the enzyme and the cleaved DNA, which leads to the accumulation of double-strand DNA breaks and ultimately, cell death.[5] This dual-targeting capability contributes to its wide range of activity against both Gram-positive and Gram-negative bacteria.[6]

In stark contrast, This compound is a specific inhibitor of DNA gyrase and does not affect the closely related topoisomerase IV.[1][7] It acts as a bacteriostatic agent by competitively inhibiting the ATPase activity of the GyrB subunit of DNA gyrase.[1][7] This inhibition prevents the supercoiling of DNA, leading to abnormally condensed chromosomes, a halt in DNA replication and segregation, and the induction of the SOS pathway, ultimately arresting cell division.[1] Notably, bacterial mutants with reduced susceptibility to (R)-Gyramide A do not exhibit cross-resistance to ciprofloxacin, suggesting a distinct binding site or mechanism of inhibition on DNA gyrase.[1][7]

Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of this compound and ciprofloxacin against their respective enzyme targets and a range of bacterial species.

Table 1: Comparative Enzyme Inhibition (IC50)

CompoundTarget EnzymeOrganismIC50 (µM)Reference
(R)-Gyramide A HCl DNA GyraseEscherichia coli3.3[8]
Topoisomerase IVEscherichia coliNo inhibition[1][7]
Ciprofloxacin DNA GyraseNeisseria gonorrhoeae0.39[9]
DNA GyraseEscherichia coli0.6[10]
DNA GyraseEnterococcus faecalis27.8[3]
Topoisomerase IVStaphylococcus aureus3.0[11]
Topoisomerase IVEscherichia coli5.7[10]
Topoisomerase IVEnterococcus faecalis9.30[3]

Table 2: Comparative Antibacterial Activity (MIC)

CompoundBacterial SpeciesMIC (µM)Reference
(R)-Gyramide A HCl Escherichia coli10-40[12]
Pseudomonas aeruginosa10-40[12]
Salmonella enterica10-40[12]
Staphylococcus aureus10-40[12]
Streptococcus pneumoniae10-40[12]
Ciprofloxacin Escherichia coli (Strain I)0.039 (0.013 µg/mL)[13][14]
Escherichia coli (Strain II)0.24 (0.08 µg/mL)[13][14]
Pseudomonas aeruginosa0.45 (0.15 µg/mL)[13][14]
Staphylococcus aureus1.81 (0.6 µg/mL)[13][14]

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct signaling pathways affected by this compound and ciprofloxacin.

ciprofloxacin_mechanism cluster_cell Bacterial Cell Cipro Ciprofloxacin Gyrase DNA Gyrase Cipro->Gyrase Inhibits TopoIV Topoisomerase IV Cipro->TopoIV Inhibits DNA Bacterial DNA Gyrase->DNA Supercoils/ Relaxes DSB Double-Strand Breaks Gyrase->DSB Stabilizes cleavage complex TopoIV->DNA Decatenates TopoIV->DSB Stabilizes cleavage complex Replication DNA Replication & Segregation DNA->Replication Death Cell Death DSB->Death Leads to gyramide_mechanism cluster_cell Bacterial Cell Gyramide (R)-Gyramide A Gyrase DNA Gyrase Gyramide->Gyrase Competitively inhibits ATP ATP Supercoiling DNA Supercoiling Gyrase->Supercoiling Catalyzes Replication DNA Replication & Segregation Gyrase->Replication Blocks ATP->Gyrase Binds to GyrB Supercoiling->Replication SOS SOS Response Replication->SOS Triggers Growth_Arrest Growth Arrest SOS->Growth_Arrest

References

Validating the Specificity of (R)-Gyramide A Hydrochloride for DNA Gyrase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (R)-Gyramide A Hydrochloride with other common DNA gyrase inhibitors, focusing on its specificity for its target enzyme. The information presented is supported by experimental data and detailed protocols to assist researchers in their evaluation of this compound for drug development and scientific inquiry.

Executive Summary

This compound is a potent inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, recombination, and repair. A key advantage of (R)-Gyramide A is its high specificity for DNA gyrase over the closely related enzyme, topoisomerase IV. This selectivity is a critical attribute for a drug candidate, as it can minimize off-target effects and reduce the likelihood of resistance development. This guide compares the inhibitory activity and specificity of this compound with two well-established DNA gyrase inhibitors: ciprofloxacin (a fluoroquinolone) and novobiocin (an aminocoumarin).

Performance Comparison

The following tables summarize the inhibitory activity of this compound and its alternatives against their primary targets and their antibacterial efficacy.

Table 1: In Vitro Inhibitory Activity (IC50, µM)

CompoundDNA Gyrase (E. coli)Topoisomerase IV (E. coli)
This compound 3.3[1][2]Not significantly inhibited[1][2][3]
Ciprofloxacin0.39 - 2.573.0 - 9.30
Novobiocin0.08 - 0.48>100

Table 2: Antibacterial Activity (MIC, µg/mL) against E. coli ATCC 25922

CompoundMIC (µg/mL)
This compound 10 - 80[1][2]
Ciprofloxacin0.004 - 0.015[1][2][4][5]
Novobiocin~128 (for parental MG1655 strain)

Mechanism of Action and Specificity

(R)-Gyramide A functions by inhibiting the supercoiling activity of DNA gyrase[1][2]. Its specificity for DNA gyrase over topoisomerase IV is a significant advantage. While fluoroquinolones like ciprofloxacin inhibit both DNA gyrase and topoisomerase IV, (R)-Gyramide A's focused action on gyrase may lead to a more targeted antibacterial effect with a potentially better safety profile. Novobiocin also primarily targets the GyrB subunit of DNA gyrase, but its clinical use has been limited due to factors such as poor solubility and the development of resistance.

cluster_gyramide (R)-Gyramide A cluster_alternatives Alternatives Gyramide_A (R)-Gyramide A DNA_Gyrase DNA Gyrase Gyramide_A->DNA_Gyrase Binds to Supercoiling_Inhibition Inhibition of Supercoiling DNA_Gyrase->Supercoiling_Inhibition Leads to DNA_Replication_Block Blocked DNA Replication Supercoiling_Inhibition->DNA_Replication_Block Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Block->Bacterial_Cell_Death Ciprofloxacin Ciprofloxacin DNA_Gyrase_Alt DNA Gyrase Ciprofloxacin->DNA_Gyrase_Alt Topo_IV Topoisomerase IV Ciprofloxacin->Topo_IV Novobiocin Novobiocin Novobiocin->DNA_Gyrase_Alt

Caption: Simplified signaling pathway of (R)-Gyramide A and its alternatives.

Experimental Protocols

To validate the specificity of this compound, two key in vitro assays are recommended: a DNA gyrase supercoiling assay and a topoisomerase IV decatenation assay.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. Inhibition of this activity is a direct measure of the compound's effect on the enzyme.

Workflow:

Start Start Incubate Incubate Relaxed Plasmid with DNA Gyrase and ATP Start->Incubate Add_Compound Add Test Compound ((R)-Gyramide A or Alternative) Incubate->Add_Compound Stop_Reaction Stop Reaction (e.g., with SDS/Proteinase K) Add_Compound->Stop_Reaction Agarose_Gel Analyze by Agarose Gel Electrophoresis Stop_Reaction->Agarose_Gel Visualize Visualize DNA Bands (e.g., with Ethidium Bromide) Agarose_Gel->Visualize End End Visualize->End

Caption: Workflow for a typical DNA gyrase supercoiling assay.

Detailed Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • 5X DNA gyrase reaction buffer (e.g., 250 mM Tris-HCl pH 7.6, 125 mM KCl, 50 mM MgCl2, 25 mM DTT, 9 mM ATP, 850 µg/mL BSA).

    • Relaxed circular plasmid DNA (e.g., pBR322) to a final concentration of 10-20 µg/mL.

    • Test compound (this compound or alternative) at various concentrations.

    • Purified E. coli DNA gyrase (1-2 units).

    • Nuclease-free water to the final reaction volume.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K, followed by incubation at 50°C for 30 minutes.

  • Analysis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The conversion of relaxed plasmid to supercoiled forms will be inhibited in the presence of an effective inhibitor.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV. This is a crucial control experiment to determine the specificity of the inhibitor.

Workflow:

Start Start Incubate Incubate kDNA with Topoisomerase IV and ATP Start->Incubate Add_Compound Add Test Compound ((R)-Gyramide A or Alternative) Incubate->Add_Compound Stop_Reaction Stop Reaction (e.g., with SDS/EDTA) Add_Compound->Stop_Reaction Agarose_Gel Analyze by Agarose Gel Electrophoresis Stop_Reaction->Agarose_Gel Visualize Visualize DNA Bands (e.g., with Ethidium Bromide) Agarose_Gel->Visualize End End Visualize->End

Caption: Workflow for a typical topoisomerase IV decatenation assay.

Detailed Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • 5X Topoisomerase IV reaction buffer (e.g., 200 mM Tris-HCl pH 7.5, 500 mM potassium glutamate, 50 mM MgCl2, 5 mM DTT, 2.5 mM ATP, 250 µg/mL BSA).

    • Kinetoplast DNA (kDNA) to a final concentration of 5-10 µg/mL.

    • Test compound at various concentrations.

    • Purified E. coli Topoisomerase IV (1-2 units).

    • Nuclease-free water to the final reaction volume.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.

  • Analysis: Analyze the reaction products by electrophoresis on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light. Decatenated minicircles will migrate into the gel, while the catenated network remains in the well. An effective inhibitor will prevent the release of these minicircles.

Conclusion

The available data strongly support the high specificity of this compound for bacterial DNA gyrase. Its negligible activity against topoisomerase IV distinguishes it from broader-spectrum inhibitors like ciprofloxacin. This specificity, coupled with its potent inhibition of DNA gyrase, makes this compound a compelling candidate for further investigation in the development of novel antibacterial agents. The experimental protocols provided in this guide offer a framework for researchers to independently verify these findings and further explore the compound's mechanism of action.

References

(R)-Gyramide A Hydrochloride: A Novel Weapon Against Fluoroquinolone-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A new class of DNA gyrase inhibitors, exemplified by (R)-Gyramide A Hydrochloride and its analogs, demonstrates significant promise in combating fluoroquinolone-resistant bacteria. These compounds exhibit a distinct mechanism of action that circumvents common resistance pathways, offering a potential breakthrough in the fight against multidrug-resistant pathogens.

Fluoroquinolones, such as ciprofloxacin and levofloxacin, have long been cornerstone antibiotics for a wide range of bacterial infections. However, their efficacy has been severely undermined by the global rise of resistant strains. This resistance is primarily driven by mutations in the bacterial enzymes DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes), the primary targets of fluoroquinolones. (R)-Gyramide A and its derivatives represent a novel chemical scaffold that also targets DNA gyrase but in a manner that is fundamentally different from fluoroquinolones, leading to a lack of cross-resistance.[1][2][3]

Comparative Efficacy Against Fluoroquinolone-Resistant Strains

Recent studies have highlighted the potent activity of gyramide analogs against well-characterized fluoroquinolone-resistant strains of Escherichia coli. The data presented below summarizes the Minimum Inhibitory Concentration (MIC) values of several gyramide analogs compared to ciprofloxacin and novobiocin, another DNA gyrase inhibitor with a different binding site.

Compound E. coli JW5503 (Wild-Type) E. coli JW5503 cipR1 (gyrA S83L) E. coli JW5503 cipR2 (gyrA D87G) E. coli JW5503 cipR3 (gyrA D87N)
Ciprofloxacin 0.0160.250.250.125
Novobiocin 0.80.80.80.8
Gyramide Analog 3 8161616
Gyramide Analog 4 8163216
Gyramide Analog 5 8161616
MIC values are presented in µg/mL. Data sourced from Hurley, K. A., et al. (2017).[1][2]

As the data indicates, while the MIC of ciprofloxacin increases significantly (8 to 16-fold) in the presence of gyrA mutations, the MICs of the gyramide analogs show only a modest (2 to 4-fold) increase.[1] This demonstrates that the gyramides are largely unaffected by the common resistance mechanisms that render fluoroquinolones ineffective. Notably, the activity of novobiocin, which binds to the GyrB subunit, is completely unaffected by these gyrA mutations.

Furthermore, gyramide analogs have demonstrated broad-spectrum activity against a panel of both Gram-positive and Gram-negative bacteria, including clinically relevant species such as Staphylococcus aureus, Enterococcus faecium, and Salmonella enterica.[1][4]

Unraveling the Mechanism of Action: A Different Approach to Gyrase Inhibition

Fluoroquinolones function by stabilizing the complex between DNA gyrase and cleaved DNA, leading to double-strand breaks and cell death.[5][6] Resistance mutations in gyrA prevent the effective binding of fluoroquinolones to this complex.

In contrast, gyramides inhibit the ATPase activity of the GyrB subunit of DNA gyrase.[3] While aminocoumarins like novobiocin also target GyrB's ATPase function, gyramides do so through a unique allosteric mechanism that is not compromised by mutations conferring resistance to other gyrase inhibitors.[3] This distinct mechanism is the basis for the lack of cross-resistance between gyramides and fluoroquinolones.

Gyramide_vs_Fluoroquinolone_MoA cluster_replication Bacterial DNA Replication cluster_fluoroquinolone Fluoroquinolone Action cluster_gyramide (R)-Gyramide A Action Relaxed DNA Relaxed DNA DNA Gyrase DNA Gyrase Relaxed DNA->DNA Gyrase binds Supercoiled DNA Supercoiled DNA Replication Fork Replication Fork (DNA Synthesis) Supercoiled DNA->Replication Fork enables DNA Gyrase->Supercoiled DNA introduces negative supercoils Ternary Complex Gyrase-DNA-FQ Complex DNA Gyrase->Ternary Complex Inhibited Gyrase Inhibited DNA Gyrase (No ATPase activity) DNA Gyrase->Inhibited Gyrase Fluoroquinolone Fluoroquinolone Fluoroquinolone->Ternary Complex stabilizes DSBs Double-Strand Breaks Ternary Complex->DSBs leads to Cell Death FQ Cell Death DSBs->Cell Death FQ Gyramide A Gyramide A Gyramide A->Inhibited Gyrase inhibits Replication Block Replication Block Inhibited Gyrase->Replication Block causes Cell Death G Cell Death Replication Block->Cell Death G

Figure 1. Mechanism of Action: (R)-Gyramide A vs. Fluoroquinolones.

Experimental Protocols

The following are summaries of the key experimental protocols used to generate the comparative data.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strain Preparation: Bacterial isolates were grown overnight on Mueller-Hinton agar plates. Colonies were then used to prepare a bacterial suspension in Mueller-Hinton broth (MHB), adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Dilution: A serial two-fold dilution of each antibiotic was prepared in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted antibiotic was inoculated with the bacterial suspension. The plates were incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

DNA Gyrase Supercoiling Inhibition Assay

The inhibitory activity of the compounds on DNA gyrase was assessed by measuring their effect on the enzyme's ability to introduce negative supercoils into relaxed plasmid DNA.

  • Reaction Mixture: The reaction mixture contained purified E. coli DNA gyrase, relaxed pBR322 plasmid DNA, ATP, and the assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, and 0.1 mg/mL albumin).

  • Inhibitor Addition: The test compounds ((R)-Gyramide A analogs or fluoroquinolones) were added to the reaction mixture at various concentrations.

  • Incubation: The reaction was initiated by the addition of ATP and incubated at 37°C for 1 hour.

  • Analysis: The reaction was stopped, and the DNA topoisomers were separated by agarose gel electrophoresis. The gel was stained with ethidium bromide and visualized under UV light. The concentration of the compound required to inhibit 50% of the supercoiling activity (IC50) was determined by densitometry.

Experimental_Workflow cluster_mic MIC Determination cluster_gyrase_assay DNA Gyrase Inhibition Assay Strain Prep Bacterial Strain Preparation Inoculation Inoculation of 96-well Plates Strain Prep->Inoculation Antibiotic Dilution Serial Dilution of Antibiotics Antibiotic Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC Read Read MIC Incubation->MIC Read Comparative Analysis Comparative Analysis of (R)-Gyramide A vs. Fluoroquinolones MIC Read->Comparative Analysis Reaction Mix Prepare Reaction Mix (Gyrase, Plasmid, Buffer) Add Inhibitor Add Test Compound Reaction Mix->Add Inhibitor Incubate Assay Incubate with ATP (37°C, 1h) Add Inhibitor->Incubate Assay Gel Electrophoresis Agarose Gel Electrophoresis Incubate Assay->Gel Electrophoresis IC50 Determination Determine IC50 Gel Electrophoresis->IC50 Determination IC50 Determination->Comparative Analysis

Figure 2. Experimental workflow for comparative analysis.

Conclusion

This compound and its analogs represent a promising new class of antibiotics with a novel mechanism of action against DNA gyrase. Their ability to evade common fluoroquinolone resistance mechanisms makes them valuable candidates for further development. The presented data underscores the potential of these compounds to address the urgent medical need for new treatments for infections caused by fluoroquinolone-resistant bacteria. Further research, including in vivo efficacy and safety studies, is warranted to fully elucidate their therapeutic potential.

References

New (R)-Gyramide A Analogs Demonstrate Potent Antibacterial Activity by Targeting DNA Gyrase

Author: BenchChem Technical Support Team. Date: November 2025

A recent study has unveiled three novel (R)-Gyramide A analogs with significant antibacterial efficacy against a range of both Gram-positive and Gram-negative bacteria. These compounds exhibit their bactericidal effects by inhibiting DNA gyrase, an essential enzyme in bacterial DNA replication, transcription, and repair.[1][2][3] Notably, these analogs show activity against strains resistant to existing DNA gyrase inhibitors like quinolones and aminocoumarins, suggesting a distinct mechanism of action.[1][2][3]

This guide provides a comparative analysis of the antibacterial performance of these novel (R)-Gyramide A analogs, supported by experimental data on their minimum inhibitory concentrations (MICs) and a detailed overview of the methodologies employed in these assays.

Comparative Efficacy of (R)-Gyramide A Analogs

The antibacterial activity of three lead (R)-Gyramide A analogs, designated as compounds 3, 4, and 5, was evaluated against a panel of wild-type Gram-negative and Gram-positive bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, was determined for each analog. The results are summarized in the table below.

Bacterial StrainGram TypeCompound 3 MIC (μg/mL)Compound 4 MIC (μg/mL)Compound 5 MIC (μg/mL)
Escherichia coliNegative2-162-162-16
Edwardsiella tardaNegative2-162-162-16
Salmonella enterica TyphimuriumNegative2-162-162-16
Shigella flexneriNegative2-162-162-16
Bacillus subtilisPositive4-164-164-16
Bacillus cereusPositive4-164-164-16
Enterococcus faeciumPositive4-164-164-16
Staphylococcus aureusPositive4-164-164-16
Staphylococcus saprophyticusPositive4-164-164-16
Staphylococcus epidermidisPositive4-164-164-16
Streptococcus agalactiaePositive4-164-164-16
Enterococcus faecalisPositive4-164-164-16
Streptococcus pyogenesPositive4-164-164-16

Data sourced from a study on new gyramide analogs that inhibit DNA gyrase.[1]

Among the three analogs, compound 4 was the only one effective against all nine Gram-positive strains tested, with MIC values ranging from 4 to 16 μg/mL.[1] All three analogs demonstrated efficacy against several Gram-negative strains, including E. coli, Shigella flexneri, and Salmonella enterica, with MICs in the range of 2–16 μg/mL.[1]

Mechanism of Action: Inhibition of DNA Gyrase

(R)-Gyramide A and its analogs target bacterial DNA gyrase, a type II topoisomerase crucial for maintaining DNA topology.[2][3][4] This enzyme introduces negative supercoils into the bacterial chromosome, a process essential for DNA replication and transcription.[4][5] The new gyramide analogs are potent inhibitors of the DNA supercoiling activity of DNA gyrase, with IC50 values ranging from 47 to 170 nM.[1][2][3] Interestingly, these analogs do not affect the ATPase activity of the enzyme, distinguishing their mechanism from other known gyrase inhibitors.[1][2][3]

Mutational studies have indicated that resistance to these new gyramides maps to the gyrA and gyrB genes, which encode the subunits of DNA gyrase.[1][2][3] However, overexpression of these subunits does not suppress the inhibitory effect of the analogs, suggesting a unique binding site or inhibitory mechanism.[1][2][3]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Gyramide_Analogs (R)-Gyramide A Analogs DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Gyramide_Analogs->DNA_Gyrase Inhibits Gyramide_Analogs->DNA_Gyrase Inhibition Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Catalyzes Cell_Death Cell Death Relaxed_DNA Relaxed Chromosomal DNA Relaxed_DNA->DNA_Gyrase DNA_Replication DNA Replication & Transcription Supercoiled_DNA->DNA_Replication Cell_Division Cell Division DNA_Replication->Cell_Division Cell_Division->Cell_Death Blocked

Caption: Mechanism of action of (R)-Gyramide A analogs.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the (R)-Gyramide A analogs was determined using a standard broth microdilution method.

  • Bacterial Strains and Culture Conditions: A panel of wild-type Gram-negative and Gram-positive bacterial strains were used. Bacteria were cultured in appropriate liquid media (e.g., Luria-Bertani broth for E. coli) and incubated at 37°C with shaking.

  • Preparation of Compounds: The (R)-Gyramide A analogs were dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions of the compounds were then prepared in the culture medium.

  • Assay Procedure:

    • A standardized inoculum of each bacterial strain was added to the wells of a microtiter plate.

    • The serially diluted compounds were added to the wells, resulting in a range of final concentrations.

    • Control wells containing bacteria with no compound and wells with medium only were included.

    • The plates were incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was determined as the lowest concentration of the analog at which no visible bacterial growth was observed.

DNA Gyrase Supercoiling Assay

The in vitro inhibitory activity of the analogs against DNA gyrase was assessed using a supercoiling assay.

  • Reaction Components: The assay mixture contained purified E. coli DNA gyrase, relaxed plasmid DNA, ATP, and the (R)-Gyramide A analog at various concentrations.

  • Reaction Conditions: The reaction was incubated at 37°C for a specified time to allow for the supercoiling of the plasmid DNA by the gyrase.

  • Analysis: The reaction was stopped, and the DNA topoisomers were separated by agarose gel electrophoresis. The gel was stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.

  • Determination of IC50: The intensity of the supercoiled DNA band was quantified. The IC50 value, the concentration of the analog that inhibits 50% of the gyrase supercoiling activity, was calculated from the dose-response curve.

experimental_workflow cluster_mic MIC Assay Workflow cluster_gyrase DNA Gyrase Supercoiling Assay Workflow A Prepare bacterial inoculum C Add inoculum to wells A->C B Serially dilute (R)-Gyramide A analogs in microtiter plate B->C D Incubate at 37°C for 18-24h C->D E Observe for visible growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F G Combine DNA gyrase, relaxed plasmid DNA, ATP, and analog H Incubate at 37°C G->H I Separate DNA topoisomers by agarose gel electrophoresis H->I J Stain and visualize DNA bands I->J K Quantify supercoiled DNA J->K L Calculate IC50 K->L

References

(R)-Gyramide A Hydrochloride: A Comparative Guide to its Validation in DNA Supercoiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (R)-Gyramide A Hydrochloride's performance in inhibiting DNA supercoiling against other well-established DNA gyrase inhibitors. The information presented is supported by experimental data and detailed protocols to assist researchers in their evaluation of this compound.

Executive Summary

This compound is a potent bacterial DNA gyrase inhibitor that disrupts DNA supercoiling with an IC50 value of 3.3 µM.[1][2] Its mechanism of action involves the competitive inhibition of the ATPase activity of DNA gyrase, which is essential for introducing negative supercoils into DNA.[3][4] This inhibition leads to alterations in DNA topology, ultimately blocking DNA replication and chromosome segregation, which in turn activates the SOS pathway.[3][4] Notably, (R)-Gyramide A is specific for DNA gyrase and does not affect the closely related topoisomerase IV.[1][2][3][4] This guide presents a comparative analysis of this compound with other known gyrase inhibitors, ciprofloxacin and novobiocin, and provides detailed experimental protocols for validating its effect on DNA supercoiling.

Performance Comparison

The following tables summarize the quantitative data on the inhibitory activity of this compound and its analogs compared to ciprofloxacin and novobiocin.

Table 1: Comparative Inhibitory Activity (IC50) against E. coli DNA Gyrase

CompoundIC50 (µM)Mechanism of Action
This compound3.3[1][2]Competitive inhibitor of ATPase activity[3][4]
Gyramide Analogs0.047 - 0.170Potent inhibitors of DNA supercoiling activity
Ciprofloxacin~1.48Stabilizes gyrase-DNA cleavage complex
Novobiocin~0.026Competitive inhibitor of ATPase activity

Table 2: Comparative Minimum Inhibitory Concentrations (MICs)

CompoundE. coli (µg/mL)P. aeruginosa (µg/mL)S. enterica (µg/mL)
This compound10 - 80[1][2]10 - 80[1][2]10 - 80[1][2]
Ciprofloxacin0.015 - 10.25 - 40.015 - 0.5
Novobiocin4 - 128>12816 - 256

Experimental Protocols

This section details the methodologies for key experiments to validate the effect of this compound on DNA supercoiling.

DNA Gyrase Supercoiling Assay (Gel-Based)

This assay is a standard method to directly visualize the effect of an inhibitor on the supercoiling activity of DNA gyrase.

Materials:

  • Relaxed pBR322 plasmid DNA

  • E. coli DNA gyrase

  • This compound (or other inhibitors)

  • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 120 mM KCl, 50 mM MgCl2, 25 mM DTT, 9 mM ATP, 3.25 mg/mL yeast tRNA)

  • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol)

  • STEB (40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)

  • Chloroform/isoamyl alcohol (24:1)

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

  • Add E. coli DNA gyrase to the reaction mixture. A typical reaction might use 1 unit of enzyme, defined as the amount required to supercoil 0.5 µg of relaxed pBR322 in 30 minutes at 37°C.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding STEB and chloroform/isoamyl alcohol.

  • Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Load the aqueous phase onto a 1% agarose gel.

  • Run the gel electrophoresis to separate the different plasmid topoisomers (supercoiled, relaxed, and nicked).

  • Stain the gel with ethidium bromide and visualize under UV light. The conversion of relaxed plasmid to the faster-migrating supercoiled form indicates gyrase activity, which will be inhibited in the presence of an effective compound like this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the DNA gyrase supercoiling assay.

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis pBR322 Relaxed pBR322 Mix1 Reaction Mix pBR322->Mix1 AssayBuffer 5X Assay Buffer AssayBuffer->Mix1 Inhibitor (R)-Gyramide A HCl Inhibitor->Mix1 Incubation Incubate at 37°C Mix1->Incubation Gyrase E. coli DNA Gyrase Gyrase->Incubation Stop Stop Reaction Incubation->Stop Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Visualize Visualize (UV) Electrophoresis->Visualize

Caption: Workflow for the DNA gyrase supercoiling assay.

Signaling Pathway

This diagram illustrates the downstream signaling pathway initiated by the inhibition of DNA gyrase by this compound.

G cluster_inhibition Gyrase Inhibition cluster_dna_effects Effects on DNA cluster_cellular_response Cellular Response GyramideA (R)-Gyramide A HCl Gyrase DNA Gyrase GyramideA->Gyrase Inhibits ATPase Activity Supercoiling Inhibition of Negative Supercoiling Gyrase->Supercoiling ReplicationFork Stalled Replication Fork Supercoiling->ReplicationFork DSBs Double-Strand Breaks (indirectly) ReplicationFork->DSBs SOS SOS Response Activation DSBs->SOS OxidativeStress Oxidative Stress DSBs->OxidativeStress CellDivision Inhibition of Cell Division SOS->CellDivision BacterialDeath Bacteriostatic Effect/ Cell Death OxidativeStress->BacterialDeath CellDivision->BacterialDeath

Caption: Downstream effects of DNA gyrase inhibition.

References

(R)-Gyramide A Hydrochloride: A Comparative Analysis of its Efficacy Against Clinically Isolated Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibiotics with unique mechanisms of action. (R)-Gyramide A Hydrochloride, a promising DNA gyrase inhibitor, has emerged as a potential candidate in the fight against multidrug-resistant bacteria. This guide provides a comprehensive comparison of the efficacy of (R)-Gyramide A analogs against clinically isolated bacterial strains versus established antibiotics, supported by experimental data and detailed methodologies.

Mechanism of Action: A Novel Approach to DNA Gyrase Inhibition

(R)-Gyramide A and its analogs target DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2][3] Unlike fluoroquinolones, which trap the gyrase-DNA complex in a state that leads to double-strand breaks, and aminocoumarins, which competitively inhibit the ATPase activity of the GyrB subunit, gyramides exhibit a distinct mechanism of action.[1][2] This unique mechanism is significant as it suggests a lower potential for cross-resistance with existing classes of gyrase inhibitors.[1][2]

Gyramide_Mechanism Mechanism of Action of (R)-Gyramide A cluster_gyrase Bacterial DNA Gyrase (GyrA & GyrB subunits) cluster_process DNA Supercoiling Process GyrA GyrA GyrB GyrB ADP_Pi ADP + Pi GyrB->ADP_Pi ATPase Activity Relaxed_DNA Relaxed DNA Supercoiled_DNA Negatively Supercoiled DNA Relaxed_DNA->Supercoiled_DNA DNA Gyrase Activity ATP ATP Gyramide (R)-Gyramide A Inhibition Inhibition of Supercoiling Gyramide->Inhibition Inhibition->Supercoiled_DNA Prevents formation Replication_Block Blockage of DNA Replication & Transcription Inhibition->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death MIC_Workflow Broth Microdilution MIC Assay Workflow Start Start Prep_Antibiotic Prepare serial dilutions of antibiotic Start->Prep_Antibiotic Prep_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Start->Prep_Inoculum Add_Antibiotic Add antibiotic dilutions to wells Prep_Antibiotic->Add_Antibiotic Inoculate Inoculate microtiter plate wells with bacteria Prep_Inoculum->Inoculate Inoculate->Add_Antibiotic Incubate Incubate at 37°C for 18-24 hours Add_Antibiotic->Incubate Read_Results Visually inspect for turbidity (growth) Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End Gyrase_Assay_Workflow DNA Gyrase Supercoiling Assay Workflow Start Start Prep_Reaction Prepare reaction mix: - Relaxed plasmid DNA - ATP - Assay buffer Start->Prep_Reaction Add_Inhibitor Add varying concentrations of inhibitor ((R)-Gyramide A or control) Prep_Reaction->Add_Inhibitor Add_Gyrase Add DNA gyrase enzyme Add_Inhibitor->Add_Gyrase Incubate Incubate at 37°C Add_Gyrase->Incubate Stop_Reaction Stop reaction (e.g., with SDS/proteinase K) Incubate->Stop_Reaction Gel_Electrophoresis Analyze DNA topology by agarose gel electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Visualize DNA bands under UV light Gel_Electrophoresis->Visualize Determine_IC50 Determine IC50 (concentration for 50% inhibition) Visualize->Determine_IC50 End End Determine_IC50->End

References

A Guide to Investigating the Synergistic Potential of (R)-Gyramide A Hydrochloride with Other Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for exploring the synergistic effects of the novel antibacterial agent (R)-Gyramide A Hydrochloride with existing antibiotics. While direct experimental data on such combinations are not yet available in published literature, this document outlines the known mechanisms of (R)-Gyramide A, details the experimental protocols necessary for synergy testing, and presents a rationale for prioritizing certain antibiotic classes for future investigation.

Understanding this compound: A Novel Mechanism of Action

(R)-Gyramide A is a member of a new class of gyrase inhibitors.[1][2] It functions by competitively inhibiting the ATPase activity of bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[1][2] This mechanism is distinct from that of other well-known gyrase inhibitors like fluoroquinolones (e.g., ciprofloxacin) and aminocoumarins (e.g., novobiocin). A key advantage of this distinct mechanism is the lack of cross-resistance with these established antibiotic classes.

The inhibition of DNA gyrase by (R)-Gyramide A leads to an altered topological state of the bacterial chromosome, ultimately halting DNA replication and segregation. This disruption of DNA integrity induces the bacterial SOS response, a global response to DNA damage that can arrest the cell cycle.

The Untapped Potential of Synergistic Combinations

The unique mechanism of action of (R)-Gyramide A suggests a strong potential for synergistic interactions with other antibacterial agents. Combining antibiotics with different modes of action is a well-established strategy to enhance efficacy, reduce the likelihood of resistance development, and potentially lower required therapeutic doses. Given the absence of published synergy studies on (R)-Gyramide A, this area represents a significant opportunity for research and development.

Proposed Experimental Framework for Synergy Testing

To investigate the synergistic potential of this compound, the checkerboard assay is the recommended in vitro method. This technique allows for the systematic testing of various concentration combinations of two antimicrobial agents to determine their combined effect on bacterial growth.

Experimental Protocol: Checkerboard Assay

1. Materials:

  • This compound
  • Selected antibacterial agents for combination testing
  • Appropriate bacterial strains (e.g., multidrug-resistant strains of clinical relevance)
  • Mueller-Hinton broth (or other suitable growth medium)
  • 96-well microtiter plates
  • Spectrophotometer for measuring optical density (OD)

2. Procedure:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the other test antibiotics in a suitable solvent. Create serial twofold dilutions of each antibiotic.
  • Plate Setup: In a 96-well plate, dispense increasing concentrations of this compound along the x-axis and increasing concentrations of the second antibiotic along the y-axis. Each well will contain a unique concentration combination of the two drugs. Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs), as well as a drug-free well for a growth control.
  • Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the growth medium.
  • Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
  • Data Collection: After incubation, determine the MIC of each drug alone and in combination by visual inspection of turbidity or by measuring the OD at 600 nm. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

3. Data Analysis: Calculation of the Fractional Inhibitory Concentration (FIC) Index

The interaction between the two agents is quantified by calculating the Fractional Inhibitory Concentration (FIC) index. The FIC for each drug is the MIC of the drug in combination divided by the MIC of the drug alone. The FIC index is the sum of the FICs of the two drugs.[3][4][5][6][7]

  • FICA = MIC of Drug A in combination / MIC of Drug A alone

  • FICB = MIC of Drug B in combination / MIC of Drug B alone

  • FIC Index = FICA + FICB

The results are interpreted as follows:[4][8]

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 4.0Additive
> 4.0Antagonism

Potential Antibiotic Classes for Synergy Studies with this compound

Based on their distinct mechanisms of action, the following classes of antibiotics are proposed as primary candidates for synergistic studies with this compound.

Antibiotic ClassMechanism of ActionRationale for Potential Synergy
β-Lactams Inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs).The inhibition of DNA replication by (R)-Gyramide A could make the bacterial cell wall more susceptible to the disruptive effects of β-lactams. This dual attack on fundamental cellular processes could lead to enhanced bactericidal activity.
Aminoglycosides Bind to the 30S ribosomal subunit, leading to inhibition of protein synthesis.By disrupting DNA integrity and inducing the SOS response, (R)-Gyramide A may increase the permeability of the bacterial cell membrane, facilitating the uptake of aminoglycosides and enhancing their access to their ribosomal target.
Macrolides Bind to the 50S ribosomal subunit, inhibiting protein synthesis.Similar to aminoglycosides, the cellular stress induced by (R)-Gyramide A could potentially enhance the intracellular concentration of macrolides, leading to a more potent inhibition of protein synthesis.
Tetracyclines Bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA.The combined effect of halting DNA replication and protein synthesis could be highly synergistic, as both are essential for bacterial growth and division.
Rifamycins Inhibit DNA-dependent RNA polymerase, thus blocking transcription.A combination that targets both DNA replication (Gyramide A) and transcription (rifamycins) would simultaneously shut down two critical processes in the central dogma of molecular biology, likely resulting in a powerful synergistic effect.

Visualizing the Experimental Workflow and Mechanism of Action

To facilitate a clear understanding of the proposed research, the following diagrams illustrate the experimental workflow for a checkerboard assay and the signaling pathway affected by (R)-Gyramide A.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_gyramide (R)-Gyramide A Serial Dilutions start->prep_gyramide prep_antibiotic Antibiotic X Serial Dilutions start->prep_antibiotic prep_inoculum Bacterial Inoculum start->prep_inoculum plate Dispense into 96-well Plate prep_gyramide->plate prep_antibiotic->plate prep_inoculum->plate incubate Inoculate & Incubate plate->incubate read_mic Determine MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret

Caption: Workflow for a checkerboard assay to determine antibiotic synergy.

SOS_Pathway cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_sos_response SOS Response gyramide (R)-Gyramide A gyrase DNA Gyrase gyramide->gyrase inhibits dna_rep DNA Replication & Segregation gyrase->dna_rep enables dna_damage DNA Damage (Supercoiling Stress) gyrase->dna_damage recA RecA Activation dna_damage->recA induces lexA LexA Cleavage recA->lexA stimulates sos_genes SOS Gene Expression lexA->sos_genes de-represses cell_cycle_arrest Cell Cycle Arrest & DNA Repair sos_genes->cell_cycle_arrest

Caption: Induction of the SOS pathway by (R)-Gyramide A-mediated DNA gyrase inhibition.

Conclusion

This compound represents a promising new antibacterial agent with a mechanism of action that is ripe for synergistic exploitation. While direct evidence of its synergistic capabilities is currently lacking, this guide provides a clear and actionable framework for researchers and drug development professionals to investigate its potential in combination therapies. The exploration of such synergies is a critical step in the development of novel treatment strategies to combat the growing threat of antibiotic resistance.

References

Confirming the bacteriostatic vs. bactericidal nature of (R)-Gyramide A Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Gyramide A Hydrochloride is an antibacterial compound that has been identified as a bacteriostatic agent . This guide provides a comparative analysis of its activity, supported by experimental data, to elucidate its nature and mechanism of action for researchers, scientists, and drug development professionals.

Bacteriostatic vs. Bactericidal Activity

The distinction between bacteriostatic and bactericidal agents is crucial in antibiotic development. Bacteriostatic compounds inhibit the growth and reproduction of bacteria, while bactericidal agents directly kill them. The determination of whether a compound is bacteriostatic or bactericidal is typically made by comparing its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

The key metric is the MBC/MIC ratio. An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4, and bacteriostatic if the ratio is > 4.[1][2] Experimental evidence demonstrates that for (R)-Gyramide A, the MBC/MIC ratio is greater than 4, confirming its classification as a bacteriostatic agent .[1]

Comparative Performance Data

Quantitative data for this compound's activity against various bacterial strains and its enzymatic inhibition are summarized below.

ParameterValueOrganism(s)Reference
Minimum Inhibitory Concentration (MIC) 10 - 80 µME. coli, P. aeruginosa, S. enterica[3][4][5]
IC50 (Supercoiling Inhibition) 3.3 µM-[3][5][6][7]
MBC/MIC Ratio > 4E. coli[1]

Mechanism of Action: Inhibition of DNA Gyrase

This compound exerts its bacteriostatic effect by specifically targeting and inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[3][4][5][6][7] Its mechanism is distinct from other well-known DNA gyrase inhibitors.

(R)-Gyramide A competitively inhibits the ATPase activity of the GyrB subunit of DNA gyrase.[1][8] This inhibition leads to an alteration of the chromosome's topology, causing it to become abnormally condensed and supercoiled.[1][9] The topological stress ultimately blocks DNA replication and interrupts chromosome segregation, thereby halting bacterial cell division.[1][8][9] This process is also noted to involve the induction of the bacterial SOS response pathway.[1]

A key advantage of (R)-Gyramide A is its high specificity. It does not inhibit the closely related enzyme, topoisomerase IV, which is often a target for other gyrase inhibitors.[1][3][4][8][9] Furthermore, bacterial mutants that develop resistance to (R)-Gyramide A do not exhibit cross-resistance to other classes of DNA gyrase inhibitors, such as the quinolone ciprofloxacin and the aminocoumarin novobiocin.[1][8][9][10]

Gyramide_A_Mechanism cluster_cell Bacterial Cell Gyramide_A (R)-Gyramide A Hydrochloride DNA_Gyrase DNA Gyrase (GyrA/GyrB) Gyramide_A->DNA_Gyrase ATPase_Activity ATPase Activity DNA_Gyrase->ATPase_Activity Requires DNA_Replication_Segregation DNA Replication & Chromosome Segregation ATPase_Activity->DNA_Replication_Segregation Enables Bacterial_Growth Bacterial Growth (Cell Division) DNA_Replication_Segregation->Bacterial_Growth Leads to SOS_Response SOS Response DNA_Replication_Segregation->SOS_Response Induces

Caption: Mechanism of (R)-Gyramide A action.

Experimental Protocols

The determination of the bacteriostatic nature of (R)-Gyramide A relies on standardized microbiological assays to determine the MIC and MBC values.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][11]

  • Preparation of Reagents: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[12][13]

  • Inoculum Preparation: A standardized bacterial inoculum is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing only broth (negative control) and broth with bacteria (positive control) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[11]

Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[2]

  • Subculturing from MIC Plate: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth in the MIC assay.

  • Plating: The aliquots are plated onto agar plates (e.g., Mueller-Hinton Agar) that do not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in no bacterial growth on the subculture plates, corresponding to a 99.9% reduction in CFU/mL from the initial inoculum.[11]

MIC_MBC_Workflow Start Start Serial_Dilution Prepare Serial Dilutions of (R)-Gyramide A in 96-well plate Start->Serial_Dilution Inoculation Inoculate with Standardized Bacterial Culture Serial_Dilution->Inoculation Incubation_1 Incubate at 37°C for 18-24h Inoculation->Incubation_1 MIC_Reading Read MIC: Lowest concentration with no visible growth Incubation_1->MIC_Reading Subculture Subculture from clear wells onto agar plates MIC_Reading->Subculture Incubation_2 Incubate agar plates at 37°C for 18-24h Subculture->Incubation_2 MBC_Reading Read MBC: Lowest concentration with no bacterial growth on agar Incubation_2->MBC_Reading End End MBC_Reading->End

Caption: Workflow for MIC and MBC determination.

References

Comparative Analysis of (R)-Gyramide A's Inhibitory Potency on Bacterial DNA Gyrase

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Gyramide A, a novel bacterial DNA gyrase inhibitor, has demonstrated notable activity against Escherichia coli. This guide provides a comparative overview of its IC50 values, details the experimental protocols for determining gyrase inhibition, and illustrates the underlying mechanism of action. This information is intended for researchers, scientists, and professionals involved in antibacterial drug discovery and development.

Data Presentation: IC50 Values of (R)-Gyramide A

The inhibitory concentration at which 50% of the enzyme's activity is blocked (IC50) is a key metric for evaluating the potency of an inhibitor. Currently, published data on the comparative IC50 values of (R)-Gyramide A across a wide range of bacterial gyrases is limited. The available data primarily focuses on its activity against E. coli DNA gyrase.

Bacterial SpeciesGyrase Activity AssayedIC50 (µM)
Escherichia coliSupercoiling Activity3.3[1]

Further research is required to determine the IC50 values of (R)-Gyramide A against DNA gyrases from other clinically relevant bacteria, such as Staphylococcus aureus, Pseudomonas aeruginosa, and Mycobacterium tuberculosis, to fully assess its spectrum of activity.

Mechanism of Action

(R)-Gyramide A functions as a competitive inhibitor of the ATPase activity of bacterial DNA gyrase.[2] DNA gyrase, a type II topoisomerase, is essential for bacterial survival as it introduces negative supercoils into DNA, a process that requires the hydrolysis of ATP. By competitively binding to the ATPase site on the GyrB subunit, (R)-Gyramide A prevents ATP from binding and being hydrolyzed. This inhibition of ATPase activity blocks the supercoiling function of gyrase, leading to alterations in DNA topology.[2] The disruption of proper DNA coiling interferes with critical cellular processes like DNA replication and chromosome segregation, ultimately triggering the SOS response and inhibiting bacterial cell division.[2]

G cluster_gyrase DNA Gyrase Complex GyrA GyrA Subunit Gyrase_Complex GyrA->Gyrase_Complex GyrB GyrB Subunit (ATPase Site) ADP_Pi ADP + Pi GyrB->ADP_Pi Hydrolysis GyrB->Gyrase_Complex DNA Relaxed DNA DNA->GyrA Supercoiled_DNA Supercoiled DNA SOS_Response SOS Response & Cell Division Inhibition Supercoiled_DNA->SOS_Response ATP ATP ATP->GyrB R_Gyramide_A (R)-Gyramide A R_Gyramide_A->GyrB Competitive Inhibition Gyrase_Complex->Supercoiled_DNA Supercoiling

Mechanism of (R)-Gyramide A action on DNA gyrase.

Experimental Protocols

The determination of IC50 values for gyrase inhibitors typically involves two primary in vitro assays: the DNA supercoiling assay and the ATPase assay.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase (GyrA and GyrB subunits)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin

  • ATP solution (10 mM)

  • (R)-Gyramide A stock solution (in DMSO)

  • Stop Solution: 1% SDS, 50 mM EDTA, 0.25 mg/mL bromophenol blue, 50% glycerol

  • Agarose gel (1%)

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel documentation system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, relaxed plasmid DNA (final concentration ~10-20 nM), and varying concentrations of (R)-Gyramide A. Include a positive control (no inhibitor) and a negative control (no gyrase).

  • Enzyme Addition: Add a pre-determined amount of DNA gyrase to each reaction tube to initiate the supercoiling reaction. The amount of enzyme should be sufficient to fully supercoil the DNA in the positive control within the incubation time.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Visualization and Quantification: Stain the gel with a DNA stain and visualize it under UV light using a gel documentation system. Quantify the intensity of the supercoiled DNA band in each lane.

  • IC50 Determination: Plot the percentage of supercoiling inhibition against the logarithm of the (R)-Gyramide A concentration. The IC50 value is the concentration of the compound that results in a 50% reduction in the amount of supercoiled DNA compared to the positive control.

G start Start reaction_setup Prepare reaction mix: Assay Buffer, Relaxed DNA, (R)-Gyramide A start->reaction_setup add_gyrase Add DNA Gyrase reaction_setup->add_gyrase incubation Incubate at 37°C add_gyrase->incubation stop_reaction Add Stop Solution incubation->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Stain and Visualize Gel gel_electrophoresis->visualize quantify Quantify Supercoiled DNA Bands visualize->quantify calculate_ic50 Calculate IC50 Value quantify->calculate_ic50 end End calculate_ic50->end

Workflow for DNA Gyrase Supercoiling Inhibition Assay.
Gyrase ATPase Activity Assay

This assay measures the ATP hydrolysis activity of DNA gyrase and the inhibitory effect of compounds on this activity. A common method is a coupled-enzyme assay.

Materials:

  • Purified bacterial DNA gyrase

  • Linear or relaxed circular DNA (as a cofactor)

  • Assay Buffer: e.g., 50 mM HEPES-KOH (pH 8.0), 100 mM potassium glutamate, 8 mM magnesium acetate, 2 mM DTT

  • ATP solution

  • (R)-Gyramide A stock solution (in DMSO)

  • Coupled-enzyme system: Pyruvate kinase (PK), lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), and NADH.

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Setup: In a microplate well, combine the assay buffer, DNA, PK, LDH, PEP, NADH, and varying concentrations of (R)-Gyramide A.

  • Enzyme Addition: Add DNA gyrase to each well.

  • Initiation of Reaction: Start the reaction by adding ATP.

  • Monitoring Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. The oxidation of NADH to NAD+ by LDH is coupled to the production of ADP from ATP hydrolysis by gyrase, resulting in a decrease in absorbance at 340 nm.

  • Rate Calculation: Determine the initial rate of the reaction for each inhibitor concentration from the slope of the absorbance versus time plot.

  • IC50 Determination: Plot the percentage of inhibition of the ATPase activity against the logarithm of the (R)-Gyramide A concentration. The IC50 value is the concentration of the compound that causes a 50% reduction in the rate of ATP hydrolysis.

References

Safety Operating Guide

Navigating the Safe Disposal of (R)-Gyramide A Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (R)-Gyramide A Hydrochloride, a bacterial DNA gyrase inhibitor used in research.[1][2][3] Adherence to these guidelines is crucial for minimizing risks and ensuring compliance with safety regulations.

I. Understanding the Compound: Properties and Hazards

Key Chemical Data:

PropertyValueSource
CAS Number 1793050-70-0[1]
Molecular Formula C₂₁H₂₇FN₂O₃S•HCl[1][2]
Molecular Weight 443.0 g/mol [2]
Solubility DMF: 50 mg/mL, DMSO: 50 mg/mL, Ethanol: 50 mg/mL, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL[1][2]
Storage Store at -20°C[1]

Given the lack of comprehensive public hazard data, this compound should be treated as a potentially hazardous substance. Standard precautions for handling chemical compounds of unknown toxicity should be implemented.

II. Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment is worn.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

  • Respiratory Protection: If there is a risk of aerosolization or if handling a powder form outside of a fume hood, a respirator may be necessary.

All handling of this compound, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

III. Disposal Procedures: A Step-by-Step Approach

The primary and most critical step in the disposal of this compound is to manage it as a chemical waste stream destined for professional disposal. Do not dispose of this compound down the drain or in regular trash.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

  • Solid Waste:

    • Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any other solid materials that have come into contact with the compound.

    • Place these materials in a clearly labeled, dedicated hazardous waste container. The container should be made of a material compatible with the chemical and should have a secure lid.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container.

    • Avoid mixing with other incompatible waste streams. If the solvent used is halogenated, the waste should be segregated into a halogenated waste stream.

Step 2: Labeling of Waste Containers

All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The name of the principal investigator or laboratory contact

Step 3: Storage of Waste

Store the sealed and labeled waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.

Step 4: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste. Follow all institutional and local regulations for waste manifest and pickup procedures.

IV. Decontamination of Laboratory Equipment

Any laboratory equipment, such as glassware or magnetic stir bars, that has been in contact with this compound must be decontaminated before being returned to general use.

Decontamination Protocol:

  • Initial Rinse: Rinse the equipment with the solvent used to prepare the this compound solution (e.g., ethanol, DMSO). Collect this rinse as hazardous liquid waste.

  • Detergent Wash: Wash the equipment thoroughly with a laboratory detergent and water.

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow the equipment to air dry or place it in a drying oven.

V. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your laboratory supervisor and, if necessary, your institution's EHS office.

  • Contain: If it is safe to do so, contain the spill using a chemical spill kit. Absorb liquid spills with an inert absorbent material. For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleanup materials as hazardous waste.

VI. Visualizing the Disposal Workflow

To aid in understanding the procedural flow, the following diagrams illustrate the key decision points and steps in the disposal process.

Caption: Workflow for the proper disposal of this compound.

DecontaminationProcess Start Contaminated Equipment InitialRinse Initial Rinse with Solvent Start->InitialRinse CollectRinse Collect Rinse as Hazardous Liquid Waste InitialRinse->CollectRinse DetergentWash Thorough Wash with Laboratory Detergent InitialRinse->DetergentWash FinalRinse Final Rinse with Deionized Water DetergentWash->FinalRinse Dry Air or Oven Dry FinalRinse->Dry End Decontaminated Equipment Dry->End

Caption: Step-by-step process for decontaminating laboratory equipment.

References

Personal protective equipment for handling (R)-Gyramide A Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of (R)-Gyramide A Hydrochloride in a laboratory setting. The following procedures are based on best practices for handling chemical compounds with limited available safety data and should be implemented by trained personnel.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Unpacking Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing/Aliquotting (Solid) Chemical safety goggles or face shieldNitrile gloves (double-gloving recommended)Laboratory coatN95/FFP2 respirator or use of a certified chemical fume hood
Solution Preparation Chemical safety gogglesNitrile glovesLaboratory coatUse of a certified chemical fume hood is recommended
Handling Solutions Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required if not aerosolizing
Spill Cleanup (Solid) Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatN95/FFP2 respirator or higher
Spill Cleanup (Liquid) Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatNot generally required if ventilation is adequate
Waste Disposal Chemical safety gogglesNitrile glovesLaboratory coatNot generally required

Operational Plan: Step-by-Step Handling Procedures

2.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the outer packaging for any signs of damage. If the container is compromised, handle it as a potential spill and implement appropriate cleanup procedures.

  • Verification: Confirm that the product name, CAS number (1793050-70-0), and quantity match the order.[4]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Recommended storage temperature is often -20°C for long-term stability.[4][5]

2.2. Weighing and Solution Preparation

This process should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Preparation: Assemble all necessary equipment (spatula, weigh boat, vials, solvent, etc.) inside the fume hood before opening the primary container.

  • Weighing: Carefully open the container. Use a clean spatula to transfer the desired amount of the solid compound to a weigh boat. Avoid generating dust.

  • Container Resealing: Tightly reseal the primary container of this compound immediately after weighing.

  • Dissolution: Transfer the weighed solid into an appropriate solvent-resistant vessel. Add the desired solvent. This compound is soluble in DMF, DMSO, and Ethanol.[4][6]

  • Labeling: Clearly label the prepared solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

3.1. Solid Waste

  • Contaminated Materials: Used weigh boats, gloves, bench paper, and any other solid materials contaminated with this compound should be collected in a dedicated, labeled hazardous waste container.

  • Empty Containers: The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate should be collected as liquid chemical waste. The rinsed container can then be disposed of according to institutional guidelines.

3.2. Liquid Waste

  • Unused Solutions: Unused or waste solutions of this compound should be collected in a sealed, properly labeled, and compatible hazardous waste container.

  • Aqueous Waste: Do not dispose of solutions down the drain.[1] Collect all aqueous waste containing the compound for hazardous waste pickup.

3.3. Spill Cleanup

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, gently cover with an absorbent material to avoid dust generation. For liquid spills, contain with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

Experimental Protocols and Visualizations

Experimental Workflow for Safe Handling

The following diagram outlines the general workflow for safely handling this compound from receipt to disposal.

cluster_ppe PPE Required A Receiving B Storage (-20°C, Dry, Ventilated) A->B C Weighing & Aliquotting (in Fume Hood) B->C D Solution Preparation (in Fume Hood) C->D E Experimental Use D->E F Waste Collection E->F G Disposal F->G

Caption: Workflow for handling this compound.

PPE Selection Logic

This diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

start Task Assessment solid Handling Solid? start->solid aerosol Aerosol/Dust Generation? solid->aerosol Yes splash Splash Hazard? solid->splash No resp Use Respirator (N95/FFP2) aerosol->resp No hood Use Fume Hood aerosol->hood Yes goggles Wear Goggles/ Face Shield splash->goggles Yes gloves Wear Gloves (Nitrile) splash->gloves No resp->goggles hood->goggles goggles->gloves coat Wear Lab Coat gloves->coat

Caption: Decision tree for PPE selection.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.